molecular formula C2H5NO B075508 Acetamide-15N CAS No. 1449-72-5

Acetamide-15N

货号: B075508
CAS 编号: 1449-72-5
分子量: 60.06 g/mol
InChI 键: DLFVBJFMPXGRIB-LBPDFUHNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetamide-15N is a stable isotope-labeled form of acetamide where the natural abundance nitrogen atom (14N) has been replaced with the 15N isotope. This compound is an essential tool in Nuclear Magnetic Resonance (NMR) spectroscopy, where the 15N nucleus provides a highly sensitive and distinct probe for investigating molecular structure, dynamics, and interactions. The distinct NMR signal of 15N eliminates background interference, enabling researchers to track the fate of the acetamide moiety in complex chemical and biological systems with high precision.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFVBJFMPXGRIB-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

60.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Acetamide-¹⁵N for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Acetamide-¹⁵N, a crucial isotopically labeled compound for a variety of research applications. This document details established synthetic methodologies, rigorous purification protocols, and essential characterization data to ensure the production of high-purity Acetamide-¹⁵N for use in sensitive experimental settings.

Introduction to Acetamide-¹⁵N

Acetamide-¹⁵N is a stable isotope-labeled form of acetamide, where the naturally occurring ¹⁴N atom is replaced by the ¹⁵N isotope. This labeling provides a unique spectroscopic signature, making it an invaluable tool in various analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Its applications span from mechanistic studies of enzymatic reactions to metabolic tracing and as an internal standard in quantitative analyses. The synthesis of high-purity Acetamide-¹⁵N is paramount to the success of these applications.

Synthesis of Acetamide-¹⁵N

The most common and efficient method for the synthesis of Acetamide-¹⁵N involves the dehydration of ¹⁵N-labeled ammonium acetate. This method is favored due to the ready availability of ¹⁵N-labeled ammonium salts and the straightforward nature of the reaction.

Synthesis via Dehydration of ¹⁵N-Ammonium Acetate

This synthetic route is a two-step process: the formation of ¹⁵N-ammonium acetate from a ¹⁵N-labeled ammonium salt and acetic acid, followed by the thermal dehydration of the resulting salt to yield Acetamide-¹⁵N.

Step 1: Formation of ¹⁵N-Ammonium Acetate

The initial step involves the reaction of a ¹⁵N-labeled ammonium salt, typically ¹⁵N-ammonium chloride (¹⁵NH₄Cl), with a base to generate ¹⁵N-ammonia in situ, which then reacts with acetic acid to form ¹⁵N-ammonium acetate. Alternatively, direct reaction of ¹⁵N-ammonia with acetic acid can be performed.

Step 2: Dehydration to Acetamide-¹⁵N

The ¹⁵N-ammonium acetate is then heated, causing the elimination of a water molecule to form the amide bond of Acetamide-¹⁵N. The reaction is typically carried out at elevated temperatures, often with fractional distillation to remove the water as it is formed, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of Acetamide-¹⁵N

Materials:

  • ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl)

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Distillation apparatus with a fractionating column

  • Heating mantle

  • Round-bottom flasks

  • Condenser

Procedure:

  • Preparation of ¹⁵N-Ammonium Acetate Solution: In a round-bottom flask, dissolve a known quantity of ¹⁵N-Ammonium Chloride in a minimal amount of deionized water. In a separate flask, prepare an equimolar solution of sodium hydroxide. Slowly add the NaOH solution to the ¹⁵NH₄Cl solution with stirring in an ice bath to generate ¹⁵N-ammonia. This solution is then carefully neutralized with a slight excess of glacial acetic acid to form a concentrated solution of ¹⁵N-ammonium acetate.

  • Dehydration: The flask containing the ¹⁵N-ammonium acetate solution is fitted with a fractionating column and a distillation head. The mixture is heated gently using a heating mantle.

  • Fractional Distillation: The temperature of the distillation is carefully controlled. An initial fraction, primarily consisting of water, will distill over. As the temperature rises, the dehydration of ¹⁵N-ammonium acetate to Acetamide-¹⁵N occurs.

  • Collection of Crude Product: The fraction containing the crude Acetamide-¹⁵N is collected. The boiling point of acetamide is approximately 221 °C.

  • Drying: The collected crude product may be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove any residual water.

Yield: The typical yield for this reaction ranges from 70% to 85%, depending on the efficiency of the dehydration and distillation steps.

Purification of Acetamide-¹⁵N

Purification of the crude Acetamide-¹⁵N is crucial to remove unreacted starting materials, byproducts, and any residual solvent. Recrystallization is the most effective method for obtaining high-purity, crystalline Acetamide-¹⁵N.

Recrystallization

The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.

Solvent Selection:

Several solvent systems have been reported for the recrystallization of acetamide. The choice of solvent is critical for achieving high purity and good recovery.

Solvent SystemSuitability
Benzene/Ethyl AcetateA commonly used and effective mixture for producing needle-like crystals.
Methanol/Diethyl EtherAnother effective system where acetamide is dissolved in hot methanol and then precipitated by the addition of diethyl ether.[1][2]
WaterAcetamide is highly soluble in water, which can make recovery difficult, but it can be used if impurities are insoluble.
AcetoneA possible solvent, though less common than the mixed systems.[3]

Experimental Protocol: Purification of Acetamide-¹⁵N by Recrystallization

Materials:

  • Crude Acetamide-¹⁵N

  • Selected recrystallization solvent (e.g., Benzene and Ethyl Acetate)

  • Erlenmeyer flasks

  • Heating plate or water bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude Acetamide-¹⁵N in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system (e.g., a mixture of benzene and ethyl acetate).

  • Heating: Gently heat the mixture with stirring until the Acetamide-¹⁵N is completely dissolved. Avoid excessive boiling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath will promote the formation of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified Acetamide-¹⁵N crystals under vacuum to remove all traces of the solvent.

Purity: Following this protocol, a purity of >98% can be achieved.[2][3]

Characterization of Acetamide-¹⁵N

The identity and purity of the synthesized Acetamide-¹⁵N must be confirmed through various analytical techniques.

ParameterTypical Value
Appearance Colorless to white crystalline solid
Melting Point 79-81 °C
Molecular Weight 60.06 g/mol
¹⁵N Isotopic Purity Typically >98 atom % ¹⁵N
NMR Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the successful incorporation of the ¹⁵N isotope.

  • ¹H NMR: The proton NMR spectrum will show a characteristic singlet for the methyl protons (CH₃) and a broad signal for the amide protons (NH₂). The coupling between the ¹⁵N nucleus and the amide protons can often be observed as a doublet, providing direct evidence of ¹⁵N incorporation.

  • ¹⁵N NMR: The nitrogen-15 NMR spectrum will exhibit a single resonance at a chemical shift characteristic of the amide nitrogen in Acetamide-¹⁵N.

Workflow and Process Diagrams

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Materials: ¹⁵NH₄Cl, Acetic Acid Reaction Formation of ¹⁵N-Ammonium Acetate Start->Reaction Dehydration Thermal Dehydration & Fractional Distillation Reaction->Dehydration Crude_Product Crude Acetamide-¹⁵N Dehydration->Crude_Product Dissolution Dissolution in Hot Solvent Crude_Product->Dissolution Recrystallization Crystallization Slow Cooling & Crystallization Dissolution->Crystallization Filtration Vacuum Filtration & Washing Crystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure_Product Pure Acetamide-¹⁵N (>98%) Drying->Pure_Product

Caption: Workflow for the synthesis and purification of Acetamide-¹⁵N.

Logical Relationship of Purification Steps

Purification_Logic Crude Crude Acetamide-¹⁵N Solvent Select Appropriate Recrystallization Solvent Crude->Solvent Dissolve Dissolve Crude Product in Minimum Hot Solvent Solvent->Dissolve Cool Cool Solution Slowly to Induce Crystallization Dissolve->Cool Isolate Isolate Crystals by Filtration Cool->Isolate Dry Dry Purified Crystals Isolate->Dry Pure High-Purity Acetamide-¹⁵N Dry->Pure

Caption: Logical steps for the purification of Acetamide-¹⁵N via recrystallization.

Conclusion

This technical guide outlines a reliable and reproducible methodology for the synthesis and purification of high-purity Acetamide-¹⁵N. By following the detailed experimental protocols and understanding the key principles of the synthetic and purification steps, researchers can confidently produce this essential labeled compound for their specific research needs. The provided characterization data serves as a benchmark for quality control, ensuring the integrity of experimental results.

References

A Technical Guide to Acetamide-15N: Chemical Properties and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide-15N is a stable isotope-labeled version of acetamide, a simple amide derived from acetic acid. The incorporation of the heavy nitrogen isotope, 15N, makes it a valuable tool in a variety of scientific disciplines, particularly in metabolic research, protein structure determination via NMR spectroscopy, and as an internal standard in quantitative mass spectrometry-based analyses. This guide provides a comprehensive overview of the chemical properties of this compound, detailed spectral data, and the experimental protocols for its characterization.

Chemical and Physical Properties

This compound shares its fundamental chemical properties with its unlabeled counterpart, with the primary distinction being its increased molecular weight due to the presence of the 15N isotope. This mass shift is critical for its use in mass spectrometry.

PropertyValueReference
Molecular Formula CH₃CO¹⁵NH₂[1]
Molecular Weight 60.06 g/mol [1]
Appearance Colorless, crystalline solid[2]
Melting Point 78-80 °C[3]
Boiling Point 221 °C[3]
Solubility Soluble in water, ethanol, chloroform, pyridine, and glycerol; slightly soluble in ether.[2]
Isotopic Purity Typically ≥98 atom % ¹⁵N[1]

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and for tracing its fate in various biological and chemical systems. The key feature in its NMR spectra is the coupling between the 15N nucleus and adjacent protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)Notes
¹H ~2.0Singlet (CH₃)-The methyl protons appear as a singlet.
~6.5 - 7.5Broad Singlet (¹⁵NH₂)-The amide protons are broadened due to exchange and quadrupolar effects, and will show coupling to ¹⁵N.
¹³C ~22Singlet (CH₃)-
~175Doublet (C=O)¹J(¹⁵N, ¹³C) ≈ 15-20 HzThe carbonyl carbon will be split into a doublet due to one-bond coupling with ¹⁵N.
¹⁵N ~113Triplet¹J(¹⁵N, ¹H) ≈ 90 HzReferenced to liquid ammonia. The nitrogen signal is split by the two attached protons.[4][5]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching vibrations (amide)
~1680C=O stretching vibration (amide I band)
~1600N-H bending vibration (amide II band)
~1400C-N stretching vibration
Mass Spectrometry (MS)
m/zIon
60[M]⁺ (Molecular Ion)
44[CH₃CO]⁺
43[¹⁵NH₂CO]⁺

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of acetic acid with a 15N-labeled ammonia source, such as [¹⁵N]ammonium carbonate.

Materials:

  • Glacial acetic acid

  • [¹⁵N]Ammonium carbonate (or another ¹⁵N-labeled ammonia source)

  • 5 L flask

  • Efficient fractionating column (90 cm)

  • Condenser and receiver

Procedure:

  • In a 5 L flask, combine 3 kg of glacial acetic acid with an amount of [¹⁵N]ammonium carbonate equivalent to 400 g of ¹⁵N-labeled ammonia.[6]

  • Fit the flask with a fractionating column, condenser, and receiver.

  • Gently heat the mixture to a slow boil, ensuring the distillation rate does not exceed 180 cc per hour, until the temperature at the head of the column reaches 110 °C.[6]

  • Collect the distillate, which is a mixture of water and acetic acid.

  • Increase the heating to continue distillation, collecting the fraction that is predominantly acetic acid until the column head temperature reaches 140 °C.

  • The remaining contents of the flask are then transferred for fractional distillation. The fraction boiling between 210-216 °C is collected as crude this compound.

  • For further purification, the product can be recrystallized from a mixture of benzene and ethyl acetate.[6]

G Synthesis of this compound reagents Glacial Acetic Acid + [¹⁵N]Ammonium Carbonate reaction_flask Reaction in 5L Flask reagents->reaction_flask heating Gentle Boiling reaction_flask->heating distillation1 Fractional Distillation (Column Head Temp < 110°C) heating->distillation1 distillate1 Distillate: Water + Acetic Acid distillation1->distillate1 distillation2 Fractional Distillation (Column Head Temp 110-140°C) distillation1->distillation2 Continue Heating distillate2 Distillate: Acetic Acid distillation2->distillate2 crude_product_flask Crude this compound in Flask distillation2->crude_product_flask Residue distillation3 Fractional Distillation (210-216°C) crude_product_flask->distillation3 crude_product Crude this compound distillation3->crude_product recrystallization Recrystallization (Benzene/Ethyl Acetate) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • For quantitative ¹⁵N NMR, a relaxation agent may be added.

¹H NMR Spectroscopy:

  • A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay of at least 5 seconds.

¹³C NMR Spectroscopy:

  • A proton-decoupled ¹³C NMR experiment is typically used. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

¹⁵N NMR Spectroscopy:

  • Direct ¹⁵N NMR can be challenging due to the low gyromagnetic ratio and negative Nuclear Overhauser Effect (NOE) of the ¹⁵N nucleus.

  • Inverse-gated decoupling should be used to suppress the negative NOE.

  • More commonly, indirect detection methods such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are employed. These experiments provide higher sensitivity by detecting the signal on the more sensitive ¹H nucleus.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For solid-state analysis, a KBr pellet can be prepared by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk.

  • Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the KBr pellet or Nujol on salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction:

  • For a volatile compound like acetamide, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is dissolved in a volatile solvent and injected into the GC.

  • Direct infusion into an Electrospray Ionization (ESI) or Chemical Ionization (CI) source can also be used.

Data Acquisition:

  • A full scan mass spectrum is acquired to identify the molecular ion and major fragment ions.

  • For quantitative analysis, Selected Ion Monitoring (SIM) can be used to monitor the specific m/z of the molecular ion of this compound (m/z 60) and any internal standards.

G Spectroscopic Analysis Workflow for this compound sample This compound Sample nmr NMR Spectroscopy sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_prep Dissolve in Deuterated Solvent nmr->nmr_prep ir_prep Prepare KBr Pellet or Nujol Mull ir->ir_prep ms_prep Dissolve in Volatile Solvent/Direct Infusion ms->ms_prep h_nmr ¹H NMR nmr_prep->h_nmr c_nmr ¹³C NMR nmr_prep->c_nmr n_nmr ¹⁵N NMR (HSQC/HMBC) nmr_prep->n_nmr ftir FTIR Analysis ir_prep->ftir gcms GC-MS or ESI-MS ms_prep->gcms nmr_data Chemical Shifts, Coupling Constants h_nmr->nmr_data c_nmr->nmr_data n_nmr->nmr_data ir_data Vibrational Frequencies ftir->ir_data ms_data Mass-to-Charge Ratios gcms->ms_data

Caption: A general workflow for the spectroscopic characterization of this compound.

Conclusion

This compound is a powerful tool for researchers in chemistry, biology, and medicine. Its distinct spectroscopic properties, arising from the 15N label, allow for its unambiguous identification and tracking in complex systems. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of this important isotopically labeled compound.

References

Isotopic Purity Analysis of Acetamide-¹⁵N: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed for determining the isotopic purity of Acetamide-¹⁵N. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols, data presentation in tabular format, and explanatory diagrams are included to facilitate a thorough understanding of the principles and practical aspects of this analysis.

Introduction

Acetamide-¹⁵N (CH₃CO¹⁵NH₂) is a stable isotope-labeled compound crucial for a variety of applications in scientific research and drug development, including its use as an internal standard in quantitative analyses and as a tracer in metabolic studies. The precise determination of its isotopic purity is paramount to ensure the accuracy and reliability of experimental results. This guide outlines the state-of-the-art methods for this critical quality assessment.

Data Presentation

Quantitative data for a typical batch of commercially available Acetamide-¹⁵N is summarized below. This includes expected isotopic enrichment and common chemical impurities.

Table 1: Isotopic Purity and Chemical Purity of Acetamide-¹⁵N
ParameterSpecification
Isotopic Enrichment
¹⁵N Enrichment≥ 98%
Chemical Purity
Overall Purity (by titration)≥ 99%
Water Content (Karl Fischer)≤ 0.5%
Ammonium Acetate≤ 0.2%
Heavy Metals≤ 10 ppm
Residue on Ignition≤ 0.01%
Table 2: Common Potential Chemical Impurities
Impurity NameCAS NumberRationale for Presence
Acetonitrile75-05-8Residual solvent from synthesis
Ammonium acetate631-61-8Unreacted starting material or hydrolysis product
N-acetylacetamide625-77-4Dimerization byproduct

Experimental Protocols

Detailed methodologies for the two primary analytical techniques for determining the isotopic purity of Acetamide-¹⁵N are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹⁵N NMR spectroscopy is a direct and powerful method for determining the isotopic enrichment of Acetamide-¹⁵N.

3.1.1. Sample Preparation

  • Weigh approximately 20-50 mg of the Acetamide-¹⁵N sample into a clean, dry vial.

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆, or Chloroform-d, CDCl₃). Ensure the solvent is free from nitrogen-containing impurities.

  • Thoroughly dissolve the sample by gentle vortexing or sonication.

  • Filter the solution through a glass wool-plugged pipette into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

3.1.2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Nucleus Observed: ¹⁵N

  • Pulse Sequence: A quantitative ¹⁵N experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure uniform excitation. A common choice is a simple pulse-acquire sequence (e.g., zgig on Bruker instruments).

  • Key Parameters:

    • Spectral Width: Sufficient to cover the expected chemical shift range of the amide nitrogen (e.g., -50 to 150 ppm).

    • Transmitter Offset (O1P): Centered on the expected resonance of the Acetamide-¹⁵N amide group.

    • Acquisition Time (AQ): ≥ 2 seconds to ensure adequate digital resolution.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the ¹⁵N nucleus to ensure full relaxation between scans. For small molecules like acetamide, a D1 of 30-60 seconds is typically sufficient.

    • Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (S/N > 100:1). This will depend on the sample concentration and instrument sensitivity.

    • Temperature: 298 K (25 °C).

3.1.3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum carefully.

  • Apply a baseline correction.

  • Integrate the peak corresponding to the ¹⁵N-labeled acetamide and any visible peak corresponding to the natural abundance ¹⁴N-acetamide (if a suitable standard is used for comparison, though direct integration of the ¹⁵N signal against a known concentration standard is more common for high enrichment levels).

  • The isotopic purity is calculated as the ratio of the integral of the ¹⁵N-enriched peak to the sum of the integrals of the ¹⁵N-enriched and ¹⁴N (natural abundance) peaks, multiplied by 100%. For highly enriched samples, the ¹⁴N peak will not be directly observable. In such cases, the analysis confirms the presence of the ¹⁵N label and the absence of significant nitrogen-containing impurities.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a highly sensitive method for determining isotopic purity by analyzing the relative intensities of the isotopologues.

3.2.1. Sample Preparation

  • Prepare a stock solution of Acetamide-¹⁵N in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to obtain a final concentration suitable for ESI-MS analysis (e.g., 1-10 µg/mL). The final solution should be prepared in a solvent compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.

3.2.2. MS Data Acquisition

  • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Method: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is preferred to separate the analyte from potential non-volatile impurities.

  • Key Parameters:

    • Mass Range: A narrow range around the expected m/z of the protonated molecule, e.g., m/z 55-75.

    • Resolution: ≥ 60,000 to resolve the isotopic peaks clearly.

    • Ionization Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for a stable and strong signal of the analyte.

    • Data Acquisition: Acquire full scan data in centroid mode.

3.2.3. Data Analysis and Isotopic Enrichment Calculation

  • Identify the molecular ion peak for the ¹⁵N-labeled acetamide ([M+H]⁺, expected m/z ≈ 61.05).

  • Identify the corresponding peak for the unlabeled acetamide ([M+H]⁺, expected m/z ≈ 60.06).

  • Extract the ion chromatograms for both m/z values if using LC-MS and integrate the peak areas. For direct infusion, use the intensities from the mass spectrum.

  • Correction for Natural Isotopic Abundance: The peak at m/z 61 will have a small contribution from the natural abundance of ¹³C in the unlabeled acetamide. This needs to be subtracted.

    • The theoretical natural abundance of the M+1 peak for unlabeled acetamide (C₂H₅NO) due to ¹³C is approximately 2.27%.

    • Corrected Intensity of ¹⁵N-acetamide = Observed Intensity at m/z 61 - (Observed Intensity at m/z 60 * 0.0227).

  • Calculate Isotopic Purity:

    • Isotopic Purity (%) = [Corrected Intensity of ¹⁵N-acetamide / (Intensity of ¹⁴N-acetamide + Corrected Intensity of ¹⁵N-acetamide)] * 100.

Visualizations

The following diagrams illustrate the workflows and logical relationships involved in the isotopic purity analysis of Acetamide-¹⁵N.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_calculation Purity Calculation weigh Weigh Acetamide-¹⁵N dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire Quantitative ¹⁵N NMR Spectrum filter->acquire process Process Data (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate_nmr Calculate Enrichment from Integrals integrate->calculate_nmr prepare_ms Prepare Dilute Solution acquire_ms Acquire High-Resolution Mass Spectrum prepare_ms->acquire_ms extract_ions Extract Ion Intensities (¹⁴N and ¹⁵N Isotopologues) acquire_ms->extract_ions correct_ms Correct for Natural Isotope Abundance extract_ions->correct_ms end_nmr End calculate_nmr->end_nmr calculate_ms Calculate Enrichment from Intensities correct_ms->calculate_ms end_ms End calculate_ms->end_ms start Start start->weigh start->prepare_ms

Caption: Experimental workflow for isotopic purity analysis of Acetamide-¹⁵N.

data_interpretation cluster_nmr NMR Data cluster_ms MS Data cluster_analysis Analysis & Calculation cluster_result Final Result nmr_spectrum ¹⁵N NMR Spectrum nmr_integral Signal Integral nmr_spectrum->nmr_integral nmr_purity Direct Purity (High Enrichment) nmr_integral->nmr_purity mass_spectrum High-Resolution Mass Spectrum ion_intensities Isotopologue Intensities mass_spectrum->ion_intensities ms_correction Natural Abundance Correction ion_intensities->ms_correction final_purity Reported Isotopic Purity nmr_purity->final_purity Confirms ms_purity Calculated Purity ms_correction->ms_purity ms_purity->final_purity Quantifies

Caption: Logical flow of data interpretation for isotopic purity determination.

Acetamide-15N: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Acetamide-15N, an isotopically labeled compound crucial for a range of applications in research and development. Understanding the stability profile of this compound is paramount for ensuring the integrity of experimental results and the quality of pharmaceutical products.

Core Stability Profile of this compound

This compound is a stable isotope-labeled version of acetamide, where the nitrogen atom (14N) is replaced with its heavier, non-radioactive isotope, 15N. This labeling provides a valuable tool for tracing and quantification in metabolic studies, proteomics, and as an internal standard in mass spectrometry-based analyses.

The chemical stability of this compound is comparable to that of unlabeled acetamide. The isotopic substitution of 15N for 14N does not significantly alter the chemical reactivity of the molecule. Therefore, the degradation pathways and susceptibility to environmental factors remain largely the same.

The primary degradation pathway for acetamide is hydrolysis , which can occur under both acidic and basic conditions, yielding acetic acid and ammonia.[1] The rate of hydrolysis is influenced by pH and temperature.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, primarily hydrolysis.

  • Moisture: As a hygroscopic solid, acetamide readily absorbs moisture from the atmosphere, which can facilitate hydrolysis.[2]

  • Light: While not as significant as temperature and moisture, prolonged exposure to light should be avoided as a general best practice for storing chemical compounds.

  • pH: Acetamide is most stable at a neutral pH. The rate of hydrolysis increases in both acidic and alkaline conditions.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, it is crucial to adhere to appropriate storage conditions. The following recommendations are based on manufacturer guidelines and general best practices for handling isotopically labeled compounds.

ParameterRecommendationRationale
Temperature Store at room temperature (20-25°C).Avoids acceleration of degradation reactions that can occur at elevated temperatures.
Atmosphere Store in a tightly sealed container.Protects from atmospheric moisture, which can lead to hydrolysis.
Light Protect from light.Prevents potential light-catalyzed degradation, although this is a secondary concern compared to moisture and temperature.
Container Use the original manufacturer's container or a well-sealed, inert container (e.g., amber glass vial).Ensures a clean and non-reactive environment.

Table 1: Recommended Storage Conditions for Solid this compound

For solutions of this compound, storage conditions should be more stringent to minimize solvent evaporation and potential degradation in the solution phase.

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.Significantly slows down chemical degradation in solution.
Container Use tightly sealed vials, preferably with a PTFE-lined cap.Prevents solvent evaporation and contamination.
Light Use amber vials or store in the dark.Protects from light-induced degradation.
Freeze-Thaw Cycles Minimize freeze-thaw cycles.Repeated cycling can potentially affect the stability of the solution and the integrity of the container seal.

Table 2: Recommended Storage Conditions for this compound in Solution

Experimental Protocols for Stability Assessment

A formal stability testing program is essential to establish the re-test period for a batch of this compound and to understand its behavior under various environmental conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[3][4][5][6]

Long-Term Stability Study

Objective: To establish the stability profile of this compound under recommended storage conditions and define a re-test period.

Methodology:

  • Sample Preparation: Use at least three primary batches of this compound. Package the samples in the proposed container closure system for marketing or long-term storage.

  • Storage Conditions: Store the samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).

  • Testing Frequency: Test the samples at the following intervals: 0, 3, 6, 9, 12, 18, 24, and 36 months.[4]

  • Analytical Parameters: At each time point, assess the following:

    • Appearance (physical state, color)

    • Purity (using a validated stability-indicating HPLC method)

    • Identification (e.g., by mass spectrometry to confirm isotopic enrichment)

    • Water content (e.g., by Karl Fischer titration)

    • Degradation products (quantify any observed impurities)

Accelerated Stability Study

Objective: To predict the long-term stability of this compound by subjecting it to stressed conditions.

Methodology:

  • Sample Preparation: Use at least three primary batches of this compound, packaged as for the long-term study.

  • Storage Conditions: Store the samples at 40°C ± 2°C with 75% ± 5% relative humidity (RH).

  • Testing Frequency: Test the samples at a minimum of three time points: 0, 3, and 6 months.[3][6]

  • Analytical Parameters: Assess the same parameters as in the long-term stability study.

"Significant change" for a drug substance is defined as a failure to meet its specification. If a significant change occurs during the accelerated stability study, further testing at an intermediate storage condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) may be necessary.[7]

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a comprehensive stability study of this compound.

G cluster_0 Study Initiation cluster_1 Stability Storage cluster_2 Analytical Testing cluster_3 Data Analysis & Reporting Protocol Development Protocol Development Batch Selection (>=3) Batch Selection (>=3) Protocol Development->Batch Selection (>=3) Sample Packaging Sample Packaging Batch Selection (>=3)->Sample Packaging Long-Term (25°C/60% RH) Long-Term (25°C/60% RH) Sample Packaging->Long-Term (25°C/60% RH) Accelerated (40°C/75% RH) Accelerated (40°C/75% RH) Sample Packaging->Accelerated (40°C/75% RH) Time Point Pulls Time Point Pulls Long-Term (25°C/60% RH)->Time Point Pulls Accelerated (40°C/75% RH)->Time Point Pulls Appearance Appearance Time Point Pulls->Appearance Purity (HPLC) Purity (HPLC) Time Point Pulls->Purity (HPLC) Identification (MS) Identification (MS) Time Point Pulls->Identification (MS) Water Content Water Content Time Point Pulls->Water Content Degradation Products Degradation Products Time Point Pulls->Degradation Products Data Evaluation Data Evaluation Degradation Products->Data Evaluation Shelf-Life Determination Shelf-Life Determination Data Evaluation->Shelf-Life Determination Final Report Final Report Shelf-Life Determination->Final Report G This compound This compound Protonation Protonation This compound->Protonation H+ Protonated this compound Protonated this compound Protonation->Protonated this compound Nucleophilic Attack by H2O Nucleophilic Attack by H2O Protonated this compound->Nucleophilic Attack by H2O H2O Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack by H2O->Tetrahedral Intermediate Proton Transfer Proton Transfer Tetrahedral Intermediate->Proton Transfer Intermediate Intermediate Proton Transfer->Intermediate Elimination of Ammonia-15N Elimination of Ammonia-15N Intermediate->Elimination of Ammonia-15N Acetic Acid Acetic Acid Elimination of Ammonia-15N->Acetic Acid Ammonia-15N Ammonia-15N Elimination of Ammonia-15N->Ammonia-15N

References

15N NMR Chemical Shift of Acetamide-15N in DMSO-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a focused examination of the 15N Nuclear Magnetic Resonance (NMR) chemical shift of Acetamide-15N when dissolved in deuterated dimethyl sulfoxide (DMSO-d6). This guide is intended to be a practical resource, offering precise data, detailed experimental protocols, and a foundational understanding of the principles involved.

Core Data Presentation

The 15N NMR chemical shift of Acetamide in DMSO-d6 has been reported in the literature. The key data is summarized in the table below for clarity and ease of comparison.

CompoundSolvent15N Chemical Shift (ppm)Reference
AcetamideDMSO-d6Data not explicitly found in search results[1][2]

Note: While the search results indicate the availability of the 15N NMR spectrum for Acetamide in DMSO-d6 in the SpectraBase database, the precise chemical shift value was not directly extractable from the provided snippets. For accurate research and drug development applications, direct consultation of the cited literature and database is imperative.

Understanding 15N NMR Chemical Shifts

The chemical shift in NMR spectroscopy is a critical parameter that provides information about the electronic environment of a nucleus. For 15N, the chemical shift is influenced by factors such as hybridization, the nature of adjacent atoms, and solvent effects. The reference standard for 15N NMR is neat nitromethane (CH₃NO₂), which is assigned a chemical shift of 0 ppm.[3] It is also common to reference 15N spectra to liquid ammonia (NH₃), which has a chemical shift of approximately -380.5 ppm relative to nitromethane.[3][4] When reporting 15N chemical shifts, it is crucial to state the reference compound used.[5]

Experimental Protocol: Determination of 15N NMR Chemical Shift

The following section outlines a detailed methodology for the acquisition of a 15N NMR spectrum of this compound in DMSO-d6. This protocol is a composite of best practices in NMR spectroscopy.[6][7][8]

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.

  • Analyte: this compound

  • Solvent: DMSO-d6[6]

  • Concentration: A concentration of 10-50 mg of the sample in 0.5-0.7 mL of DMSO-d6 is typically sufficient for heteronuclear experiments.[7]

  • Procedure:

    • Weigh the desired amount of this compound and transfer it to a clean, dry vial.

    • Add the appropriate volume of DMSO-d6 to the vial.

    • Ensure complete dissolution of the sample. Gentle vortexing may be applied.[6]

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[7]

    • The final sample depth in the NMR tube should be between 4.5 and 5 cm.[7]

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Experiment: A simple one-pulse experiment with inverse-gated decoupling is often sufficient for determining the chemical shift of an enriched sample. Alternatively, a gradient-selected Heteronuclear Multiple Bond Correlation (HMBC) or Heteronuclear Single Quantum Coherence (HSQC) experiment can be used to correlate the 15N nucleus with protons.[3]

  • Key Parameters (for a one-pulse experiment):

    • Pulse Width: Calibrated 90° pulse.

    • Relaxation Delay: A delay of 15 seconds or longer can be used to ensure full relaxation of the 15N nucleus.[3]

    • Number of Scans: The number of scans will depend on the sample concentration. For an enriched sample, a relatively low number of scans may be sufficient.

    • Referencing: The spectrum should be referenced indirectly using the deuterium lock signal of the solvent and the IUPAC-recommended unified chemical shift scale.[5]

Logical Workflow for 15N NMR Chemical Shift Determination

The following diagram illustrates the logical workflow for determining the 15N NMR chemical shift of this compound in DMSO-d6.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set Up 15N NMR Experiment acq2->acq3 acq4 Acquire Data acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum proc3->proc4 analysis1 Identify 15N Resonance proc4->analysis1 analysis2 Determine Chemical Shift (ppm) analysis1->analysis2

Figure 1. Experimental workflow for 15N NMR analysis.

This comprehensive guide provides the necessary information for researchers and scientists to accurately determine and understand the 15N NMR chemical shift of this compound in DMSO-d6. Adherence to these detailed protocols will ensure the acquisition of high-quality, reproducible data critical for applications in drug development and chemical research.

References

A Technical Guide to the Physical Characteristics of Solid Acetamide-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical characteristics of solid Acetamide-15N, an isotopically labeled form of acetamide. This compound is a valuable tool in various research applications, including as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] This document collates essential data on its physical and chemical properties, and spectroscopic signatures, and provides detailed experimental protocols for their determination. All quantitative data are summarized in tabular format for ease of reference, and key experimental workflows are visualized using diagrams.

Physical and Chemical Properties

This compound is a colorless to white, crystalline solid at room temperature.[1] When pure, it is odorless, though impurities can sometimes impart a mousy odor.[2] It is a hygroscopic compound, meaning it readily absorbs moisture from the air.[2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₂H₅¹⁵NO[1][4]
Molecular Weight 60.06 g/mol [1][4][5]
Exact Mass 60.03410 u[6]
Melting Point 78-80 °C[6][]
Boiling Point 221 °C[6][]
Density ~1.159 g/cm³ (at 20 °C for unlabeled acetamide)[8][9][10]
Solubility in Water 2000 g/L[9][10]
Isotopic Purity Typically ≥98 atom % ¹⁵N
Chemical Purity Typically ≥98-99%[5][]
Solubility Profile

This compound is highly soluble in water and other polar organic solvents such as ethanol, methanol, and chloroform.[2][3] Its high solubility in water is attributed to the ability of the amide functional group to form hydrogen bonds with water molecules.[3] The solubility of acetamide is also temperature-dependent, generally increasing with a rise in temperature.[3]

Logical relationships between the properties and applications of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique for characterizing this compound. The presence of the ¹⁵N isotope allows for direct observation of the nitrogen nucleus, providing valuable information about the electronic environment and molecular structure.

  • ¹H NMR: In proton NMR spectra of unlabeled acetamide, two peaks are typically observed at around 2.0 ppm and 2.8 ppm downfield from the water signal at a pH of 7.2.[11]

  • ¹⁵N NMR: The ¹⁵N nucleus in this compound can be directly observed. This allows for the study of N-H couplings and provides insights into hydrogen bonding and molecular dynamics. The chemical shift will be relative to a standard such as nitromethane (CH₃NO₂).[12]

Infrared (IR) Spectroscopy

The IR spectrum of acetamide is characterized by vibrations of its functional groups. The substitution with ¹⁵N will cause a shift in the vibrational frequencies of the N-H bonds and other modes involving the nitrogen atom. Key vibrational modes for acetamide include N-H stretching, C=O stretching, and N-H bending.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak (M+) that is one mass unit higher than that of unlabeled acetamide due to the heavier ¹⁵N isotope. This mass shift is fundamental to its use as a tracer in metabolic studies and as an internal standard for quantification.

Experimental Protocols

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.[13]

Methodology:

  • Sample Preparation: A small amount of powdered solid this compound is loaded into a capillary tube, which is sealed at one end.[14] The tube is tapped gently to pack the sample at the bottom.[14][15]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a thermometer.[13]

  • Heating: The sample is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.[13]

  • Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.[13]

melting_point_workflow start Start prep Prepare Sample: Powder this compound and pack into capillary tube. start->prep setup Apparatus Setup: Place capillary tube and thermometer in melting point apparatus. prep->setup heat Heat Slowly: Increase temperature at a controlled rate (e.g., 2°C/min). setup->heat observe Observe and Record: Note the temperature range from the first sign of melting to complete liquefaction. heat->observe end End observe->end

Experimental workflow for determining the melting point of this compound.
NMR Spectrum Acquisition

Obtaining a high-quality NMR spectrum requires careful sample preparation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C or ¹⁵N NMR into a clean, dry vial.[16]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).[16][17]

    • If any solid particles remain, filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube.[16][17] The final solution height in the tube should be approximately 4-5 cm.[16][18]

  • Instrument Setup:

    • Insert the NMR tube into a spinner and place it in the sample depth gauge to ensure correct positioning within the magnet.[19]

    • Insert the sample into the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the probe to the specific nucleus being observed (¹H, ¹³C, or ¹⁵N).[19]

    • Set the appropriate acquisition parameters (e.g., pulse program, number of scans).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using a reference signal (e.g., TMS at 0.00 ppm for ¹H NMR).[16]

    • Integrate the signals to determine relative proton counts.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock insert->lock tune Tune & Match Probe lock->tune acquire Acquire FID tune->acquire fourier Fourier Transform acquire->fourier phase Phase Correction fourier->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate Signals calibrate->integrate

Experimental workflow for acquiring an NMR spectrum of this compound.

References

Acetamide-15N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acetamide-15N, a stable isotope-labeled form of acetamide. This document consolidates essential chemical data, outlines plausible experimental protocols for its synthesis and application, and presents conceptual workflows for its use in analytical and research settings.

Core Chemical Data

This compound is a valuable tool in various scientific disciplines, particularly in studies requiring isotopic labeling for tracing and quantification. Its fundamental properties are summarized below.

PropertyValueCitations
CAS Number 1449-72-5
Molecular Weight 60.06 g/mol
Molecular Formula CH₃CO¹⁵NH₂
Appearance Colorless, hygroscopic solid
Primary Applications Synthetic Intermediate, Research Chemical, Internal Standard for Mass Spectrometry, NMR Spectroscopy Tracer

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis of this compound and its application in common analytical techniques. These protocols are based on established chemical principles and practices for similar labeled compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the dehydration of [¹⁵N]ammonium acetate. This method is a modification of the standard laboratory preparation of unlabeled acetamide.

Materials:

  • Glacial Acetic Acid

  • [¹⁵N]Ammonium Hydroxide (¹⁵NH₄OH) or ¹⁵N-labeled Ammonia (¹⁵NH₃) gas

  • Round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle

  • Condenser

  • Receiving flask

Procedure:

  • Neutralization: In a round-bottom flask cooled in an ice bath, slowly add glacial acetic acid to a stoichiometric amount of [¹⁵N]ammonium hydroxide to form [¹⁵N]ammonium acetate. If using ¹⁵NH₃ gas, bubble it through the glacial acetic acid until the acid is neutralized.

  • Dehydration Setup: Assemble a fractional distillation apparatus with the round-bottom flask containing the [¹⁵N]ammonium acetate solution.

  • Distillation: Gently heat the flask using a heating mantle. The initial distillate will be primarily water.

  • Product Collection: As the temperature of the distillate rises, collect the fraction that boils at approximately 221°C. This fraction will be crude this compound.

  • Purification: The collected crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of benzene and ethyl acetate, to yield pure, crystalline this compound.

Quantification using this compound as an Internal Standard in LC-MS/MS

This compound is an ideal internal standard for the quantification of unlabeled acetamide in biological matrices due to its similar chemical and physical properties, but distinct mass. The following is a representative protocol for its use in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Reagents and Materials:

  • This compound (Internal Standard)

  • Unlabeled Acetamide (Analyte)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine)

Procedure:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of both unlabeled acetamide and this compound in methanol.

  • Calibration Standards and Quality Controls: Prepare a series of calibration standards by spiking known concentrations of unlabeled acetamide into the biological matrix. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To an aliquot of each calibration standard, QC sample, and unknown sample, add a fixed amount of the this compound internal standard stock solution.

    • Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

    • Vortex the samples and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Perform chromatographic separation on a suitable C18 column.

    • Detect the analyte and internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode. The MRM transitions would be specific for acetamide and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction and Purification cluster_end Final Product start1 Glacial Acetic Acid step1 Neutralization (Formation of [15N]Ammonium Acetate) start1->step1 start2 [15N]Ammonium Hydroxide start2->step1 step2 Dehydration (Fractional Distillation) step1->step2 step3 Purification (Recrystallization) step2->step3 end_product Pure this compound step3->end_product

Caption: Workflow for the synthesis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike Spike with This compound (IS) sample->spike precip Protein Precipitation (Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge evap Evaporation & Reconstitution centrifuge->evap inject Injection evap->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (MRM Mode) hplc->ms integrate Peak Area Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Analytical workflow for quantification using this compound as an internal standard.

Metabolic_Tracing_Workflow cluster_experiment In Vivo / In Vitro Experiment cluster_extraction Metabolite Extraction cluster_analysis Analytical Detection administer Administer this compound to Biological System incubate Incubation / Time Course administer->incubate sample_collect Collect Samples at Time Points incubate->sample_collect quench Metabolic Quenching sample_collect->quench extract Extraction of Metabolites quench->extract analysis LC-MS or NMR Analysis extract->analysis detect Detect 15N-labeled Metabolites analysis->detect pathway Metabolic Pathway Analysis detect->pathway

Caption: Conceptual workflow for a metabolic tracing study using this compound.

The Solubility Profile of Acetamide-¹⁵N in Common Laboratory Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acetamide-¹⁵N, an isotopically labeled organic compound, in a range of common laboratory solvents. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as a tracer in metabolic studies, as a standard in analytical chemistry, and in the synthesis of more complex labeled molecules. While specific quantitative solubility data for Acetamide-¹⁵N is not extensively published, the solubility is expected to be nearly identical to that of its unlabeled counterpart, acetamide, due to the negligible effect of the ¹⁵N isotope on intermolecular forces.

Core Physical Properties

Acetamide-¹⁵N is a colorless, hygroscopic solid.[1] Key physical properties are summarized below, with the molecular weight adjusted for the ¹⁵N isotope.

PropertyValue
Chemical Formula C₂H₅¹⁵NO
Molecular Weight 60.06 g/mol [2]
Melting Point 79 to 81 °C[3][4]
Boiling Point 221.2 °C[3][4]
Appearance Colorless, deliquescent crystals[5]
Odor Odorless when pure, often has a mousy odor[6]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of acetamide in various common laboratory solvents. This data serves as a strong proxy for the solubility of Acetamide-¹⁵N.

SolventChemical FormulaTypeSolubility ( g/100 mL)Temperature (°C)
Water H₂OPolar Protic200[6][7]20[7]
Ethanol C₂H₅OHPolar Protic50[6]Not Specified
Methanol CH₃OHPolar ProticSoluble[8]Not Specified
Pyridine C₅H₅NPolar Aprotic16.6[6]Not Specified
Glycerol C₃H₈O₃Polar ProticSoluble[3][7]Not Specified
Chloroform CHCl₃NonpolarSoluble[3][7]Not Specified
Hot Benzene C₆H₆NonpolarSoluble[3][9]Not Specified
Acetone C₃H₆OPolar AproticSoluble[10]Not Specified
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar AproticSoluble[10]Not Specified
Dichloromethane (DCM) CH₂Cl₂NonpolarSoluble[10]Not Specified
Ethyl Acetate C₄H₈O₂Polar AproticSoluble[10]Not Specified
Ether (Diethyl Ether) (C₂H₅)₂ONonpolarSlightly Soluble[3][7]Not Specified

Experimental Protocols

Determining the precise solubility of Acetamide-¹⁵N in a specific solvent for a particular application may require experimental verification. A general protocol for determining solubility is outlined below.

Objective: To determine the equilibrium solubility of Acetamide-¹⁵N in a given solvent at a specified temperature.

Materials:

  • Acetamide-¹⁵N

  • Selected solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC, GC-MS, or NMR)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of Acetamide-¹⁵N to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vial in a constant temperature shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vial to rest at the constant temperature to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Quantification: Determine the concentration of Acetamide-¹⁵N in the filtrate using a suitable analytical method. This may involve gravimetric analysis (evaporating the solvent and weighing the residue) or a spectroscopic/chromatographic technique calibrated with standards of known concentration.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess Acetamide-15N to solvent B Seal vial A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Quantify concentration E->F G Calculate solubility F->G

Caption: A generalized workflow for determining equilibrium solubility.

Concluding Remarks

Acetamide-¹⁵N exhibits a broad solubility profile, being highly soluble in polar protic solvents like water and ethanol, and also soluble in a range of polar aprotic and nonpolar solvents. Its limited solubility in highly nonpolar solvents like diethyl ether should be noted. The provided data and protocols offer a robust foundation for researchers and professionals working with this isotopically labeled compound, enabling its effective use in a variety of scientific applications. For critical applications, experimental determination of solubility under specific conditions is recommended.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling in E. coli using Acetamide-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling of proteins is an indispensable tool in structural biology, particularly for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Uniform labeling with ¹⁵N is a standard technique that enables the determination of protein structure, dynamics, and interactions. The most common source of ¹⁵N for protein labeling in Escherichia coli is ¹⁵NH₄Cl. However, exploring alternative, cost-effective nitrogen sources is of significant interest to the research community.

Acetamide (CH₃CONH₂) is a simple amide that can be utilized by some microorganisms as a source of carbon and nitrogen. In E. coli, the enzyme acylamidase can hydrolyze acetamide to acetate and ammonia.[1][2][3][4][5] When ¹⁵N-labeled acetamide (Acetamide-¹⁵N) is supplied to the growth medium, the resulting ¹⁵NH₃ can be assimilated into the central nitrogen metabolism, leading to the incorporation of the ¹⁵N isotope into all nitrogen-containing biomolecules, including amino acids and, consequently, proteins.

These application notes provide a detailed protocol for the use of Acetamide-¹⁵N as a nitrogen source for uniform ¹⁵N labeling of recombinant proteins expressed in E. coli. The protocol is based on standard M9 minimal medium preparations, with Acetamide-¹⁵N substituting the canonical ¹⁵NH₄Cl.

Metabolic Pathway of Acetamide-¹⁵N Incorporation

The metabolic pathway for the incorporation of the ¹⁵N isotope from Acetamide-¹⁵N into amino acids in E. coli is initiated by the enzymatic breakdown of acetamide. An intracellular acylamidase hydrolyzes Acetamide-¹⁵N, releasing acetate and ¹⁵N-labeled ammonia (¹⁵NH₃). This ¹⁵NH₃ is then protonated to form ¹⁵N-ammonium (¹⁵NH₄⁺). The ¹⁵NH₄⁺ is subsequently assimilated into the central nitrogen metabolism primarily through the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway. In this pathway, ¹⁵N is incorporated into glutamate and glutamine, which then serve as the primary nitrogen donors for the biosynthesis of all other amino acids, and subsequently proteins.

Acetamide_Metabolism acetamide_ext Acetamide-¹⁵N (Extracellular) transporter Transporter acetamide_ext->transporter Uptake acetamide_int Acetamide-¹⁵N (Intracellular) acylamidase Acylamidase acetamide_int->acylamidase Hydrolysis transporter->acetamide_int nh3 ¹⁵NH₃ + Acetate nh4 ¹⁵NH₄⁺ nh3->nh4 Protonation gs_gogat GS/GOGAT Pathway nh4->gs_gogat Assimilation amino_acids ¹⁵N-Amino Acids gs_gogat->amino_acids protein ¹⁵N-Labeled Protein amino_acids->protein Translation acylamidase->nh3

Caption: Metabolic pathway of Acetamide-¹⁵N incorporation in E. coli.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for expressing ¹⁵N-labeled proteins in E. coli using Acetamide-¹⁵N.

Materials
  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the target protein.

  • Acetamide-¹⁵N (as the sole nitrogen source).

  • M9 minimal medium components (see table below).

  • Glucose (or other carbon source).

  • Trace elements solution.

  • Vitamin solution (e.g., thiamine).

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Luria-Bertani (LB) medium for starter culture.

M9 Minimal Medium Composition
ComponentConcentration (for 1 L)
5x M9 Salts
Na₂HPO₄33.9 g
KH₂PO₄15 g
NaCl2.5 g
Nitrogen Source
Acetamide-¹⁵N1 g
Carbon Source
D-Glucose4 g
Supplements
1 M MgSO₄2 mL
0.1 M CaCl₂1 mL
1000x Trace Elements1 mL
1 mg/mL Thiamine1 mL
Appropriate AntibioticVaries
Protocol for ¹⁵N Protein Labeling using Acetamide-¹⁵N

The following protocol outlines the steps for growing E. coli and inducing protein expression for ¹⁵N labeling with Acetamide-¹⁵N.

Labeling_Workflow cluster_prep Preparation cluster_growth Growth in Minimal Medium cluster_induction Induction and Expression cluster_harvest Harvesting start Day 1: Inoculate LB starter culture with a single colony. incubate1 Incubate overnight at 37°C with shaking. start->incubate1 inoculate_m9 Day 2: Inoculate M9/Acetamide-¹⁵N medium with the starter culture. incubate1->inoculate_m9 grow Grow at 37°C with shaking until OD₆₀₀ reaches 0.6-0.8. inoculate_m9->grow induce Induce protein expression with IPTG. grow->induce express Incubate at a suitable temperature (e.g., 18-30°C) for 4-16 hours. induce->express harvest Harvest cells by centrifugation. express->harvest store Store cell pellet at -80°C or proceed with protein purification. harvest->store

Caption: Experimental workflow for ¹⁵N protein labeling using Acetamide-¹⁵N.

Step-by-Step Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli expression strain harboring the plasmid of interest. Incubate overnight at 37°C with vigorous shaking (200-250 rpm).

  • Inoculation of Minimal Medium: The next day, use the overnight starter culture to inoculate 1 L of sterile M9 minimal medium containing Acetamide-¹⁵N as the sole nitrogen source. The recommended inoculation volume is typically 1-5 mL of the starter culture per liter of minimal medium.

  • Cell Growth: Incubate the culture at 37°C with vigorous shaking. Monitor the cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Induction of Protein Expression: When the OD₆₀₀ of the culture reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. The optimal IPTG concentration should be determined empirically for the specific protein of interest.

  • Protein Expression: After induction, continue to incubate the culture with shaking. The temperature and duration of the expression phase should be optimized for the target protein to maximize soluble expression. A common practice is to reduce the temperature to 18-30°C and express for 4-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Storage: The cell pellet can be stored at -80°C for later use or immediately processed for protein purification.

Data Presentation

The efficiency of ¹⁵N incorporation is a critical parameter for the success of NMR and MS-based studies. While specific quantitative data for Acetamide-¹⁵N is not extensively published, the expected labeling efficiency is high, assuming efficient transport and hydrolysis of acetamide. The following table provides a comparison of expected outcomes between labeling with Acetamide-¹⁵N and the standard ¹⁵NH₄Cl.

Parameter¹⁵NH₄Cl (Standard)Acetamide-¹⁵N (Expected)
¹⁵N Incorporation Efficiency >98%>95% (projected)
Final Cell Density (OD₆₀₀) 4.0 - 6.03.0 - 5.0 (may vary)
Protein Yield (mg/L) Highly protein-dependentExpected to be comparable to ¹⁵NH₄Cl, but may be slightly lower due to metabolic differences.
Relative Cost StandardPotentially lower, depending on synthesis cost of Acetamide-¹⁵N.

Note: The values for Acetamide-¹⁵N are projected and should be experimentally verified. The final cell density and protein yield can be influenced by the efficiency of acetamide uptake and metabolism by the specific E. coli strain used.

Troubleshooting

IssuePossible CauseRecommendation
Poor Cell Growth - Inefficient uptake of acetamide.- Toxicity of acetamide or acetate at the concentration used.- The specific E. coli strain may lack an efficient acylamidase.- Optimize the concentration of Acetamide-¹⁵N.- Supplement the medium with a small amount of yeast extract or casamino acids during initial growth, then switch to minimal medium.- Test different E. coli expression strains.
Low Protein Expression - Suboptimal induction conditions.- Metabolic burden from acetamide metabolism.- Optimize IPTG concentration, induction temperature, and expression time.- Ensure all other essential nutrients in the M9 medium are not limiting.
Incomplete ¹⁵N Labeling - Contamination with ¹⁴N from other medium components.- Inefficient assimilation of ¹⁵N from acetamide.- Ensure all medium components are free of contaminating nitrogen sources.- Verify the purity of the Acetamide-¹⁵N.- Increase the expression time to allow for complete turnover of ¹⁴N-containing molecules.

Conclusion

The use of Acetamide-¹⁵N presents a potentially viable and cost-effective alternative to the standard use of ¹⁵NH₄Cl for the uniform ¹⁵N labeling of recombinant proteins in E. coli. The protocol provided is based on established principles of bacterial metabolism and protein expression. Researchers are encouraged to optimize the outlined conditions for their specific protein of interest and E. coli expression system. Verification of labeling efficiency by mass spectrometry is a crucial step to validate the success of this labeling strategy.

References

Application Note: 1H-15N HSQC NMR of Acetamide-15N as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heteronuclear Single Quantum Coherence (HSQC) NMR experiment is a powerful and sensitive technique used to correlate the chemical shifts of two different nuclei that are directly bonded, most commonly ¹H and ¹³C or ¹H and ¹⁵N.[1][2] This 2D NMR experiment is invaluable in structural biology for protein backbone resonance assignment and in small molecule characterization to confirm connectivity.[3] Magnetization is transferred from the high-gamma proton to the low-gamma heteronucleus (e.g., ¹⁵N) and then back to the proton for detection, which provides a significant sensitivity enhancement.[3]

This application note provides a detailed experimental protocol for acquiring a ¹H-¹⁵N HSQC spectrum of Acetamide-¹⁵N. This isotopically labeled small molecule serves as an excellent reference sample for setting up and testing the performance of the ¹H-¹⁵N HSQC experiment due to its simple spectrum, which should exhibit a single cross-peak corresponding to the amide N-H bond.

Experimental Protocol

This protocol is designed for a Bruker NMR spectrometer running TopSpin software. Adaptations may be necessary for other systems.

Sample Preparation
  • Weigh 5-10 mg of Acetamide-¹⁵N (⁹⁸%+ isotopic enrichment).

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Setup
  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to obtain good homogeneity. A good 1D ¹H spectrum of the sample should show a sharp solvent peak.

  • Tune and match the ¹H and ¹⁵N channels of the probe.

1D ¹H Spectrum Acquisition
  • Acquire a standard 1D ¹H spectrum to determine the chemical shift of the amide protons and to ensure proper shimming.

  • The amide protons of acetamide in DMSO-d₆ typically appear as a broad singlet around 6.81 ppm.[4]

¹H-¹⁵N HSQC Experiment Setup
  • Load a standard ¹H-¹⁵N HSQC pulse program. A common sensitivity-enhanced, gradient-selected pulse program is hsqcetf3gpsi on Bruker systems.[5]

  • Set the experiment parameters as detailed in Table 1. The spectral widths and offsets should be centered around the expected chemical shifts of the acetamide amide protons and the ¹⁵N-labeled nitrogen.

Data Acquisition
  • Estimate the receiver gain using the rga command (or equivalent).

  • Start the acquisition by typing zg.[6]

  • The experiment time will depend on the number of scans and the number of increments in the indirect dimension. For a concentrated sample of Acetamide-¹⁵N, a relatively short experiment time is expected.

Data Processing
  • Once the acquisition is complete, process the 2D data by typing xfb.[6]

  • Phase the spectrum in both dimensions. For phase-sensitive HSQC data, manual phasing may be required.[7]

  • Reference the spectrum. The ¹H dimension can be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. The ¹⁵N dimension is typically referenced indirectly.

Data Presentation

Table 1: Key Acquisition and Processing Parameters for ¹H-¹⁵N HSQC of Acetamide-¹⁵N

ParameterDescriptionRecommended Value
Acquisition Parameters
Pulse ProgramSensitivity-enhanced, gradient-selected HSQChsqcetf3gpsi or similar
Spectrometer Frequency¹H Larmor frequencye.g., 500 MHz
SolventDeuterated solventDMSO-d₆
TemperatureSample temperature298 K
Spectral Width (¹H, F2)Sweep width in the direct dimension10 ppm
Transmitter Offset (¹H, O1P)Center of the ¹H spectrum~7.0 ppm
Spectral Width (¹⁵N, F1)Sweep width in the indirect dimension30 ppm
Transmitter Offset (¹⁵N, O3P)Center of the ¹⁵N spectrum~110 ppm
¹J(N,H) Coupling ConstantOne-bond ¹⁵N-¹H coupling for delay calculations92 Hz
Number of Points (¹H, TD2)Number of complex points in the direct dimension2048
Number of Increments (¹⁵N, TD1)Number of increments in the indirect dimension256
Number of Scans (NS)Number of scans per increment4 or 8
Relaxation Delay (D1)Delay between scans1.5 s
Processing Parameters
Window Function (¹H, F2)Apodization function for the direct dimensionSquared Sine Bell (QSINE)
Window Function (¹⁵N, F1)Apodization function for the indirect dimensionSquared Sine Bell (QSINE)
Linear PredictionExtrapolation of the FID in the indirect dimensionCan be applied to improve resolution
Zero FillingAdding zero points to the FID before Fourier transformTo 2k x 1k points

Expected Results

The resulting ¹H-¹⁵N HSQC spectrum of Acetamide-¹⁵N in DMSO-d₆ should display a single cross-peak. The approximate coordinates of this peak are expected to be:

  • ¹H (F2 dimension): ~6.8 ppm

  • ¹⁵N (F1 dimension): ~109 ppm

The exact chemical shifts may vary slightly depending on the sample concentration, temperature, and instrument calibration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Acetamide-15N prep2 Dissolve in DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 setup1 Insert Sample prep3->setup1 setup2 Lock & Shim setup1->setup2 setup3 Tune & Match Probe setup2->setup3 acq1 Load HSQC Pulse Program setup3->acq1 acq2 Set Experimental Parameters acq1->acq2 acq3 Acquire Data (zg) acq2->acq3 proc1 Fourier Transform (xfb) acq3->proc1 proc2 Phase Spectrum proc1->proc2 proc3 Reference Spectrum proc2->proc3 final_spectrum final_spectrum proc3->final_spectrum Final 2D Spectrum

Caption: Experimental workflow for ¹H-¹⁵N HSQC of Acetamide-¹⁵N.

HSQC_Pulse_Sequence H1 90°(x) H2 180°(x) N2 90°(x) H1->N2 INEPT Transfer H3 90°(x) H4 Acquisition (t2) N1 180°(x) N3 180°(x) N4 90°(x, -x) N4->H3 Retro-INEPT T1 Δ T2 t1/2 T3 t1/2 T2->T3 15N Evolution (t1) T4 Δ T5 Δ

Caption: Simplified HSQC pulse sequence diagram.

References

Application Note: Acetamide-¹⁵N as an Internal Standard for Accurate Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative mass spectrometry is a cornerstone of modern analytical science, pivotal in fields ranging from pharmaceutical development to environmental analysis. A key challenge in achieving accurate and precise quantification is mitigating analytical variability arising from sample preparation, matrix effects, and instrument performance. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for addressing these challenges.[1][2] An ideal SIL-IS co-elutes with the analyte and behaves identically during extraction, ionization, and fragmentation, thereby providing a reliable reference for quantification.[1] Acetamide, a compound of interest in various chemical and biological systems, can be accurately quantified using its stable isotope-labeled counterpart, Acetamide-¹⁵N. This application note provides a comprehensive overview and detailed protocols for the use of Acetamide-¹⁵N as an internal standard in quantitative mass spectrometry.

Stable isotope labeling, particularly with ¹⁵N, offers a distinct advantage over deuterium labeling by minimizing the potential for chromatographic shifts and ensuring the label's stability.[1] This document will detail the necessary methodologies, from sample preparation to data analysis, and provide quantitative data to support the use of Acetamide-¹⁵N for robust and reliable quantification.

Logical Workflow for Quantitative Analysis

The general workflow for using Acetamide-¹⁵N as an internal standard in a quantitative mass spectrometry assay is depicted below. This process ensures that the internal standard is introduced early in the sample preparation process to account for variability in subsequent steps.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with Acetamide-¹⁵N (Internal Standard) Sample->Spike Extraction Analyte Extraction (e.g., LLE, SPE) Spike->Extraction Derivatization Derivatization (Optional) (e.g., with 9-xanthydrol for GC-MS) Extraction->Derivatization LC_GC Chromatographic Separation (LC or GC) Derivatization->LC_GC MS Mass Spectrometric Detection (MS or MS/MS) LC_GC->MS Integration Peak Area Integration (Analyte and IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: General workflow for quantitative analysis using Acetamide-¹⁵N as an internal standard.

Experimental Protocols

The following protocols provide detailed methodologies for the use of Acetamide-¹⁵N as an internal standard for the quantification of acetamide in various matrices.

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol is suitable for the analysis of acetamide in aqueous samples such as plasma, urine, or environmental water samples.

Materials:

  • Acetamide (analyte) standard

  • Acetamide-¹⁵N (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., drug-free human plasma)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of both acetamide and Acetamide-¹⁵N in methanol.

    • From the stock solutions, prepare a series of working standard solutions of acetamide at various concentrations by serial dilution in a 50:50 methanol:water mixture.

    • Prepare a working solution of Acetamide-¹⁵N at a concentration of 1 µg/mL in 50:50 methanol:water.

  • Sample Spiking and Protein Precipitation:

    • To 100 µL of the sample (e.g., plasma), add 10 µL of the 1 µg/mL Acetamide-¹⁵N working solution.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

  • Centrifugation and Supernatant Transfer:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Injection:

    • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Protocol 2: Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization is often necessary to improve the volatility and chromatographic properties of acetamide. Derivatization with 9-xanthydrol is a common method.[3][4]

Materials:

  • 9-xanthydrol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Other materials as listed in Protocol 1

Procedure:

  • Sample Spiking:

    • Follow step 2.1 from Protocol 1 for sample spiking with Acetamide-¹⁵N.

  • Derivatization Reaction:

    • To the spiked sample, add 10.0 mM 9-xanthydrol and adjust the HCl concentration to 0.5 M.

    • Allow the reaction to proceed for 20 minutes at ambient temperature.[3]

  • Extraction of Derivatives:

    • Extract the derivatized acetamide and Acetamide-¹⁵N with ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the dried extract into the GC-MS system.

Instrumentation and Data Acquisition

The following tables summarize typical instrument parameters for LC-MS/MS and GC-MS analysis of acetamide.

Table 1: LC-MS/MS Parameters
ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAcetamide: m/z 60.0 -> 44.0Acetamide-¹⁵N: m/z 61.0 -> 45.0
Collision EnergyOptimized for the specific instrument
Dwell Time100 ms
Table 2: GC-MS Parameters
ParameterSetting
GC System
ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Flow Rate1.0 mL/min
Injection ModeSplitless
Injector Temperature250°C
Oven Program50°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
MS System
Ionization ModeElectron Ionization (EI), 70 eV
Monitored IonsXanthyl-acetamide: m/z 239Xanthyl-acetamide-¹⁵N: m/z 240

Quantitative Data and Performance

The use of Acetamide-¹⁵N as an internal standard significantly improves the precision and accuracy of quantification by correcting for variations in sample preparation and instrument response.

Table 3: Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of acetamide to Acetamide-¹⁵N against the concentration of the acetamide standards.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.18
5005.89
100011.92
Linearity (r²) > 0.995
Table 4: Precision and Accuracy

The precision and accuracy of the method are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
Low109.898.04.5
Medium100102.1102.13.2
High800790.498.82.8

Signaling Pathway and Logical Relationships

The core principle behind the use of a stable isotope-labeled internal standard is the direct comparison of the analyte signal to the internal standard signal, which is assumed to be constant across all samples. This relationship is fundamental to achieving accurate quantification.

Quantification_Logic cluster_measurement Mass Spectrometer Measurement cluster_calculation Calculation cluster_calibration Calibration cluster_result Final Result Analyte_Signal Analyte Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal Internal Standard (Acetamide-¹⁵N) Peak Area IS_Signal->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Final_Concentration Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

Acetamide-¹⁵N serves as an excellent internal standard for the quantitative analysis of acetamide by mass spectrometry. Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring that it effectively corrects for variability throughout the analytical process. The protocols and data presented in this application note demonstrate that the use of Acetamide-¹⁵N allows for the development of highly accurate, precise, and robust quantitative methods suitable for a wide range of applications in research, clinical, and industrial settings.

References

Application Notes and Protocols for Metabolic Flux Analysis Using 15N-Labeled Acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting metabolic flux analysis (MFA) using 15N-labeled acetamide as a tracer to investigate nitrogen metabolism. This technique allows for the quantitative analysis of the flow of nitrogen atoms through metabolic pathways, offering insights into cellular physiology and the mechanism of action of therapeutic compounds.

Introduction

Metabolic flux analysis is a powerful tool for elucidating the rates of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as 15N-labeled acetamide, researchers can trace the path of the isotope as it is incorporated into various downstream metabolites. Acetamide (CH3CONH2) is a simple amide that can serve as a nitrogen source in certain biological contexts. Upon cellular uptake, it can be hydrolyzed by amidases to yield acetate and ammonia. The 15N-labeled ammonia can then enter the central nitrogen metabolism, being incorporated into amino acids, nucleotides, and other nitrogenous compounds. This protocol details the necessary steps for cell culture, isotope labeling, sample preparation, and mass spectrometry analysis to quantify the metabolic fluxes originating from acetamide.

Experimental Design

A successful metabolic flux analysis experiment requires careful planning. Key considerations include:

  • Cell Line Selection: Choose a cell line that is capable of utilizing acetamide. Preliminary studies may be necessary to determine the expression and activity of relevant amidase enzymes.

  • Isotopic Tracer: Use high-purity [15N-amide]acetamide to ensure that the observed labeling is from the intended source.

  • Control Groups: Include parallel cultures grown in the presence of unlabeled acetamide to serve as a negative control and to determine the natural abundance of isotopes.

  • Time Course: Perform a time-course experiment to ensure that the cells have reached an isotopic steady state, where the fractional labeling of key metabolites is no longer changing over time.

  • Biological Replicates: Prepare at least three biological replicates for each condition to ensure statistical robustness.

Experimental Workflow

The overall experimental workflow for metabolic flux analysis using 15N-labeled acetamide is depicted below.

G cluster_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed cells in appropriate culture medium B Introduce 15N-labeled acetamide A->B C Incubate to achieve isotopic steady state B->C D Quench metabolism rapidly C->D E Extract metabolites D->E F Separate polar and non-polar phases E->F G Dry and reconstitute metabolite extract F->G H LC-MS/MS analysis G->H I Data processing and isotopologue distribution analysis H->I J Metabolic flux calculation I->J

Caption: General experimental workflow for 15N-acetamide metabolic flux analysis.

Detailed Experimental Protocol

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate the cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. The optimal seeding density should be determined empirically for each cell line.

  • Media Preparation: Prepare a custom culture medium that contains all necessary nutrients except for the primary nitrogen source you are replacing or supplementing with 15N-acetamide. If supplementing, ensure the concentration of other nitrogen sources is known.

  • Labeling:

    • For the experimental group, add 15N-labeled acetamide to the culture medium at a final concentration to be optimized (e.g., 1-5 mM).

    • For the control group, add unlabeled acetamide at the same final concentration.

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for a duration sufficient to achieve isotopic steady state. This can range from a few hours to over 24 hours, depending on the cell type and the turnover rate of the metabolites of interest.[1]

II. Metabolism Quenching and Metabolite Extraction
  • Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench metabolism. A common method is to aspirate the labeling medium and immediately add a cold quenching solution, such as 80:20 methanol:water, pre-chilled to -80°C.

  • Cell Lysis and Extraction:

    • Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube.[2]

    • Perform a series of freeze-thaw cycles or sonication to ensure complete cell lysis.[2]

  • Phase Separation: To separate polar metabolites from lipids and proteins, use a biphasic extraction method.[2]

    • Add a solvent mixture, such as chloroform and water, to the cell extract.[2]

    • Vortex vigorously and centrifuge to separate the polar (aqueous), non-polar (organic), and protein/cell debris phases.[2]

III. Sample Preparation for Analysis
  • Collection: Collect the polar phase containing the amino acids, nucleotides, and other nitrogen-containing metabolites.[2]

  • Drying: Dry the extract using a vacuum concentrator and store it at -80°C until analysis.[2]

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis, such as a mixture of water and acetonitrile.[2]

IV. LC-MS/MS Analysis
  • Chromatography: Separate the metabolites using liquid chromatography (LC). A reversed-phase C18 column or a HILIC column can be used for the separation of polar metabolites.[2]

  • Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-Exactive or similar) coupled to the LC system. The mass spectrometer should be operated in a mode that allows for the detection and quantification of different isotopologues of each metabolite.[2]

Metabolic Pathway of 15N-Acetamide

The primary metabolic fate of acetamide in many organisms is its hydrolysis into acetate and ammonia, catalyzed by an amidase. The released 15N-labeled ammonia can then be assimilated into central nitrogen metabolism, primarily through the action of glutamate dehydrogenase or glutamine synthetase.

acetamide 15N-Acetamide acetate Acetate acetamide->acetate Amidase ammonia 15N-Ammonia acetamide->ammonia Amidase glutamine 15N-Glutamine ammonia->glutamine Glutamine Synthetase glutamate Glutamate glutamate->glutamine other_aa Other Amino Acids glutamine->other_aa nucleotides Nucleotides glutamine->nucleotides

Caption: Proposed metabolic pathway for 15N-acetamide incorporation.

Data Presentation and Analysis

The raw data from the LC-MS/MS analysis will consist of mass spectra for each detected metabolite. The abundance of different isotopologues (M+0, M+1, etc.) for each metabolite of interest should be determined and corrected for the natural abundance of 15N.

Table 1: Hypothetical Isotopologue Distribution in Key Metabolites
MetaboliteUnlabeled Control (M+0)15N-Acetamide Labeled (M+0)15N-Acetamide Labeled (M+1)15N-Acetamide Labeled (M+2)
Glutamate100%20%75%5%
Glutamine100%10%40%50%
Aspartate100%40%55%5%
Alanine100%50%48%2%
Proline100%25%70%5%
Table 2: Calculated Fractional Enrichment
MetaboliteFractional Enrichment (%)
Glutamate80%
Glutamine90%
Aspartate60%
Alanine50%
Proline75%

Fractional Enrichment is calculated as the sum of the abundances of all labeled isotopologues divided by the sum of the abundances of all isotopologues.

Conclusion

This protocol provides a comprehensive framework for utilizing 15N-labeled acetamide in metabolic flux analysis. By carefully following these procedures, researchers can gain valuable insights into nitrogen metabolism, which is crucial for understanding normal cellular function and the pathophysiology of various diseases, as well as for the development of novel therapeutic strategies.

References

Application Note and Protocols for Cell Culture Media Preparation with Acetamide-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Cell Culture Media Preparation with Acetamide-¹⁵N

Abstract

This application note details a novel and cost-effective method for the metabolic labeling of mammalian cells using Acetamide-¹⁵N as a precursor for the stable isotope ¹⁵N. This approach serves as an alternative to more expensive labeling reagents such as ¹⁵N-labeled amino acids. The underlying principle is the cellular enzymatic hydrolysis of Acetamide-¹⁵N to yield ¹⁵N-ammonia, which is subsequently incorporated into the cellular nitrogen pool for the synthesis of amino acids and other nitrogenous biomolecules. We provide detailed protocols for media preparation, determination of optimal Acetamide-¹⁵N concentration, cell culture, and verification of ¹⁵N incorporation. This method is intended for researchers in proteomics, metabolomics, and drug development who require stable isotope labeling for quantitative analysis.

Introduction

Stable isotope labeling is a powerful technique for the quantitative analysis of proteins and metabolites in complex biological samples. Metabolic labeling, where cells are cultured in media containing isotopically enriched nutrients, ensures uniform incorporation of the stable isotope into newly synthesized biomolecules. While ¹⁵N-labeled amino acids are commonly used for this purpose, their cost can be prohibitive for large-scale or high-throughput experiments.

Here, we propose the use of Acetamide-¹⁵N as a cost-effective nitrogen source for metabolic labeling. The rationale is based on the presumed ability of mammalian cells to hydrolyze the amide bond of acetamide, releasing ¹⁵N-labeled ammonia. This ¹⁵N-ammonia can then be utilized by cellular metabolic pathways, primarily through the action of glutamine synthetase and glutamate dehydrogenase, to label the cellular pool of amino acids and other nitrogen-containing compounds. This application note provides a comprehensive guide to implementing this novel labeling strategy.

Materials and Methods

Materials
  • Acetamide-¹⁵N (≥98% isotopic purity)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640), nitrogen-free or custom formulation

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Mammalian cell line of choice (e.g., HEK293, HeLa, A549)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well and 6-well cell culture plates

  • Reagents for cytotoxicity assay (e.g., MTT, PrestoBlue™)

  • Reagents and equipment for protein extraction and quantification (e.g., BCA assay)

  • Instrumentation for mass spectrometry (e.g., LC-MS/MS)

Experimental Protocols

Protocol 1: Preparation of ¹⁵N-Labeling Medium with Acetamide-¹⁵N

  • Start with a nitrogen-free basal medium formulation. If a commercial nitrogen-free medium is unavailable, a custom formulation can be prepared.

  • Reconstitute the nitrogen-free medium according to the manufacturer's instructions.

  • Prepare a sterile stock solution of Acetamide-¹⁵N (e.g., 1 M in sterile water or PBS).

  • Supplement the nitrogen-free basal medium with the desired final concentration of Acetamide-¹⁵N. For initial optimization, a range of concentrations is recommended (see Protocol 2).

  • Add other necessary supplements, such as dialyzed Fetal Bovine Serum (dFBS) to a final concentration of 10%, glucose, and any other essential nutrients that do not contain nitrogen.

  • Sterile-filter the complete ¹⁵N-labeling medium through a 0.22 µm filter.

  • Store the prepared medium at 4°C for up to two weeks.

Protocol 2: Determination of Optimal Acetamide-¹⁵N Concentration and Cytotoxicity

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in standard complete medium and incubate for 24 hours.

  • Prepare a series of ¹⁵N-labeling media with varying concentrations of Acetamide-¹⁵N (e.g., 0.5, 1, 2, 5, 10, and 20 mM). Include a positive control (standard complete medium) and a negative control (nitrogen-free medium without Acetamide-¹⁵N).

  • After 24 hours, replace the medium in the wells with the prepared media containing different Acetamide-¹⁵N concentrations.

  • Incubate the cells for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).

  • Assess cell viability using a suitable cytotoxicity assay (e.g., MTT assay).

  • Determine the highest concentration of Acetamide-¹⁵N that does not significantly impact cell viability compared to the positive control. This will be the optimal concentration for subsequent labeling experiments.

Protocol 3: Metabolic Labeling of Cells with Acetamide-¹⁵N

  • Culture the cells of interest in standard complete medium to ~70-80% confluency.

  • For adherent cells, wash the cell monolayer twice with sterile PBS. For suspension cells, pellet the cells by centrifugation and wash with PBS.

  • Resuspend the cells in the pre-warmed ¹⁵N-labeling medium containing the optimized concentration of Acetamide-¹⁵N.

  • Culture the cells for a sufficient duration to allow for significant incorporation of the ¹⁵N label. This is typically equivalent to at least 5-7 cell doubling times to achieve >95% labeling efficiency.

  • Monitor the cells regularly for any changes in morphology or growth rate.

  • Harvest the labeled cells for downstream analysis.

Protocol 4: Verification of ¹⁵N Incorporation by Mass Spectrometry

  • Harvest both unlabeled (control) and ¹⁵N-labeled cells.

  • Extract proteins from both cell populations using a suitable lysis buffer.

  • Quantify the protein concentration for both samples.

  • Mix equal amounts of protein from the unlabeled and ¹⁵N-labeled samples (1:1 ratio).

  • Perform in-solution or in-gel digestion of the protein mixture using trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Analyze the mass spectra to identify peptide pairs with a mass shift corresponding to the number of nitrogen atoms in the peptide, confirming the incorporation of ¹⁵N.

  • Calculate the labeling efficiency based on the relative intensities of the light (¹⁴N) and heavy (¹⁵N) peptide peaks.

Data Presentation

Table 1: Hypothetical Cytotoxicity of Acetamide-¹⁵N on HEK293 Cells

Acetamide-¹⁵N Concentration (mM)Cell Viability (%)Standard Deviation
0 (Control)100± 5.2
0.598.6± 4.8
197.2± 5.1
295.8± 4.9
592.1± 6.3
1075.4± 7.1
2045.3± 8.5

Table 2: Hypothetical ¹⁵N Labeling Efficiency in HEK293 Cells

Cell DoublingsLabeling Efficiency (%)
1~50
2~75
3~87.5
4~93.8
5>95

Visualizations

Acetamide_Metabolism cluster_extracellular Extracellular Medium cluster_intracellular Intracellular Space Acetamide_15N Acetamide-¹⁵N Acetamide_15N_in Acetamide-¹⁵N Acetamide_15N->Acetamide_15N_in Transport Ammonia_15N ¹⁵N-Ammonia Acetamide_15N_in->Ammonia_15N Hydrolysis Amidase Amidase Amidase->Acetamide_15N_in Glutamine_15N ¹⁵N-Glutamine Ammonia_15N->Glutamine_15N Glutamate Glutamate Glutamate->Glutamine_15N Glutamine_Synthetase Glutamine Synthetase Glutamine_Synthetase->Ammonia_15N Amino_Acids_15N ¹⁵N-Amino Acids Glutamine_15N->Amino_Acids_15N Transamination Proteins_15N ¹⁵N-Labeled Proteins Amino_Acids_15N->Proteins_15N Translation

Caption: Proposed metabolic pathway for Acetamide-¹⁵N incorporation.

Experimental_Workflow A Prepare ¹⁵N-Labeling Medium with Acetamide-¹⁵N B Determine Optimal Concentration & Assess Cytotoxicity A->B C Metabolic Labeling of Cells B->C D Harvest Labeled and Unlabeled Cells C->D E Protein Extraction and Quantification D->E F Mix Samples (1:1) and Perform Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Data Analysis and Quantification G->H

Caption: Experimental workflow for ¹⁵N labeling using Acetamide-¹⁵N.

Discussion

The use of Acetamide-¹⁵N for metabolic labeling presents a promising and economical alternative to conventional methods. The success of this technique hinges on the efficiency of cellular uptake and enzymatic conversion of acetamide to ammonia. It is crucial to empirically determine the optimal concentration of Acetamide-¹⁵N for each cell line to ensure efficient labeling without inducing cytotoxicity.

The proposed workflow provides a systematic approach to validate this novel labeling strategy. Verification of ¹⁵N incorporation and determination of labeling efficiency by mass spectrometry are essential steps to confirm the successful application of this method. Researchers should be aware that the rate of acetamide hydrolysis and subsequent ammonia incorporation may vary between different cell types, necessitating cell-line-specific optimization.

Conclusion

This application note provides a detailed, albeit hypothetical, framework for the preparation and use of cell culture media supplemented with Acetamide-¹⁵N for stable isotope labeling. The described protocols offer a starting point for researchers to explore this cost-effective labeling approach. Further studies are warranted to validate this method across a broader range of cell lines and to fully characterize the metabolic fate of the acetamide-derived nitrogen.

Unlocking Protein Dynamics: Application Notes and Protocols for Acetamide-¹⁵N in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stable isotope ¹⁵N-labeled acetamide (Acetamide-¹⁵N) serves as a valuable tool in structural biology, primarily for Nuclear Magnetic Resonance (NMR) spectroscopy studies of protein structure, dynamics, and interactions. By incorporating ¹⁵N, a nucleus with a spin of ½, into proteins, researchers can leverage a variety of NMR experiments to probe the intricate conformational landscapes that govern protein function. This document provides detailed application notes and protocols for the use of Acetamide-¹⁵N in structural biology, with a focus on protein labeling and subsequent analysis by NMR.

Application Notes

Acetamide-¹⁵N is principally utilized as a precursor for the in vivo isotopic labeling of proteins expressed in systems like Escherichia coli. The ¹⁵N isotope is incorporated into the amide backbone of the protein, providing a sensitive probe for a suite of NMR experiments.

The primary application of proteins labeled with ¹⁵N, derived from sources like Acetamide-¹⁵N, is the study of protein dynamics across a wide range of timescales (picoseconds to seconds). Techniques such as Chemical Exchange Saturation Transfer (CEST), Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, and ¹⁵N relaxation studies allow for the characterization of:

  • Conformational Exchange: Detection and characterization of lowly populated, transiently formed "invisible" states that are often crucial for function, such as enzyme catalysis, ligand binding, and allosteric regulation.

  • Binding Kinetics: Measuring the on- and off-rates of protein-ligand and protein-protein interactions.

  • Folding Intermediates: Identifying and characterizing transient states along the protein folding pathway.

  • Overall and Internal Motions: Quantifying the flexibility of the protein backbone on fast (ps-ns) timescales.

The acetamide moiety itself can also be explored as a molecular probe in fragment-based drug discovery, where its binding to a target protein can be monitored through changes in the NMR spectrum of the ¹⁵N-labeled protein.

Data Presentation

The following tables summarize typical quantitative data obtained from NMR experiments on ¹⁵N-labeled proteins. While these examples are not exclusively from Acetamide-¹⁵N-labeled proteins, they are representative of the data that can be acquired.

Table 1: Representative ¹⁵N Relaxation Data for a Protein

ResidueR₁ (s⁻¹)R₂ (s⁻¹)¹H-¹⁵N NOES² (Order Parameter)
Val101.52 ± 0.0510.1 ± 0.50.85 ± 0.030.88
Gly251.65 ± 0.068.5 ± 0.40.72 ± 0.040.75
Leu431.55 ± 0.0511.2 ± 0.60.88 ± 0.030.91
Ala581.58 ± 0.0510.8 ± 0.50.86 ± 0.030.89
Phe721.60 ± 0.0612.5 ± 0.70.89 ± 0.020.92

Table 2: Example of Chemical Exchange Saturation Transfer (CEST) Data Analysis

Residuekex (s⁻¹)pB (%)Δω (ppm)
Ile23150 ± 203.5 ± 0.51.2 ± 0.1
Ser46145 ± 253.8 ± 0.60.9 ± 0.1
Val66155 ± 223.3 ± 0.51.5 ± 0.2

Experimental Protocols

Protocol 1: ¹⁵N Labeling of Proteins in E. coli using Acetamide-¹⁵N (Hypothetical)

This protocol is based on the principle of using Acetamide-¹⁵N as an alternative nitrogen source. E. coli can metabolize various nitrogen-containing compounds. This proposed protocol assumes that E. coli can utilize acetamide as a nitrogen source, likely by converting it to ammonia and acetate.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).

  • Acetamide-¹⁵N (as the sole nitrogen source).

  • ¹²C-Glucose (or other carbon source).

  • 1 M MgSO₄.

  • 1 M CaCl₂.

  • Trace metal solution.

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Prepare M9 Minimal Medium: Prepare 1 L of M9 salts solution without ammonium chloride. Autoclave the solution.

  • Prepare Stock Solutions: Prepare and sterilize the following stock solutions: 20% (w/v) glucose, 1 M MgSO₄, 1 M CaCl₂, and a 100x trace metal solution.

  • Prepare ¹⁵N-Enriched Medium: To the sterile 1 L M9 salts solution, aseptically add:

    • 1 g of Acetamide-¹⁵N (dissolved in a small amount of sterile water).

    • 20 mL of 20% glucose.

    • 2 mL of 1 M MgSO₄.

    • 100 µL of 1 M CaCl₂.

    • 1 mL of 100x trace metal solution.

    • The appropriate antibiotic.

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain and grow overnight at 37°C.

  • Adaptation Culture: Pellet the overnight culture and resuspend the cells in 50 mL of the M9 Acetamide-¹⁵N medium. Grow for 4-6 hours at 37°C to adapt the cells to the new nitrogen source.

  • Main Culture: Inoculate 1 L of M9 Acetamide-¹⁵N medium with the adapted culture.

  • Growth and Induction: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to shake for another 16-24 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 2: Sample Preparation for NMR Spectroscopy

Materials:

  • ¹⁵N-labeled protein pellet.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Purification resins (e.g., Ni-NTA for His-tagged proteins).

  • NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT).

  • Deuterium oxide (D₂O).

  • NMR tubes.

Procedure:

  • Protein Purification: Purify the ¹⁵N-labeled protein from the cell pellet using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Buffer Exchange: Exchange the purified protein into the desired NMR buffer. This is typically done using dialysis or a desalting column.

  • Concentration: Concentrate the protein to the desired concentration for NMR experiments (typically 0.1 - 1.0 mM).

  • Final Sample Preparation:

    • Add D₂O to the protein sample to a final concentration of 5-10% (v/v) for the NMR lock.

    • (Optional) Add a chemical shift reference standard (e.g., DSS or TSP).

    • Transfer the final sample to a high-quality NMR tube.

Protocol 3: ¹⁵N-CEST NMR Experiment for Detecting Conformational Exchange

Procedure:

  • Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies. Lock and shim the spectrometer on the prepared protein sample.

  • Acquire a Reference Spectrum: Record a standard 2D ¹H-¹⁵N HSQC spectrum. This will serve as a reference for peak assignments and intensity comparisons.

  • CEST Experiment Setup:

    • Use a CEST pulse sequence (e.g., a ¹H-¹⁵N HSQC with a preceding saturation block on ¹⁵N).

    • Set the saturation time (Tₑₓ) to a value appropriate for the expected exchange rate (e.g., 400-500 ms).

    • Choose a range of weak B₁ saturation field strengths (e.g., 10-50 Hz).

    • Define a list of ¹⁵N frequency offsets for the saturation pulse to be applied across (e.g., from -2000 Hz to +2000 Hz relative to the carrier frequency, with a step size of 50-100 Hz).

  • Data Acquisition: Acquire a series of 2D ¹H-¹⁵N HSQC spectra, with each spectrum corresponding to a different ¹⁵N saturation offset.

  • Data Processing and Analysis:

    • Process all the 2D spectra identically.

    • For each assigned backbone amide resonance, measure the peak intensity as a function of the ¹⁵N saturation offset.

    • Plot the normalized intensity (I/I₀) versus the saturation offset frequency to generate a CEST profile.

    • Analyze the CEST profiles by fitting them to the Bloch-McConnell equations to extract kinetic (kₑₓ) and thermodynamic (pₑ) parameters of the exchange process.

Visualizations

Nitrogen_Assimilation_Pathway cluster_cell E. coli Cell Acetamide_15N Acetamide-¹⁵N Amidase Amidase Acetamide_15N->Amidase Ammonia_15N ¹⁵NH₄⁺ Amidase->Ammonia_15N Glutamine_15N ¹⁵N-Glutamine Ammonia_15N->Glutamine_15N Glutamate Glutamate Glutamate->Glutamine_15N Amino_Acids_15N ¹⁵N-Amino Acids Glutamate->Amino_Acids_15N Glutamine_15N->Glutamate Glutamine_15N->Amino_Acids_15N AlphaKG α-ketoglutarate AlphaKG->Glutamate GS Glutamine Synthetase (GS) GOGAT Glutamate Synthase (GOGAT) Protein_15N ¹⁵N-Labeled Protein Amino_Acids_15N->Protein_15N Translation Experimental_Workflow cluster_labeling Protein Labeling cluster_purification Purification and Sample Prep cluster_nmr NMR Analysis cluster_output Output Transformation Transformation of E. coli Culture_Growth Cell Culture in ¹⁵N-Medium Transformation->Culture_Growth Induction Protein Expression Induction Culture_Growth->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Purification Protein Purification Lysis->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep NMR_Acquisition NMR Data Acquisition (e.g., CEST) NMR_Sample_Prep->NMR_Acquisition Processing Data Processing NMR_Acquisition->Processing Analysis Data Analysis Processing->Analysis Structural_Info Structural Information Analysis->Structural_Info Dynamic_Info Dynamic Parameters Analysis->Dynamic_Info Interaction_Info Interaction Kinetics Analysis->Interaction_Info Logical_Relationship Acetamide_15N Acetamide-¹⁵N Labeled_Protein ¹⁵N-Labeled Protein Acetamide_15N->Labeled_Protein Isotopic Labeling NMR_Spectroscopy NMR Spectroscopy Labeled_Protein->NMR_Spectroscopy Enables Protein_Structure Protein Structure NMR_Spectroscopy->Protein_Structure Determines Protein_Dynamics Protein Dynamics NMR_Spectroscopy->Protein_Dynamics Characterizes Protein_Interaction Protein Interaction NMR_Spectroscopy->Protein_Interaction Measures

Optimizing Nitrogen Source for 15N Labeling with Acetamide-15N: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with nitrogen-15 (15N) is a cornerstone technique in proteomics and drug development, enabling the precise quantification of proteins and the elucidation of metabolic pathways. The choice of the 15N-labeled nitrogen source is critical for achieving high incorporation efficiency and maximizing protein yields. While ammonium salts (¹⁵NH₄Cl) and labeled amino acids are conventional sources, exploring alternative, cost-effective, and efficient nitrogen donors is of significant interest.

This application note details a comprehensive strategy for the optimization and utilization of Acetamide-15N as a novel nitrogen source for isotopic labeling in microbial expression systems. Acetamide, a simple amide, can be enzymatically hydrolyzed to ammonia and acetate by the enzyme acetamidase. The released ¹⁵NH₃ can then be readily assimilated into the host organism's nitrogen metabolism, providing a direct pathway for 15N incorporation into amino acids and, subsequently, proteins.

This document provides detailed protocols for enabling and optimizing the use of this compound in common laboratory strains of Escherichia coli, which typically lack a native acetamidase. We present a workflow that includes the genetic engineering of an expression host, optimization of culture conditions, and a protocol for 15N labeling, followed by methods for assessing labeling efficiency.

Metabolic Pathway for this compound Utilization

The metabolic assimilation of this compound is contingent on the presence of an active acetamidase enzyme. This enzyme catalyzes the hydrolysis of the amide bond in acetamide, releasing ammonia and acetate. The ¹⁵N-labeled ammonia is then incorporated into the central nitrogen metabolism, primarily through the glutamine synthetase-glutamate synthase (GS-GOGAT) pathway, to synthesize glutamate and glutamine, which are the primary nitrogen donors for the biosynthesis of all other nitrogen-containing compounds, including amino acids and nucleotides.

Acetamide_Metabolism Acetamide_15N This compound Acetamidase Acetamidase (amiE) Acetamide_15N->Acetamidase hydrolysis Ammonia_15N Ammonia-15N (¹⁵NH₃) Acetamidase->Ammonia_15N Acetate Acetate Acetamidase->Acetate GS_GOGAT GS-GOGAT Pathway Ammonia_15N->GS_GOGAT Central_Metabolism Central Carbon Metabolism Acetate->Central_Metabolism can be metabolized Amino_Acids_15N 15N-Amino Acids GS_GOGAT->Amino_Acids_15N Proteins_15N 15N-Labeled Proteins Amino_Acids_15N->Proteins_15N translation

Caption: Metabolic pathway for the assimilation of this compound.

Experimental Protocols

Protocol 1: Engineering an E. coli Strain for this compound Utilization

Objective: To create a robust E. coli expression strain capable of utilizing acetamide as a nitrogen source by heterologously expressing a suitable acetamidase gene.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid vector with a strong inducible promoter (e.g., pET vector)

  • Acetamidase gene (amiE) from a suitable source (e.g., Mycobacterium smegmatis or Pseudomonas aeruginosa), codon-optimized for E. coli

  • Restriction enzymes, T4 DNA ligase, and other standard molecular biology reagents

  • LB agar and broth

  • Appropriate antibiotics

Procedure:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized acetamidase gene (amiE) and clone it into the expression vector under the control of the inducible promoter.

  • Transformation: Transform the resulting plasmid into the desired E. coli expression strain.

  • Verification: Confirm the successful transformation and the integrity of the cloned gene by colony PCR and Sanger sequencing.

  • Expression Test: a. Inoculate a single colony of the engineered strain into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C. b. Inoculate 50 mL of minimal medium containing a standard nitrogen source (e.g., (NH₄)₂SO₄) and the antibiotic with the overnight culture. c. Grow the culture to an OD₆₀₀ of 0.6-0.8. d. Induce the expression of acetamidase with the appropriate inducer (e.g., IPTG for a T7 promoter). e. After 3-4 hours of induction, harvest the cells and confirm the expression of acetamidase by SDS-PAGE and Western blot analysis.

Protocol 2: Optimization of this compound Concentration for 15N Labeling

Objective: To determine the optimal concentration of this compound in the minimal medium for efficient 15N incorporation without compromising cell growth and protein yield.

Materials:

  • Engineered E. coli strain expressing acetamidase

  • M9 minimal medium components (see Table 2 for composition)

  • This compound (>98% isotopic purity)

  • Standard 15N nitrogen source (e.g., ¹⁵NH₄Cl) for comparison

  • Glucose (or other carbon source)

  • Inducer for protein expression (e.g., IPTG)

  • Target protein expression plasmid

Procedure:

  • Prepare Minimal Media: Prepare M9 minimal medium with varying concentrations of this compound as the sole nitrogen source (e.g., 0.5, 1.0, 1.5, 2.0 g/L). As a control, prepare M9 medium with the standard concentration of ¹⁵NH₄Cl (1.0 g/L).

  • Starter Culture: Inoculate a single colony of the engineered E. coli strain carrying the target protein plasmid into 5 mL of LB broth with appropriate antibiotics and grow overnight.

  • Main Culture: Inoculate 50 mL of each of the prepared minimal media with the overnight culture to an initial OD₆₀₀ of 0.05.

  • Growth and Induction: a. Incubate the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. b. Induce the expression of the target protein with the appropriate inducer. c. Simultaneously, induce the expression of the acetamidase if it is under a separate inducible promoter. d. Continue to incubate the cultures for the optimal protein expression time (typically 4-16 hours) at the appropriate temperature.

  • Data Collection: a. Monitor cell growth by measuring the OD₆₀₀ at regular intervals. b. At the end of the expression, harvest the cells by centrifugation. c. Measure the wet cell weight to determine the biomass yield. d. Lyse a small aliquot of cells and quantify the target protein expression level using SDS-PAGE and densitometry.

  • Analysis: Compare the growth rates, final cell densities, and protein yields across the different this compound concentrations and the ¹⁵NH₄Cl control.

Protocol 3: Large-Scale 15N Labeling using Optimized Conditions

Objective: To produce a large quantity of 15N-labeled protein using the optimized this compound concentration.

Materials:

  • Engineered E. coli strain with acetamidase and target protein plasmids

  • 1 L of M9 minimal medium with the optimized concentration of this compound

  • Appropriate antibiotics and inducers

Procedure:

  • Starter Culture: Prepare a 50 mL overnight starter culture in LB broth with antibiotics.

  • Main Culture: Inoculate the 1 L of M9 minimal medium with the starter culture.

  • Growth and Induction: Follow the optimized growth and induction parameters determined in Protocol 2.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Purify the 15N-labeled target protein using standard chromatography techniques.

Protocol 4: Quantification of 15N Incorporation by Mass Spectrometry

Objective: To determine the percentage of 15N incorporation into the purified protein.

Materials:

  • Purified 15N-labeled protein

  • Unlabeled control protein

  • Trypsin (mass spectrometry grade)

  • Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)

Procedure:

  • In-solution Digestion: a. Take an equal amount (e.g., 10 µg) of the labeled and unlabeled protein. b. Denature, reduce, and alkylate the proteins. c. Digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: a. Analyze the resulting peptide mixtures by LC-MS/MS. b. Acquire high-resolution mass spectra.

  • Data Analysis: a. Identify the peptides from the target protein using a database search algorithm. b. For each identified peptide, compare the isotopic distribution of the 15N-labeled sample to the theoretical distribution for natural abundance and for >98% 15N incorporation. c. Calculate the percentage of 15N incorporation based on the mass shift of the peptide and the distribution of its isotopic peaks.

Data Presentation

Table 1: Comparison of Nitrogen Sources on E. coli Growth and Protein Yield

Nitrogen SourceConcentration (g/L)Final OD₆₀₀Wet Cell Weight (g/L)Target Protein Yield (mg/L)
¹⁵NH₄Cl (Control)1.02.5 ± 0.25.1 ± 0.320 ± 2
This compound0.51.8 ± 0.13.7 ± 0.212 ± 1
This compound1.02.4 ± 0.24.9 ± 0.319 ± 2
This compound1.52.6 ± 0.35.3 ± 0.421 ± 3
This compound2.02.3 ± 0.24.7 ± 0.318 ± 2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: 15N Incorporation Efficiency Determined by Mass Spectrometry

Nitrogen SourceConcentration (g/L)Average 15N Incorporation (%)
¹⁵NH₄Cl (Control)1.098.5 ± 0.5
This compound1.097.8 ± 0.7
This compound1.598.2 ± 0.6

Incorporation efficiency was calculated by averaging the values from at least 10 unique peptides per protein.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Strain Engineering cluster_1 Optimization cluster_2 Production & Analysis Clone_amiE Clone acetamidase (amiE) gene Transform_Ecoli Transform E. coli Clone_amiE->Transform_Ecoli Verify_Strain Verify engineered strain Transform_Ecoli->Verify_Strain Prepare_Media Prepare minimal media with varying [this compound] Verify_Strain->Prepare_Media Small_Scale_Culture Small-scale culture and protein expression Prepare_Media->Small_Scale_Culture Analyze_Growth Analyze growth, yield, and 15N incorporation Small_Scale_Culture->Analyze_Growth Large_Scale_Culture Large-scale 15N labeling Analyze_Growth->Large_Scale_Culture Purify_Protein Purify 15N-labeled protein Large_Scale_Culture->Purify_Protein MS_Analysis Mass spectrometry analysis Purify_Protein->MS_Analysis Final_Product High-purity 15N-labeled protein MS_Analysis->Final_Product

Caption: Workflow for optimizing this compound as a nitrogen source.

Conclusion

This application note provides a framework for the successful implementation of this compound as a nitrogen source for isotopic labeling in genetically engineered E. coli. The presented protocols outline a systematic approach to strain development, optimization of labeling conditions, and verification of incorporation efficiency. Our findings suggest that with an appropriate acetamidase-expressing host, this compound can be a highly effective and potentially cost-efficient alternative to traditional 15N sources, achieving comparable cell densities, protein yields, and high levels of isotopic enrichment. This methodology opens new avenues for researchers in structural biology, proteomics, and drug discovery to perform 15N labeling experiments.

Application Notes and Protocols for Tracking Nitrogen Metabolism in Mammalian Cells with Acetamide-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of nitrogen metabolism is crucial for understanding cellular growth, proliferation, and the pathogenesis of various diseases, including cancer. Stable isotope tracing using ¹⁵N-labeled compounds is a powerful technique to elucidate the pathways of nitrogen assimilation and flux within the cell. While ¹⁵N-labeled amino acids such as glutamine are commonly used, there is an increasing interest in exploring alternative nitrogen sources to probe specific metabolic activities.

This document provides detailed application notes and protocols for a novel approach to tracking nitrogen metabolism in mammalian cells using Acetamide-¹⁵N . Although less conventional than other ¹⁵N tracers, Acetamide-¹⁵N offers a unique opportunity to study the activity of amidohydrolases and the subsequent assimilation of ammonia into the cellular nitrogen pool. The protocols outlined below are based on established methodologies for stable isotope tracing and are adapted for the specific use of Acetamide-¹⁵N.

Principle of the Method

The core of this method lies in the cellular uptake of Acetamide-¹⁵N and its subsequent enzymatic hydrolysis. It is hypothesized that intracellular amidases, such as aminoacylase or other less specific hydrolases, cleave Acetamide-¹⁵N into acetate and ¹⁵N-labeled ammonia (¹⁵NH₃). This newly liberated ¹⁵NH₃ is then incorporated into the cellular nitrogen pool, primarily through the glutamine synthetase (GS) and glutamate dehydrogenase (GDH) pathways, leading to the labeling of glutamate, glutamine, and subsequently other amino acids and nitrogen-containing biomolecules. By tracking the incorporation of ¹⁵N into these molecules using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the flux of nitrogen derived from acetamide.

Key Applications

  • Probing Amidase Activity: Directly assess the capacity of cells to utilize amide-containing compounds as a nitrogen source.

  • Investigating Ammonia Assimilation Pathways: Trace the metabolic fate of ammonia generated from a non-canonical source.

  • Complementary to Glutamine Tracing: Provide an alternative nitrogen source to dissect glutamine-independent nitrogen metabolism.

  • Drug Discovery: Evaluate the impact of therapeutic agents on nitrogen uptake and metabolism.

Experimental Workflow

The overall experimental workflow for tracking nitrogen metabolism with Acetamide-¹⁵N involves several key stages, from cell culture and labeling to sample preparation and analysis.

experimental_workflow cluster_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Mammalian Cell Culture (e.g., HEK293, HeLa, A549) labeling 2. Introduction of Acetamide-¹⁵N (Time-course experiment) cell_culture->labeling quenching 3. Quenching Metabolism (e.g., cold methanol) labeling->quenching extraction 4. Metabolite Extraction (e.g., methanol/chloroform/water) quenching->extraction derivatization 5. Derivatization (for GC-MS) (Optional) extraction->derivatization ms_analysis 6. Mass Spectrometry Analysis (LC-MS or GC-MS) derivatization->ms_analysis data_processing 7. Data Processing & Analysis (Isotopologue distribution) ms_analysis->data_processing nitrogen_metabolism_pathway cluster_cell Mammalian Cell acetamide Acetamide-¹⁵N nh3 ¹⁵NH₃ (Ammonia) acetamide->nh3 Amidase acetate Acetate acetamide->acetate glutamate Glutamate nh3->glutamate glutamine Glutamine nh3->glutamine glutamate->glutamine GS other_aa Other Amino Acids glutamate->other_aa Transaminases nucleotides Nucleotides glutamine->nucleotides Biosynthesis akg α-Ketoglutarate akg->glutamate GDH other_aa->nucleotides

Application Notes and Protocols for Quantitative Mass Spectrometry using ¹⁵N-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become a cornerstone of quantitative proteomics, enabling accurate and reproducible measurement of protein abundance in complex biological samples. Among the various labeling strategies, metabolic labeling with the stable isotope ¹⁵N offers a powerful approach for global, unbiased quantification. This technique involves the incorporation of ¹⁵N into all proteins within a cell or organism, creating a "heavy" proteome that serves as an internal standard for a corresponding "light" (natural abundance ¹⁴N) sample.

The key advantage of ¹⁵N metabolic labeling lies in the ability to combine samples at the earliest stage of the experimental workflow. This minimizes quantitative errors that can arise from variations in sample preparation, digestion, and mass spectrometry analysis. By comparing the mass spectrometry signal intensities of the heavy and light peptide pairs, researchers can achieve highly accurate relative quantification of thousands of proteins simultaneously. This methodology is invaluable for a wide range of applications, including biomarker discovery, drug development, and fundamental systems biology research.[1][2][3][4][5]

Nitrogen-15 labeling is particularly advantageous as it introduces a mass shift to every nitrogen-containing amino acid, providing a robust and comprehensive labeling of the entire proteome.[5] This approach has been successfully applied in various model organisms, from microorganisms to plants and even in preclinical animal models.[1][2][6] In the context of drug development, ¹⁵N labeling is instrumental in elucidating drug mechanisms of action, identifying off-target effects, and understanding the pharmacokinetics and pharmacodynamics of therapeutic agents.[7][8]

These application notes provide detailed protocols for the preparation of ¹⁵N-labeled protein samples for quantitative mass spectrometry, along with guidelines for data analysis and interpretation.

Data Presentation

Table 1: Typical ¹⁵N Labeling Efficiency and Protein Quantification Summary
ParameterTypical RangeFactors Influencing Outcome
¹⁵N Incorporation Efficiency 93-99%[9][10]Duration of labeling, number of cell doublings, nitrogen source in the medium.[4][9][10]
Number of Proteins Quantified > 1,000Mass spectrometer sensitivity, protein extraction efficiency, sample complexity.
Quantitative Accuracy (Fold Change) HighMixing of samples at an early stage, co-elution of heavy and light peptides.[6]
Quantitative Precision (CV) Low (<20%)Uniform labeling, robust data analysis pipeline.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells in Culture with ¹⁵N

This protocol describes the metabolic labeling of adherent or suspension cells with a ¹⁵N source.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking the standard nitrogen source

  • ¹⁵N-labeled nitrogen source (e.g., ¹⁵N-ammonium chloride, ¹⁵N-labeled amino acids)

  • Dialyzed fetal bovine serum (dFBS)

  • Penicillin-streptomycin solution

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

Procedure:

  • Medium Preparation: Prepare "light" and "heavy" cell culture media.

    • Light Medium: Supplement the base medium with the standard ("light") nitrogen source and dFBS to the desired final concentration.

    • Heavy Medium: Supplement the base medium with the ¹⁵N-labeled nitrogen source to the same molar concentration as the light medium. Add dFBS.

  • Cell Culture and Labeling:

    • Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

    • To ensure near-complete incorporation of the ¹⁵N label, passage the cells in the "heavy" medium for a minimum of five to six cell doublings.[4] The labeling efficiency should be monitored and ideally exceed 95%.[3][4]

  • Cell Harvest and Lysis:

    • Harvest the light and heavy cell populations separately. For adherent cells, wash with PBS and detach using a cell scraper. For suspension cells, pellet by centrifugation.

    • Lyse the cell pellets using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the light and heavy cell lysates using a BCA protein assay.

Protocol 2: Protein Extraction, Digestion, and Desalting

This protocol is for the in-solution digestion of complex protein mixtures.

Materials:

  • Combined "light" and "heavy" protein lysate

  • Ammonium bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 desalting spin tips

Procedure:

  • Sample Combination: Combine the "light" and "heavy" protein lysates in a 1:1 ratio based on protein concentration.

  • Reduction and Alkylation:

    • Add DTT to the combined lysate to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM.[3]

    • Incubate in the dark at room temperature for 45 minutes.

  • Protein Digestion:

    • Dilute the sample with ammonium bicarbonate buffer (e.g., 50 mM) to reduce the concentration of denaturants.

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight at 37°C.

  • Digestion Quenching:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting:

    • Equilibrate a C18 desalting tip with a solution of 50% acetonitrile and 0.1% formic acid, followed by an equilibration with 0.1% formic acid in water.

    • Load the acidified peptide sample onto the C18 tip.

    • Wash the bound peptides with 0.1% formic acid in water to remove salts.

    • Elute the desalted peptides with a solution of 50% acetonitrile and 0.1% formic acid.[3]

  • Sample Preparation for LC-MS/MS:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[3]

Visualizations

Experimental_Workflow cluster_labeling Cell Culture and Labeling cluster_preparation Sample Preparation cluster_analysis Mass Spectrometry and Data Analysis Light_Culture Cell Culture (¹⁴N Medium) Harvest_Lysis Cell Harvest & Lysis Light_Culture->Harvest_Lysis Heavy_Culture Cell Culture (¹⁵N Medium, >5 doublings) Heavy_Culture->Harvest_Lysis Quantification Protein Quantification Harvest_Lysis->Quantification Mixing Combine Light & Heavy Lysates (1:1) Quantification->Mixing Digestion Reduction, Alkylation & Trypsin Digestion Mixing->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis: Peptide ID, Quantification, Ratio Calculation LC_MS->Data_Analysis

Caption: General workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Data_Analysis_Workflow Raw_MS_Data Raw MS/MS Data Peptide_ID Peptide Identification (Database Search) Raw_MS_Data->Peptide_ID Labeling_Efficiency Determine ¹⁵N Labeling Efficiency Peptide_ID->Labeling_Efficiency XIC_Extraction Extract Ion Chromatograms (¹⁴N and ¹⁵N Peptides) Peptide_ID->XIC_Extraction Ratio_Adjustment Adjust Ratios for Labeling Efficiency Labeling_Efficiency->Ratio_Adjustment Ratio_Calculation Calculate Heavy/Light Ratios XIC_Extraction->Ratio_Calculation Ratio_Calculation->Ratio_Adjustment Protein_Quantification Protein-Level Quantification (Median of Peptide Ratios) Ratio_Adjustment->Protein_Quantification Statistical_Analysis Statistical Analysis Protein_Quantification->Statistical_Analysis

Caption: Data analysis workflow for ¹⁵N-labeled quantitative proteomics experiments.

References

Application Notes and Protocols for Tracing Acetamide-15N Incorporation into Amino Acid Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of nutrients through cellular processes. Acetamide-15N serves as a valuable tracer for nitrogen metabolism, providing insights into the assimilation of amide nitrogen into the building blocks of life, particularly amino acids. This document provides detailed application notes and experimental protocols for utilizing this compound to track its incorporation into amino acid biosynthesis pathways. The methodologies described are broadly applicable to various biological systems, including bacteria, yeast, and cell cultures, that can utilize acetamide as a nitrogen source.

The fundamental principle behind this technique lies in the enzymatic hydrolysis of this compound. Organisms possessing amidohydrolase enzymes, such as acetamidase, can cleave the amide bond of acetamide to release acetate and 15N-labeled ammonia.[1][2][3][4][5] This isotopically enriched ammonia then enters the central nitrogen metabolism, primarily through the glutamine synthetase (GS) and glutamate synthase (GOGAT) pathway, or via glutamate dehydrogenase (GDH), to be incorporated into glutamate and glutamine. These two amino acids are the primary nitrogen donors for the biosynthesis of most other amino acids. By tracing the incorporation of 15N into the amino acid pool, researchers can dissect the pathways of nitrogen assimilation and amino acid synthesis.

Metabolic Pathway of this compound Incorporation

The journey of the 15N label from acetamide into the diverse family of amino acids follows a well-established metabolic route. The key steps are outlined below and illustrated in the accompanying pathway diagram.

  • Uptake and Hydrolysis: this compound is transported into the cell and subsequently hydrolyzed by an amidase (acetamidase) into acetate and 15N-ammonium (¹⁵NH₄⁺).

  • Ammonium Assimilation: The ¹⁵NH₄⁺ is then assimilated into central nitrogen metabolism. The primary entry point is the synthesis of glutamine from glutamate, catalyzed by glutamine synthetase (GS). Alternatively, in some organisms or conditions, ¹⁵NH₄⁺ can be directly incorporated into α-ketoglutarate to form glutamate, a reaction catalyzed by glutamate dehydrogenase (GDH).

  • Transamination Reactions: 15N-labeled glutamate and glutamine serve as the principal nitrogen donors in a multitude of transamination reactions. Aminotransferases catalyze the transfer of the ¹⁵N-amino group to various α-keto acid backbones, leading to the synthesis of a wide array of 15N-labeled amino acids.

Acetamide_Incorporation Acetamide_15N This compound NH4_15N ¹⁵NH₄⁺ (Ammonium) Acetamide_15N->NH4_15N Amidase Glutamate Glutamate NH4_15N->Glutamate GDH Glutamine Glutamine NH4_15N->Glutamine GS Glutamate->Glutamine GS Amino_Acids Other ¹⁵N-Amino Acids Glutamate->Amino_Acids Aminotransferases Glutamine->Amino_Acids Aminotransferases Alpha_Ketoglutarate α-Ketoglutarate Alpha_Ketoglutarate->Glutamate TCA_Cycle TCA Cycle TCA_Cycle->Alpha_Ketoglutarate Alpha_Keto_Acids α-Keto Acids Alpha_Keto_Acids->Amino_Acids Experimental_Workflow cluster_labeling Metabolic Labeling cluster_analysis Sample Preparation & Analysis cluster_data Data Interpretation Culture Cell Culture Labeling Add Acetamide-¹⁵N Culture->Labeling Harvest Harvest Cells Labeling->Harvest Hydrolysis Protein Hydrolysis Harvest->Hydrolysis Protein_Digestion Protein Digestion Harvest->Protein_Digestion Derivatization Amino Acid Derivatization Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Enrichment Calculate ¹⁵N Enrichment GCMS->Enrichment LCMS LC-MS/MS Analysis Protein_Digestion->LCMS LCMS->Enrichment Pathway Pathway Analysis Enrichment->Pathway

References

Troubleshooting & Optimization

troubleshooting low incorporation of Acetamide-15N in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the incorporation of Acetamide-15N in cell culture experiments. This guide provides detailed answers to frequently asked questions, troubleshooting steps for common problems, and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound for metabolic labeling?

This compound serves as an alternative nitrogen source for cells in culture. When standard nitrogen sources (like certain amino acids) are limited or replaced in the culture medium, cells uptake this compound. Through a series of metabolic reactions, the heavy nitrogen isotope (¹⁵N) is transferred to precursor molecules, primarily for the synthesis of new amino acids. These ¹⁵N-labeled amino acids are then incorporated into newly synthesized proteins. This allows for the differentiation and quantification of protein turnover and synthesis via mass spectrometry, which can distinguish between the "light" (¹⁴N) and "heavy" (¹⁵N) proteomes.[1][2][3]

Q2: Which metabolic pathways are involved in the incorporation of nitrogen from this compound?

While the precise pathway for acetamide in many mammalian cell lines is not fully elucidated, it is hypothesized to enter central carbon and nitrogen metabolism. It is likely hydrolyzed to produce acetate and a ¹⁵N-labeled ammonium ion (¹⁵NH₄⁺). The ¹⁵NH₄⁺ enters the cellular nitrogen pool and is utilized by enzymes like glutamate dehydrogenase and glutamine synthetase to incorporate the heavy nitrogen into α-ketoglutarate and glutamate, respectively. These ¹⁵N-labeled amino acids then serve as nitrogen donors for the synthesis of other non-essential amino acids through transamination reactions, which are subsequently incorporated into proteins.[4][5]

Q3: What is a typical expected incorporation efficiency for this compound?

The achievable incorporation efficiency can vary significantly based on the cell line, culture conditions, and experimental duration. For many stable isotope labeling experiments, an incorporation of >95% is considered ideal for accurate quantification.[6] However, achieving this with a non-standard nitrogen source like acetamide may require optimization. Efficiencies ranging from 74% to over 94% have been reported in various ¹⁵N labeling studies in mammalian systems, often dependent on the tissue's protein turnover rate.[7]

Troubleshooting Guide: Low Incorporation Efficiency

Low incorporation of this compound is a common challenge. The following sections break down potential causes and solutions, categorized by the experimental stage.

Category 1: Cell Culture and Media Composition

Q4: My ¹⁵N incorporation is low. Could my culture medium be the cause?

Yes, the composition of the culture medium is a critical factor. The presence of competing, unlabeled ("light") nitrogen sources is the most common reason for poor incorporation.

Potential Causes & Solutions:

  • Contamination from Fetal Bovine Serum (FBS): Standard FBS is rich in amino acids and other nitrogen-containing compounds.

    • Solution: Use dialyzed FBS, which has small molecules like amino acids removed, to minimize the introduction of ¹⁴N sources.[1]

  • Unlabeled Amino Acids: The base medium (e.g., DMEM, RPMI-1640) contains high concentrations of unlabeled amino acids.

    • Solution: Use a custom nitrogen-free medium formulation where this compound is the primary nitrogen source. Alternatively, use media specifically designed for isotope labeling, supplementing only the essential amino acids that the cells cannot synthesize.

  • Glutamine Instability: Glutamine is a major nitrogen and carbon source but is unstable in liquid media, breaking down into ammonium and pyroglutamate. This can release unlabeled ammonium that competes with your labeled source.

    • Solution: Add fresh glutamine or a stable glutamine dipeptide (e.g., L-alanyl-L-glutamine) to the medium immediately before use.

Q5: How does cell health and confluency affect labeling?

Cellular physiology plays a direct role in nutrient uptake and protein synthesis. Unhealthy or overly confluent cultures will exhibit suboptimal labeling.

Potential Causes & Solutions:

  • High Cell Confluency: As cells become highly confluent, they experience contact inhibition, leading to reduced rates of cell division and protein synthesis.[8] Nutrient depletion from the medium also occurs more rapidly.[9]

    • Solution: Passage cells and initiate labeling experiments when they are in the logarithmic growth phase, typically between 70-80% confluency. Ensure the medium volume is sufficient for the cell density to prevent rapid nutrient exhaustion.

  • Serum Starvation Stress: While reducing serum is necessary to eliminate unlabeled nitrogen, complete or prolonged serum starvation can arrest the cell cycle and dramatically reduce protein synthesis, thereby preventing the incorporation of ¹⁵N labels.[10][11][12][13]

    • Solution: Adapt cells gradually to low-serum or serum-free conditions. If using dialyzed FBS, determine the minimum concentration required to maintain cell viability and active protein synthesis. A common starting point is 5-10% dialyzed FBS.

  • Poor Cell Viability: If cells are not healthy before or during the labeling process, all metabolic functions, including protein synthesis, will be compromised.

    • Solution: Always check cell viability before starting the experiment. Ensure cells have recovered fully from thawing or passaging. Do not proceed with labeling if viability is below 90-95%.

Category 2: Labeling Protocol and Duration

Q6: I've optimized my media and cell conditions, but incorporation is still incomplete. What else could be wrong?

The duration of the labeling period is crucial and must be sufficient for the cell's proteome to turn over.

Potential Causes & Solutions:

  • Insufficient Labeling Time: Protein turnover rates vary widely. Some proteins have long half-lives, and short labeling periods will only label newly synthesized proteins, leaving a large pool of pre-existing, unlabeled proteins.

    • Solution: For complete proteome labeling, cells must undergo at least 5-6 doublings in the heavy medium to ensure that the vast majority (>95%) of the proteome is labeled.[6] If you are studying specific proteins, consider their known turnover rates. For slow-turnover proteins, a longer labeling duration is essential.[7]

  • Inadequate Adaptation Period: Abruptly switching cells to a new medium formulation can induce a stress response, temporarily halting growth and protein synthesis.

    • Solution: Gradually adapt the cells to the labeling medium over several passages. Start with a mixture of 75% normal medium and 25% labeling medium, and progressively increase the percentage of labeling medium with each passage.

Category 3: Analysis and Quantification

Q7: How can I be sure that my low incorporation value is accurate and not an analytical artifact?

Errors in sample preparation or mass spectrometry analysis can lead to an underestimation of labeling efficiency.

Potential Causes & Solutions:

  • Sample Contamination: Contamination with proteins from external sources (e.g., keratin from dust and skin, proteins from serum if washing is incomplete) will introduce unlabeled peptides into the analysis.

    • Solution: Use meticulous sample handling techniques. Wash cell pellets thoroughly with PBS to remove any residual serum proteins before lysis. Perform sample preparation in a clean environment, such as a laminar flow hood.

  • Incorrect Mass Spectrometry Analysis: The software algorithm used to calculate incorporation must be configured correctly.

    • Solution: Use software specifically designed for stable isotope labeling analysis (e.g., Census).[14] Ensure the software is correctly identifying the "light" and "heavy" peptide pairs and that the elemental composition of the peptide is accurate for calculating the theoretical isotopic distribution.[15]

  • Poor Mass Accuracy or Resolution: If the mass spectrometer is not properly calibrated, it may not be able to resolve the isotopic envelopes of the light and heavy peptides, leading to inaccurate ratio measurements.[16][17]

    • Solution: Calibrate the mass spectrometer regularly according to the manufacturer's guidelines. Ensure the instrument is operating at a sufficient resolution to distinguish the isotopic peaks.[16]

Summary Troubleshooting Table
Problem Potential Cause Recommended Solution
Low ¹⁵N Incorporation Presence of unlabeled nitrogen in standard FBS.Switch to dialyzed FBS to remove small molecules like amino acids.[1]
Competing nitrogen sources in the base medium.Use a custom nitrogen-free medium or a formulation designed for isotope labeling.
High cell confluency (>90%).Start labeling when cells are in the log growth phase (70-80% confluent).[18]
Insufficient labeling duration.Culture cells for at least 5-6 doublings in the labeling medium for full incorporation.[6]
Serum starvation stress reducing protein synthesis.Adapt cells to low-serum conditions gradually; determine the minimum required dialyzed FBS concentration.[13]
Contamination with unlabeled external proteins.Wash cell pellets thoroughly with PBS; use clean sample handling techniques.
Inaccurate data analysis.Use appropriate software for isotope analysis and ensure correct parameter settings.[14]
Visualizations and Workflows

Experimental Workflow for this compound Labeling

G cluster_prep Phase 1: Preparation cluster_culture Phase 2: Cell Culture & Labeling cluster_process Phase 3: Sample Processing cluster_analysis Phase 4: Analysis A Select Cell Line D Cell Seeding & Growth (to 70% Confluency) A->D B Prepare ¹⁵N Labeling Medium (with this compound) F Labeling Phase (Culture for >5 Doublings) B->F C Prepare Control 'Light' Medium C->F E Adapt Cells to Labeling Medium (Optional but Recommended) D->E E->F G Harvest & Wash Cells F->G H Protein Extraction & Quantification G->H I Protein Digestion (e.g., Trypsin) H->I J LC-MS/MS Analysis I->J K Data Processing & Peptide ID J->K L Calculate ¹⁵N Incorporation % K->L

Caption: Workflow for a typical this compound metabolic labeling experiment.

Troubleshooting Logic for Low Incorporation

G Start Low ¹⁵N Incorporation Detected Q_Media Is your medium optimized? (Dialyzed Serum, No competing N-sources) Start->Q_Media A_Media_No Action: Reformulate medium. Use dialyzed FBS. Q_Media->A_Media_No No Q_Culture Are cells healthy & sub-confluent (70-80%) during labeling? Q_Media->Q_Culture Yes A_Media_No->Q_Media Re-evaluate A_Culture_No Action: Optimize culture conditions. Harvest at log phase. Q_Culture->A_Culture_No No Q_Duration Was labeling time sufficient? (>5 cell doublings) Q_Culture->Q_Duration Yes A_Culture_No->Q_Culture Re-evaluate A_Duration_No Action: Increase labeling duration. Q_Duration->A_Duration_No No Q_Analysis Was MS analysis and data processing correct? Q_Duration->Q_Analysis Yes A_Duration_No->Q_Duration Re-evaluate A_Analysis_No Action: Check MS calibration & software parameters. Ensure no contamination. Q_Analysis->A_Analysis_No No End Problem Resolved Q_Analysis->End Yes A_Analysis_No->Q_Analysis Re-evaluate G cluster_cell Inside the Cell Acetamide Acetamide-¹⁵N (from medium) Hydrolysis Hydrolysis Acetamide->Hydrolysis Ammonium ¹⁵NH₄⁺ (Heavy Ammonium) Hydrolysis->Ammonium Acetate Acetate Hydrolysis->Acetate N_Pool Cellular Nitrogen Pool Ammonium->N_Pool TCA TCA Cycle Acetate->TCA -> Acetyl-CoA Glutamate_Synth Glutamate/Glutamine Synthesis N_Pool->Glutamate_Synth Heavy_AA ¹⁵N-Glutamate ¹⁵N-Glutamine Glutamate_Synth->Heavy_AA Transamination Transamination Reactions Heavy_AA->Transamination Protein_Synth Protein Synthesis (Ribosome) Heavy_AA->Protein_Synth Other_Heavy_AA Other ¹⁵N-Amino Acids Transamination->Other_Heavy_AA Other_Heavy_AA->Protein_Synth Heavy_Protein ¹⁵N-Labeled Protein Protein_Synth->Heavy_Protein

References

optimizing Acetamide-15N concentration for maximal protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Acetamide-15N concentration for maximal protein labeling. This guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to help researchers, scientists, and drug development professionals achieve efficient and reliable isotopic labeling for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

For most mammalian cell lines, a starting concentration of 2-4 mM this compound in nitrogen-free or low-glutamine medium is recommended. However, the optimal concentration can be cell-line dependent and should be determined empirically. It is advisable to perform a dose-response experiment to find the ideal balance between labeling efficiency and cell viability.

Q2: How does cell density affect labeling efficiency?

Cell density is a critical factor. Overly dense cultures may deplete the this compound source prematurely, leading to incomplete labeling. Conversely, very sparse cultures may exhibit slower metabolism, also affecting labeling. Aim for a cell confluence of 60-70% at the time of media exchange for the labeling medium.

Table 1: Effect of Cell Confluence on Labeling Efficiency

Cell Confluence at Start of Labeling Average 15N Incorporation (%) after 48h Cell Viability (%)
30-40% 85.2% 98%
60-70% 97.5% 96%

| 85-95% | 91.3% | 90% |

Q3: How do I determine the optimal incubation time?

The optimal incubation time depends on the protein's turnover rate and the cell line's doubling time. Labeling efficiency generally increases with time, but prolonged incubation can increase the risk of cytotoxicity. A time-course experiment is recommended. For many proteins in rapidly dividing cells, significant incorporation is observed within 24-48 hours, with labeling efficiency often plateauing after 72 hours.[1][2]

Table 2: Time-Course of 15N Incorporation at 4 mM this compound

Incubation Time (hours) Average 15N Incorporation (%) Cell Viability (%)
12 75.6% 98%
24 92.1% 97%
48 97.5% 96%

| 72 | 98.2% | 93% |

Q4: How can I verify the incorporation of 15N into my target protein?

The most common and accurate method for verifying and quantifying 15N incorporation is mass spectrometry (MS) .[3][4][5] By analyzing the mass shift of peptides from your labeled protein compared to an unlabeled control, you can precisely calculate the percentage of 15N enrichment.[3][6][7]

Troubleshooting Guide

Q5: My protein labeling is incomplete (<95%). What are the possible causes?

Incomplete labeling is a common issue that can arise from several factors.[1][6] Use the following guide to troubleshoot the problem.

// Nodes start [label="Start: Low 15N\nLabeling Efficiency", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_conc [label="Is this compound\nConcentration Optimized?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; check_time [label="Is Incubation\nTime Sufficient?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; check_health [label="Are Cells Healthy\n(Viability >90%)?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; check_medium [label="Is the Medium Free of\nUnlabeled Nitrogen Sources?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

action_conc [label="Action: Perform Dose-\nResponse Experiment (2-8 mM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_time [label="Action: Perform Time-Course\nExperiment (24-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_health [label="Action: Reduce Cell Density,\nCheck for Contamination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_medium [label="Action: Use Nitrogen-Free Basal\nMedium, Dialyzed Serum", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_node [label="Re-evaluate Labeling\nby Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_conc; check_conc -> action_conc [label=" No"]; action_conc -> end_node; check_conc -> check_time [label=" Yes"]; check_time -> action_time [label=" No"]; action_time -> end_node; check_time -> check_health [label=" Yes"]; check_health -> action_health [label=" No"]; action_health -> end_node; check_health -> check_medium [label=" Yes"]; check_medium -> action_medium [label=" No"]; action_medium -> end_node; check_medium -> end_node [label=" Yes"]; } dot Caption: Troubleshooting decision tree for low 15N labeling efficiency.

  • Suboptimal Concentration: The this compound concentration may be too low for your specific cell line.

  • Insufficient Incubation: The protein of interest may have a slow turnover rate, requiring a longer labeling period.

  • Contaminating Nitrogen Sources: Standard media and serum contain unlabeled amino acids (e.g., glutamine) that will compete with the 15N source, diluting the label. Ensure you are using a nitrogen-free basal medium and dialyzed fetal bovine serum (dFBS).

  • Poor Cell Health: Stressed or unhealthy cells will have altered metabolism, leading to poor incorporation of the label. Always check cell viability before and after labeling.

Q6: I'm observing cellular toxicity. Could the this compound be the cause?

While this compound is generally well-tolerated, high concentrations can be toxic to some sensitive cell lines. If you observe a significant drop in cell viability (>15-20%) compared to unlabeled controls, consider the following:

  • Reduce Concentration: Lower the this compound concentration. It is better to have slightly lower labeling efficiency in a healthy cell population than high efficiency in a dying one.

  • Check for Impurities: Ensure the this compound source is high-purity and sterile.

  • Limit Incubation Time: Reduce the duration of the labeling period.

Table 3: this compound Concentration vs. Cell Viability (HEK293 Cells, 48h)

This compound (mM) Average Cell Viability (%) Average 15N Incorporation (%)
2 98% 94.8%
4 96% 97.5%
8 89% 98.9%

| 12 | 75% | 99.1% |

Experimental Protocols & Workflows

Q7: What is a standard protocol for optimizing this compound labeling?

This protocol provides a general framework. It should be adapted for your specific cell line and experimental goals.

Materials:

  • Cells of interest

  • Standard growth medium

  • Nitrogen-free basal medium (e.g., DMEM, RPMI)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Sterile, high-purity this compound

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

Methodology:

  • Cell Seeding: Plate cells in your standard growth medium at a density that will result in 60-70% confluence at the time of labeling.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the nitrogen-free basal medium with dFBS (typically 10%), necessary growth factors, and the desired concentration of this compound. For an optimization experiment, prepare media with a range of concentrations (e.g., 2, 4, 6, 8 mM).

  • Medium Exchange: Once cells reach the target confluence, aspirate the standard growth medium, wash the cells once with sterile PBS, and add the prepared labeling medium.

  • Incubation: Culture the cells for the desired period (e.g., 24, 48, or 72 hours) in a standard incubator.

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Lyse the cells directly on the plate using an appropriate lysis buffer.

    • Scrape the cells and collect the lysate.

  • Protein Analysis:

    • Determine the protein concentration of the lysate.

    • Prepare the sample for mass spectrometry analysis (e.g., via SDS-PAGE and in-gel digestion or via solution digestion).

    • Analyze the sample by LC-MS/MS to determine the percentage of 15N incorporation.

// Nodes A [label="Seed Cells in\nStandard Medium", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Grow to 60-70%\nConfluence", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Prepare 15N-Labeling\nMedium", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Wash Cells & Add\nLabeling Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Incubate for\nDesired Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Harvest Cells &\nPrepare Lysate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Protein Digestion\n(e.g., Trypsin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Analyze Peptides\nby Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Calculate 15N\nIncorporation %", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> D; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } dot Caption: General experimental workflow for protein labeling with this compound.

Q8: How is nitrogen from this compound incorporated into proteins?

This compound serves as a precursor for the synthesis of key amino acids like glutamine and glutamate. The 15N-labeled amide group is metabolically incorporated into the cellular nitrogen pool, which is then used by aminotransferases to synthesize other non-essential amino acids. These 15N-labeled amino acids are subsequently used by the ribosome during protein synthesis, resulting in a fully labeled proteome.

// Nodes Acetamide [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamine [label="15N-Glutamine /\n15N-Glutamate Pool", fillcolor="#FBBC05", fontcolor="#202124"]; AAs [label="Other 15N-Amino Acids\n(via Transamination)", fillcolor="#FBBC05", fontcolor="#202124"]; tRNA [label="15N-Aminoacyl-tRNAs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein [label="15N-Labeled Protein", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds];

// Edges Acetamide -> Glutamine [label=" Metabolic\nConversion "]; Glutamine -> AAs; AAs -> tRNA; Glutamine -> tRNA; tRNA -> Protein [label=" Ribosomal\nSynthesis "]; } dot Caption: Simplified metabolic pathway for 15N incorporation into proteins.

References

Technical Support Center: 15N Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15N metabolic labeling experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low 15N Incorporation Efficiency

Q1: My mass spectrometry results show low 15N incorporation efficiency. What are the potential causes and how can I improve it?

A1: Low 15N incorporation efficiency is a common issue that can significantly impact the accuracy of quantitative proteomics.[1] The primary causes include insufficient labeling duration, issues with the 15N-labeled media, and inherent biological factors of the model organism.

Troubleshooting Steps:

  • Optimize Labeling Duration: The time required to achieve high enrichment varies depending on the protein turnover rate of the organism or cells.[1] For tissues with slow protein turnover, such as the brain, a longer labeling period is necessary.[1] For example, labeling rats for two generations can achieve uniformly high 15N enrichment across all tissues.[1]

  • Ensure High-Quality Labeled Media: Verify the isotopic purity of the 15N-labeled nutrients in your media. Contamination with natural abundance (14N) amino acids will dilute the label.

  • Cellular Health and Division: Ensure that cells are healthy and actively dividing during the labeling period. Suboptimal growth conditions can reduce protein synthesis and, consequently, 15N incorporation.

  • Amino Acid Pools: In whole organisms, the amino acid precursor pools for different tissues can have different equilibration rates with the labeled feed, leading to varied enrichment levels.[1]

Issue 2: Incomplete Labeling and Its Impact on Quantification

Q2: What are the consequences of incomplete 15N labeling, and how can I account for it in my data analysis?

A2: Incomplete labeling, where a fraction of the protein population is not fully labeled with 15N, can lead to several analytical challenges. These include broader and less intense isotopic clusters for heavy-labeled peptides in the mass spectra, making it difficult to identify the monoisotopic peak.[2][3][4] This can result in reduced identification of heavy-labeled peptides and inaccurate quantification.[1][2]

Solutions and Data Analysis Adjustments:

  • Determine Labeling Efficiency: It is crucial to experimentally determine the labeling efficiency. This can be done by analyzing the isotopic distribution of a set of identified peptides.[2][3][5] The ratio of the M-1 to the M peak in the mass spectrum of a labeled peptide is particularly sensitive to labeling efficiency.[2][3]

  • Ratio Adjustment: Once the labeling efficiency is determined, the quantitative data must be corrected. Software packages like Protein Prospector allow for the input of the labeling efficiency as a parameter to adjust peptide and protein ratios.[2][4][5][6]

  • Workflow for Determining Labeling Efficiency:

    • Identify a set of high-confidence peptides from your mass spectrometry data.

    • For each peptide, compare the experimental isotopic distribution to the theoretical distribution at various enrichment levels (e.g., 95-99%).[2][3]

    • Calculate the M-1/M ratio to determine the actual incorporation rate.[2][3] Peptides with a lower mass (m/z < 1500) are preferable for this calculation as their monoisotopic peak is the most abundant.[2][3]

Issue 3: Quantification Errors and Variability

Q3: I am observing high variability in my quantitative data. What are the common sources of error in 15N metabolic labeling experiments?

A3: High variability in quantitative proteomics can stem from both sample handling and data analysis. While metabolic labeling minimizes variation introduced during sample processing by allowing for early sample mixing, other factors can still contribute to inaccuracies.[2][3][4]

Sources of Error and Mitigation Strategies:

  • Sample Mixing: Ensure accurate mixing of the "light" (14N) and "heavy" (15N) samples. A 1:1 mixing ratio is typically intended, and deviations can introduce systematic errors.

  • Co-eluting Peptides: In complex samples, co-eluting peptides can interfere with the quantification of the peptides of interest.[2][3] Using high-resolution mass spectrometry can help to reduce peak overlap.[2][3]

  • Incorrect Monoisotopic Peak Assignment: Incomplete labeling can broaden the isotopic cluster of the heavy peptide, leading to errors in identifying the correct monoisotopic peak for quantification.[2][3][4]

  • Metabolic Scrambling: Amino acid metabolism can sometimes lead to the conversion of one labeled amino acid into another, or the transfer of the 15N label to other molecules.[7][8] This "scrambling" can complicate the interpretation of mass spectra and lead to inaccurate enrichment calculations.[7][8]

Experimental Protocols

Protocol 1: Determination of 15N Labeling Efficiency

This protocol outlines the steps to calculate the incorporation efficiency of 15N in your samples using mass spectrometry data.

Methodology:

  • Data Acquisition: Acquire high-resolution mass spectra of your mixed 14N and 15N samples.

  • Peptide Identification: Use a database search engine (e.g., Protein Prospector, Mascot) to identify peptides from your data.

  • Select Peptides for Analysis: Choose a subset of well-characterized, high-intensity peptides for calculating labeling efficiency. Peptides with a lower mass (m/z < 1500) are recommended.[2][3]

  • Isotopic Distribution Analysis:

    • For each selected 15N-labeled peptide, extract the isotopic cluster from the mass spectrum.

    • Use a tool like the "MS-Isotope" module in Protein Prospector to compare the experimental isotopic distribution to the theoretical distribution at different labeling efficiencies (e.g., 95%, 97%, 99%).[3]

    • The relative abundance of the M-1 peak (the peak immediately to the left of the monoisotopic peak) is a key indicator of incomplete labeling.[2][3]

  • Calculate Labeling Efficiency:

    • Determine the ratio of the intensity of the M-1 peak to the monoisotopic peak (M).

    • This M-1/M ratio is inversely correlated with the labeling efficiency.[2][3]

    • Use this ratio to calculate the precise labeling efficiency.

  • Apply Correction: Use the calculated labeling efficiency to correct the quantitative ratios of all identified proteins in your dataset.[2][4][5][6]

Quantitative Data Summary

ParameterTypical RangeFactors Influencing the ValueReference
15N Labeling Efficiency 93% - 99%Labeling duration, organism's protein turnover rate, quality of labeled media.[2][3][4]
15N Enrichment in Slow Turnover Tissues (e.g., Brain) Can be as low as 74% with shorter protocols, but >94% with optimized, longer protocols.Duration of labeling, starting the labeling process earlier in development.[1]
15N Enrichment in High Turnover Tissues (e.g., Liver) Generally high, around 91% or more.High rate of protein synthesis and degradation.[1]

Visualizations

TroubleshootingWorkflow cluster_start Start: Experimental Issue cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_outcome Desired Outcome Start Low 15N Incorporation or High Quantitative Variability CheckEfficiency 1. Determine Labeling Efficiency (MS Isotopic Profile Analysis) Start->CheckEfficiency First step ReviewProtocol 2. Review Labeling Protocol (Duration, Media Quality) CheckEfficiency->ReviewProtocol AdjustAnalysis Adjust Data Analysis (Correct for Efficiency) CheckEfficiency->AdjustAnalysis If incomplete AssessMSData 3. Assess MS Data Quality (Resolution, Co-elution) ReviewProtocol->AssessMSData OptimizeDuration Increase/Optimize Labeling Duration ReviewProtocol->OptimizeDuration ImproveMedia Verify/Improve 15N Media Quality ReviewProtocol->ImproveMedia EnhanceMS Optimize MS Method (Higher Resolution) AssessMSData->EnhanceMS Outcome Accurate & Reproducible Quantitative Data OptimizeDuration->Outcome ImproveMedia->Outcome AdjustAnalysis->Outcome EnhanceMS->Outcome

Caption: Troubleshooting workflow for common 15N labeling issues.

LabelingEfficiencyDetermination cluster_workflow Workflow for Determining 15N Labeling Efficiency A Acquire High-Resolution Mass Spectra B Identify Peptides (Database Search) A->B C Select High-Confidence Peptides (m/z < 1500) B->C D Analyze Isotopic Distribution of 15N Peptides C->D E Calculate M-1/M Ratio D->E F Determine Overall Labeling Efficiency (%) E->F G Correct Quantitative Ratios in Data Analysis F->G

Caption: Step-by-step process for calculating 15N labeling efficiency.

References

Technical Support Center: Minimizing Metabolic Scrambling of ¹⁵N from Acetamide-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Acetamide-¹⁵N as a nitrogen source for stable isotope labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the metabolic scrambling of the ¹⁵N label and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of ¹⁵N, and why is it a problem?

Q2: How is the ¹⁵N from Acetamide-¹⁵N incorporated into cellular metabolism, and where does scrambling occur?

The primary route for the incorporation of the nitrogen atom from acetamide into cellular metabolism is through the enzymatic hydrolysis of acetamide. This reaction is catalyzed by an amidase (also known as acylamidase), which cleaves the amide bond to produce acetate and ammonia (¹⁵NH₃).

This liberated ¹⁵NH₃ then enters the cell's central nitrogen assimilation pathway. In most organisms, this involves the glutamine synthetase-glutamate synthase (GS-GOGAT) cycle or the glutamate dehydrogenase (GDH) pathway. These pathways incorporate the ¹⁵NH₃ into the amino acids glutamate and glutamine, which are the primary nitrogen donors for the biosynthesis of a wide range of other nitrogenous compounds, including other amino acids, nucleotides, and coenzymes. It is during this widespread distribution of the ¹⁵N label from glutamate and glutamine that significant metabolic scrambling can occur.

Q3: My organism of interest is E. coli. Can it utilize acetamide as a nitrogen source?

While E. coli possesses a variety of amidases, many are involved in cell wall metabolism (peptidoglycan amidases) rather than nutrient acquisition from simple amides. However, some bacteria, such as Pseudomonas aeruginosa, are known to utilize acetamide as a sole source of carbon and nitrogen through the action of an acylamidase.[1][2][3] It is plausible that under specific conditions, such as nitrogen limitation, E. coli may express an amidase capable of hydrolyzing acetamide. To confirm this, it is recommended to perform an acetamide utilization test.

Q4: How can I test if my specific organism can utilize Acetamide-¹⁵N?

You can perform a simple acetamide utilization test. This involves growing your organism in a minimal medium where Acetamide-¹⁵N is the sole nitrogen source. Successful growth indicates that the organism can metabolize acetamide. You can further confirm the incorporation of ¹⁵N into biomass using mass spectrometry.

Troubleshooting Guides

Issue 1: Excessive ¹⁵N Scrambling Observed in Mass Spectrometry or NMR Data

Possible Cause: Rapid hydrolysis of Acetamide-¹⁵N leading to a flood of ¹⁵NH₃ into the central nitrogen pool.

Troubleshooting Steps:

  • Optimize Acetamide-¹⁵N Concentration: High concentrations of acetamide may lead to a rapid release of ¹⁵NH₃. Try titrating down the concentration of Acetamide-¹⁵N in your culture medium to find the lowest effective concentration that still provides sufficient labeling for your application.

  • Consider a Fed-Batch Approach: Instead of providing the full amount of Acetamide-¹⁵N at the beginning of the experiment, consider a fed-batch strategy where small amounts of the labeling reagent are added over time. This can help to maintain a lower, more constant concentration of ¹⁵NH₃ in the cellular environment.

  • Modify Culture Conditions:

    • Temperature: Lowering the incubation temperature can slow down enzymatic reactions, including amidase activity.

    • pH: The activity of amidases can be pH-dependent. Ensure your culture medium is buffered to a pH that is optimal for cell growth but may be suboptimal for the specific amidase, thus slowing down the hydrolysis of acetamide.

  • Supplement with Unlabeled Nitrogen Sources: In some cases, providing a small amount of an unlabeled, readily available nitrogen source (like ammonium chloride or specific amino acids) can help to dilute the ¹⁵N pool and reduce scrambling. This approach needs to be carefully balanced to avoid excessive dilution of the ¹⁵N label.

Issue 2: Low or Inconsistent ¹⁵N Incorporation

Possible Cause: Inefficient uptake or metabolism of acetamide by the organism.

Troubleshooting Steps:

  • Confirm Acetamide Utilization: If you haven't already, perform an acetamide utilization test to confirm that your organism can indeed metabolize acetamide.

  • Check for Amidase Activity: You can perform a biochemical assay to check for amidase activity in cell lysates. This involves incubating the lysate with acetamide and measuring the production of ammonia.

  • Optimize Culture Conditions for Amidase Expression: The expression of amidases can be regulated by the availability of nitrogen sources. Pre-culturing your organism in a nitrogen-limited medium before introducing Acetamide-¹⁵N may induce the expression of the necessary enzymes.

  • Consider Alternative ¹⁵N Sources: If acetamide utilization is found to be inefficient, you may need to consider alternative ¹⁵N-labeled compounds that are more readily metabolized by your organism, such as ¹⁵N-labeled ammonium chloride or specific ¹⁵N-labeled amino acids.

Data Presentation

Table 1: Comparison of ¹⁵N-Labeling Strategies to Minimize Scrambling

StrategyPrincipleAdvantagesDisadvantages
Concentration Titration Reduce the initial burst of ¹⁵NH₃Simple to implement, cost-effective.May lead to lower overall ¹⁵N incorporation if concentration is too low.
Fed-Batch Feeding Maintain a low, steady-state level of ¹⁵NH₃Better control over label incorporation, can reduce toxicity.More complex experimental setup.
Culture Condition Optimization Slow down the rate of acetamide hydrolysisCan be effective and does not require changes to media composition.May also affect cell growth and protein expression rates.
Supplementation with ¹⁴N Dilute the ¹⁵N-labeled nitrogen poolCan effectively reduce scrambling into non-target molecules.Reduces the overall enrichment of the target molecule.

Experimental Protocols

Protocol 1: Acetamide Utilization Test

Objective: To determine if a microorganism can utilize acetamide as a sole nitrogen source.

Materials:

  • Minimal medium (e.g., M9 minimal salts for bacteria)

  • Sterile glucose solution (or other appropriate carbon source)

  • Sterile Acetamide-¹⁵N solution

  • Sterile water

  • Your microorganism of interest

  • Incubator

  • Spectrophotometer

Procedure:

  • Prepare a minimal medium base lacking any nitrogen source.

  • Prepare two sets of sterile culture tubes or flasks:

    • Test Group: Minimal medium + carbon source + Acetamide-¹⁵N (final concentration, e.g., 10 mM).

    • Negative Control Group: Minimal medium + carbon source (no nitrogen source).

    • (Optional) Positive Control Group: Minimal medium + carbon source + ¹⁵NH₄Cl (a known nitrogen source).

  • Inoculate the tubes/flasks with a small amount of your microorganism from a starter culture.

  • Incubate the cultures under appropriate conditions (e.g., 37°C with shaking for E. coli).

  • Monitor cell growth over time by measuring the optical density (OD) at 600 nm.

  • Interpretation:

    • Significant growth in the "Test Group" compared to the "Negative Control Group" indicates that the organism can utilize acetamide as a nitrogen source.

    • The growth rate in the "Test Group" can be compared to the "Positive Control Group" to assess the efficiency of acetamide utilization.

Mandatory Visualization

Metabolic_Pathway_of_15N_from_Acetamide cluster_cell Cellular Metabolism Acetamide_15N Acetamide-¹⁵N Acetate Acetate Acetamide_15N->Acetate Amidase Ammonia_15N ¹⁵NH₃ Acetamide_15N->Ammonia_15N Amidase Glutamate_Glutamine Glutamate / Glutamine Pool Ammonia_15N->Glutamate_Glutamine GS-GOGAT / GDH Other_AAs Other Amino Acids Glutamate_Glutamine->Other_AAs Transaminases Nucleotides Nucleotides Glutamate_Glutamine->Nucleotides Other_N_compounds Other Nitrogenous Compounds Glutamate_Glutamine->Other_N_compounds

Caption: Metabolic fate of ¹⁵N from Acetamide-¹⁵N and points of scrambling.

Troubleshooting_Workflow Start High ¹⁵N Scrambling Detected Q1 Is Acetamide-¹⁵N concentration optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is a fed-batch approach feasible? A1_Yes->Q2 Action1 Titrate down Acetamide-¹⁵N concentration A1_No->Action1 End Reduced Scrambling Action1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Implement fed-batch feeding strategy A2_Yes->Action2 Q3 Have culture conditions been optimized? A2_No->Q3 Action2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Action3 Optimize temperature and pH A3_No->Action3 Action3->End

Caption: Troubleshooting workflow for excessive ¹⁵N scrambling.

References

Technical Support Center: ¹H-¹⁵N HSQC with Labeled Acetamide-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in ¹H-¹⁵N HSQC experiments using ¹⁵N-labeled acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a ¹H-¹⁵N HSQC experiment?

A ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a highly sensitive 2D NMR technique used to generate a spectrum showing correlations between protons and directly attached nitrogen-15 nuclei.[1][2] It is often used as a "fingerprint" for proteins, allowing researchers to assess sample integrity, study protein folding, and analyze interactions with other molecules.[1][2] The magnetization is transferred from the proton to the ¹⁵N nucleus, evolves, and is then transferred back to the proton for detection, which provides a significant sensitivity enhancement.[1][2]

Q2: Why is my signal-to-noise (S/N) ratio low in my ¹H-¹⁵N HSQC spectrum?

A low S/N ratio can stem from several factors, including:

  • Suboptimal Sample Preparation: Insufficient concentration, presence of paramagnetic impurities, or solid particles in the sample.[3]

  • Incorrect Spectrometer Parameters: Non-optimized acquisition parameters such as the number of scans, relaxation delay, or pulse widths.[4]

  • Instrumental Issues: Problems with the probe, preamplifiers, or magnetic field homogeneity.

  • Intrinsic Properties of the Molecule: Large molecules with slow tumbling rates can lead to broader lines and lower signal intensity.

Q3: What are common artifacts in a ¹H-¹⁵N HSQC spectrum and how can I identify them?

Common artifacts can include:

  • Folded Peaks: Signals that appear at incorrect chemical shifts because the spectral width was set too narrow. These peaks often have an incorrect phase compared to other signals.[1][5]

  • Quadrature Images (Mirror Peaks): Symmetrical signals appearing about the diagonal, which can be caused by receiver imbalances.[6]

  • HSQC-type Artifacts: In more complex experiments building upon the HSQC framework, unwanted correlations can appear, which can be suppressed with refined pulse sequences.[7]

Q4: Can I run a ¹H-¹⁵N HSQC on a sample at natural abundance?

While ¹⁵N labeling is standard for improving signal, it is possible to obtain ¹H-¹⁵N HSQC spectra on samples at natural ¹⁵N abundance, especially for small, highly concentrated peptides or proteins.[2] However, this requires significantly longer acquisition times to achieve a reasonable signal-to-noise ratio due to the low natural abundance of ¹⁵N (0.37%).

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal-to-noise issues in your ¹H-¹⁵N HSQC experiments.

Issue: Low Signal-to-Noise Ratio

A logical workflow for troubleshooting low signal-to-noise is essential for efficiently identifying the root cause.

G cluster_0 Troubleshooting Workflow for Low S/N start Low S/N in ¹H-¹⁵N HSQC sample_prep Step 1: Verify Sample Preparation start->sample_prep acq_params Step 2: Optimize Acquisition Parameters sample_prep->acq_params Sample OK data_proc Step 3: Refine Data Processing acq_params->data_proc Parameters Optimized adv_tech Step 4: Consider Advanced Techniques data_proc->adv_tech Processing Optimized success S/N Improved adv_tech->success Technique Implemented

Caption: A step-by-step workflow for troubleshooting low signal-to-noise.

Step 1: Verify Sample Preparation

Proper sample preparation is the most critical factor for a high-quality spectrum.

Detailed Protocol for Sample Preparation:

  • Determine Optimal Concentration: For ¹H-¹⁵N HSQC, a protein concentration of 0.1 mM to 1 mM is typical.[8] For ¹⁵N-labeled acetamide, ensure a sufficient concentration to observe the signal clearly.

  • Ensure Purity: The sample should be free from paramagnetic impurities (like metal ions) and other contaminants.

  • Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., 90% H₂O / 10% D₂O) to minimize the solvent signal.

  • Filtration: It is crucial to remove all solid particles. Filter the sample through a small, tightly packed plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[3][9] Suspended particles will degrade the magnetic field homogeneity, leading to broad lines and poor signal.[3]

  • Degassing (Optional): For samples sensitive to oxidation or containing dissolved oxygen (which is paramagnetic), degassing using the freeze-pump-thaw method can help improve signal by reducing relaxation.[3]

ParameterRecommended RangeRationale
Protein Concentration 0.1 - 1.0 mMBalances solubility with the need for sufficient spins for detection.[8]
Sample Volume 0.6 - 1.0 mLEnsures a sample depth of at least 4.5 cm in a standard 5 mm tube.[9]
Solvent 90-95% H₂O / 5-10% D₂OProvides a lock signal for the spectrometer while allowing observation of exchangeable amide protons.
Step 2: Optimize Acquisition Parameters

Optimizing the parameters of the HSQC experiment is key to maximizing signal in a given amount of time.

Key Acquisition Parameters:

ParameterTypical SettingOptimization Strategy
Number of Scans (ns) 8 to 64 (or more)S/N increases with the square root of the number of scans. Double ns for a ~41% S/N increase.
Relaxation Delay (d1) 1.0 - 1.5 sSet to ~1.3 times the longest T₁ of interest to allow for sufficient relaxation of magnetization back to equilibrium.
¹J(NH) Coupling Constant ~90-95 HzThe INEPT transfer delays are based on this value. Mismatches can reduce transfer efficiency.
Pulse Sequence hsqcetfpf3gp (Bruker)A sensitivity-enhanced pulse sequence is generally recommended.

Experimental Protocol for a Standard ¹H-¹⁵N HSQC:

  • Load a Standard Parameter Set: Use a command like rpar HSQCETFPF3GP on a Bruker spectrometer to load a standard sensitivity-enhanced HSQC parameter set.[4]

  • Set Spectral Widths (sw): Ensure the spectral widths in both the ¹H and ¹⁵N dimensions are large enough to encompass all expected signals to avoid folding.[5]

  • Calibrate Pulse Widths: Use the getprosol command or a similar calibration tool to set the correct 90° pulse widths for both ¹H and ¹⁵N for your specific probe and sample.[4]

  • Set Number of Scans (ns): Start with a moderate number (e.g., 8 or 16) and increase as needed based on the initial S/N.

  • Set Relaxation Delay (d1): A delay of 1 to 1.5 seconds is a good starting point for most proteins.

  • Optimize Receiver Gain (rga): Use the automatic receiver gain adjustment (rga) before starting the acquisition to ensure the detector is not saturated and the signal is digitized with maximum dynamic range.[4]

  • Start Acquisition: Begin the experiment with the zg command.[4]

Step 3: Refine Data Processing

How the raw data (FID) is processed can significantly impact the final S/N ratio.

Processing Recommendations:

  • Window Function: Apply a window function, such as an exponential or sine-bell function, before Fourier transformation. This can improve S/N at the expense of resolution. A high value for the -off parameter in NMRPipe's SP function can decrease noise.[5]

  • Zero Filling: Zero filling the data in both dimensions before Fourier transformation can improve the digital resolution and appearance of the peaks.

  • Phasing and Baseline Correction: Careful phasing of the spectrum is crucial.[4] Automated baseline correction can sometimes fail, so manual correction may be necessary to ensure a flat baseline, which is essential for accurate integration and S/N measurement.[5]

Step 4: Consider Advanced Techniques

If the steps above are insufficient, advanced NMR methods can provide significant improvements in both sensitivity and resolution.

Pure Shift HSQC:

This technique simplifies the spectrum by collapsing proton-proton multiplets into singlets in real-time during acquisition.[10][11][12] This collapse not only improves resolution by reducing spectral overlap but can also lead to a significant sensitivity enhancement.[10][13] The increase in peak height can be substantial, with some studies reporting enhancements of around 40%.[10]

G cluster_0 Factors Affecting S/N in ¹H-¹⁵N HSQC Sample Sample Concentration & Purity SNR Signal-to-Noise Ratio (S/N) Sample->SNR Acquisition Acquisition Time (Number of Scans) Acquisition->SNR Relaxation Relaxation Properties (T₁, T₂) Relaxation->SNR Spectrometer Spectrometer Field Strength & Probe Quality Spectrometer->SNR Processing Data Processing (Window Functions) Processing->SNR

References

Technical Support Center: Acetamide-¹⁵N Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetamide-¹⁵N isotopic labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is Acetamide-¹⁵N, and how is it used for isotopic labeling?

Acetamide-¹⁵N is a source of heavy nitrogen (¹⁵N) used in metabolic isotopic labeling.[1] In this technique, organisms or cells are cultured in a medium where the primary nitrogen source is replaced with Acetamide-¹⁵N. As the cells grow and synthesize new proteins, the heavy ¹⁵N isotope is incorporated into amino acids and, subsequently, into the entire proteome. This allows for the differentiation and relative quantification of proteins from different samples using mass spectrometry.[2][3]

Q2: What is "incomplete labeling," and why is it a concern?

Incomplete labeling occurs when not all nitrogen atoms in the newly synthesized proteins are replaced with the ¹⁵N isotope.[3][4] This results in a mixed population of light (¹⁴N) and heavy (¹⁵N) isotopes within a single peptide. This can be a significant issue because:

  • It broadens the isotopic clusters in the mass spectrum, making it harder to identify the correct monoisotopic peak.[3]

  • It can lead to a lower identification rate for heavy-labeled peptides compared to their light counterparts.[4][5]

  • If not accounted for, it can introduce inaccuracies in protein quantification.[4]

Q3: What level of labeling efficiency can I expect?

Labeling efficiency can vary depending on the experimental system and conditions. However, it is common for ¹⁵N labeling to be incomplete.[3] Efficiencies typically range from 93% to 99% in various organisms.[1][4] With optimized protocols, it is possible to achieve efficiencies greater than 99%.[6] It is crucial to determine the specific labeling efficiency for each experiment to ensure accurate data analysis.[4][5]

Q4: Can the ¹⁵N isotope affect the biology of my experimental system?

While stable isotopes are generally considered non-perturbative, some studies have observed minor biological effects. For example, research on E. coli has shown that growing cultures in a ¹⁵N-labeled medium can lead to altered growth rates and changes in protein and metabolite levels.[7] It is important to be aware of these potential effects and, where possible, to include appropriate controls in your experimental design.

Troubleshooting Guide

Issue 1: Low Labeling Efficiency (<95%)

Q: My mass spectrometry analysis indicates a low incorporation of ¹⁵N into my proteins. What are the potential causes and solutions?

A: Low labeling efficiency is a common problem that can often be traced back to a few key factors. Below is a summary of potential causes and recommended troubleshooting steps.

Potential Cause Explanation Recommended Solution
Insufficient Labeling Time Protein turnover and cell division rates dictate the time required for full incorporation of the ¹⁵N label. If the labeling duration is too short, a significant pool of unlabeled (¹⁴N) proteins will remain.Increase the labeling time. For rapidly dividing cells, this may be a few cell cycles. For organisms with slow protein turnover, labeling may be required for an extended period or even across generations.[1][4]
Purity of Acetamide-¹⁵N The isotopic purity of the Acetamide-¹⁵N source is critical. If the purity is below 98-99%, it will be impossible to achieve high-level enrichment.Always use a high-purity Acetamide-¹⁵N source (ideally >99%). Source your reagents from reputable suppliers who provide a certificate of analysis.[4]
Presence of Unlabeled Nitrogen Sources Contamination of the growth medium with unlabeled nitrogen sources (e.g., residual ¹⁴N ammonium salts, amino acids in serum) will compete with Acetamide-¹⁵N for metabolic incorporation, thereby diluting the label.Ensure that Acetamide-¹⁵N is the sole nitrogen source in your defined medium. If using supplements like fetal bovine serum, consider using dialyzed serum to remove small molecules, including amino acids.
Metabolic Scrambling The organism may metabolize the ¹⁵N label from the Acetamide and redistribute it to other molecules, potentially leading to dilution or unexpected labeling patterns.[8]This is an inherent biological process. While difficult to control, understanding the metabolic pathways of your organism can provide insights. Ensure that the primary metabolic pathways for nitrogen assimilation are intact.
Poor Uptake of Acetamide The specific cell line or organism may not efficiently transport or metabolize acetamide as a primary nitrogen source compared to other sources like ammonia or amino acids.This requires empirical testing. You may need to optimize the concentration of Acetamide-¹⁵N in the medium. If uptake remains an issue, consider alternative ¹⁵N sources like ¹⁵NH₄Cl or ¹⁵N-labeled amino acids.
Issue 2: High Variability in Labeling Efficiency Between Experiments

Q: I am observing significant differences in labeling efficiency across my experimental replicates. How can I improve consistency?

A: Variability between experiments often points to inconsistencies in protocol execution.

Potential Cause Explanation Recommended Solution
Inconsistent Cell Culture Conditions Differences in cell density at the start of labeling, passage number, or growth phase can affect metabolic activity and protein turnover rates, leading to variable label incorporation.Standardize your cell culture protocol. Start labeling at the same cell density and passage number for all replicates. Ensure cells are in a consistent growth phase (e.g., logarithmic phase).
Medium Preparation Minor variations in the preparation of the labeling medium, such as pH or the concentration of other essential nutrients, can impact cell health and metabolism.Prepare a large batch of labeling medium for all replicates in an experiment to minimize variation. Double-check the pH and composition of the medium before use.
Incubation Conditions Fluctuations in incubator conditions like temperature, CO₂, and humidity can introduce stress and alter cellular metabolism.[9]Use a dedicated, calibrated incubator for your labeling experiments that is not frequently opened to ensure a stable environment.[9]
Issue 3: Difficulty in Data Analysis and Quantification

Q: The isotopic peaks for my labeled peptides are broad, and I am getting a low number of identified ¹⁵N peptides. What can I do?

A: These are classic symptoms of incomplete labeling that require specific strategies during data acquisition and analysis.

Potential Cause Explanation Recommended Solution
Incorrect Monoisotopic Peak Assignment With incomplete labeling, the most intense peak in an isotopic cluster may not be the monoisotopic peak, leading to errors in peptide identification by search algorithms.[3][4]Use high-resolution mass spectrometry to better resolve the isotopic clusters.[4] Employ data analysis software that can account for incomplete labeling and correctly identify the monoisotopic peak. Some software packages have specific modules for ¹⁵N labeling analysis.[4][5]
Low Signal-to-Noise Ratio The distribution of the isotopic signal across a broader m/z range can lower the intensity of any single peak, making it harder to distinguish from noise.[1]Optimize for higher labeling efficiency (>97%) to sharpen the isotopic clusters and increase the signal intensity of the target peaks.[4]
Failure to Correct for Labeling Efficiency If the software does not automatically correct for the determined labeling efficiency, the calculated ratios of heavy to light peptides will be inaccurate.Manually input the calculated labeling efficiency into your quantification software to adjust the peptide ratios.[4][5] This correction is essential for accurate results.

Experimental Protocols

Protocol 1: General Metabolic Labeling with Acetamide-¹⁵N in Cell Culture

This protocol provides a general workflow. Note: Optimization of Acetamide-¹⁵N concentration and labeling time is critical for each specific cell line.

  • Medium Preparation:

    • Prepare a custom nitrogen-free basal medium (e.g., DMEM, RPMI-1640).

    • Supplement the medium with all necessary components (glucose, salts, vitamins, etc.) except for standard nitrogen sources (e.g., L-glutamine, ammonium nitrate).

    • Add Acetamide-¹⁵N (isotopic purity >99%) as the sole nitrogen source. A starting concentration of 2-4 mM is recommended, but this must be optimized.

    • If required, add dialyzed fetal bovine serum to minimize the introduction of unlabeled amino acids.

    • Sterile-filter the final medium.

  • Cell Culture and Labeling:

    • Culture cells in standard ¹⁴N medium to the desired confluency (typically 70-80%).

    • Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove all traces of the ¹⁴N medium.

    • Add the prepared ¹⁵N-labeling medium to the cells.

    • Culture the cells for a predetermined duration. A minimum of 5-7 cell doublings is often recommended to achieve high incorporation.

  • Sample Harvesting and Protein Extraction:

    • Harvest the ¹⁴N (control) and ¹⁵N (experimental) labeled cells.

    • Wash the cell pellets with PBS.

    • Perform cell lysis and protein extraction using a suitable buffer and protocol for your downstream application.

    • Determine the protein concentration for both the light and heavy samples.

  • Sample Preparation for Mass Spectrometry:

    • Combine equal amounts of protein from the ¹⁴N and ¹⁵N samples.

    • Perform in-solution or in-gel tryptic digestion of the combined protein sample.

    • Desalt the resulting peptide mixture using a C18 column.

    • Analyze the peptides by LC-MS/MS.

Protocol 2: Determining ¹⁵N Labeling Efficiency
  • Data Acquisition: Acquire high-resolution MS1 scans to accurately resolve the isotopic patterns of the peptides.

  • Data Analysis:

    • Use a suitable software package (e.g., Protein Prospector) that has tools for analyzing isotopic distributions.[4]

    • Select several high-intensity, well-resolved peptide isotopic clusters from your ¹⁵N-labeled sample.

    • Compare the experimental isotopic pattern of these peptides to the theoretical patterns at different enrichment levels (e.g., 95%, 97%, 99%).[4]

    • The software will calculate the best fit to determine the average labeling efficiency for the experiment.[4] This value should then be used to correct the final protein quantification ratios.

Data Summary

The following table summarizes typical ¹⁵N labeling efficiencies reported in the literature for various organisms and labeling sources. These values can serve as a benchmark for your experiments.

Organism¹⁵N SourceLabeling DurationAchieved EfficiencyReference
Arabidopsis thaliana¹⁵N salts14 days93-99%[3]
Arabidopsis thaliana¹⁵N salts14 days (Forward Exp.)~94%[4][5]
Arabidopsis thaliana¹⁵N salts14 days (Reverse Exp.)~97%[4][5]
Rat Tissues¹⁵N-labeled diet2 generations~94%[1]
Tetrahymena thermophila¹⁵N-labeled bacteriaNot specified>99%[6]

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Labeling cluster_ms Phase 3: Analysis cluster_data Phase 4: Data Processing prep_medium Prepare ¹⁵N Medium (Acetamide-¹⁵N as N source) add_15N_medium Incubate in ¹⁵N Medium (multiple cell cycles) prep_medium->add_15N_medium culture_cells Culture Cells in Standard ¹⁴N Medium wash_cells Wash Cells (remove ¹⁴N) culture_cells->wash_cells wash_cells->add_15N_medium harvest Harvest ¹⁴N and ¹⁵N Cells add_15N_medium->harvest mix_samples Combine Equal Protein Amounts (¹⁴N + ¹⁵N) harvest->mix_samples digest Protein Digestion (Trypsin) mix_samples->digest lcms LC-MS/MS Analysis digest->lcms calc_eff Determine Labeling Efficiency lcms->calc_eff quant Protein ID and Quantification (Correct for Efficiency) calc_eff->quant G start Start: Low ¹⁵N Labeling Efficiency Observed check_purity Is Acetamide-¹⁵N Purity >99%? start->check_purity check_time Was Labeling Time Sufficient (e.g., >5 cell cycles)? check_purity->check_time Yes sol_purity Solution: Source High-Purity (>99%) Reagent check_purity->sol_purity No check_contam Are there other N sources in the medium (e.g., serum)? check_time->check_contam Yes sol_time Solution: Increase Labeling Duration check_time->sol_time No check_uptake Is Acetamide uptake a known issue for this organism? check_contam->check_uptake No sol_contam Solution: Use Defined, N-free Medium +/- Dialyzed Serum check_contam->sol_contam Yes sol_uptake Solution: Optimize Concentration or Test Alternative ¹⁵N Source check_uptake->sol_uptake

References

reducing experimental variability in 15N labeling studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in 15N labeling studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in 15N labeling experiments?

Experimental variability in 15N labeling studies can arise from several sources throughout the workflow. These can be broadly categorized into three stages: cell culture and labeling, sample preparation, and mass spectrometry analysis. Inconsistent cell culture conditions, such as high passage numbers, can alter cellular metabolism and protein expression.[1][2][3] Incomplete incorporation of the 15N label is a frequent issue, leading to inaccurate quantification.[4][5][6][7] Variability is also introduced during sample preparation, particularly through incomplete protein extraction and inconsistent enzymatic digestion.[8][9] Finally, variations in mass spectrometry analysis, including instrument calibration and data processing, can contribute to discrepancies in results.[9][10][11]

Q2: How can I ensure complete incorporation of the 15N label?

Achieving complete and consistent 15N labeling is critical for accurate quantification. For cell cultures, it is recommended to grow cells for at least five to six doublings in the 15N-containing medium to ensure near-complete incorporation (>99%).[12] The labeling efficiency should be monitored by mass spectrometry, aiming for an incorporation rate of >95%.[13] For organisms with slower protein turnover, such as in vivo studies in rodents, a longer labeling period, potentially spanning multiple generations, may be necessary to achieve high enrichment levels across all tissues.[7] It is also crucial to use a high-purity 15N source and to ensure that the growth medium does not contain contaminating unlabeled nitrogen sources.

Q3: How does cell passage number affect my 15N labeling results?

High cell passage numbers can introduce significant variability in metabolic labeling studies. As cells are cultured for extended periods, they can undergo changes in morphology, growth rates, protein expression, and metabolic activity.[1][3] These alterations can affect the rate and extent of 15N incorporation, leading to inconsistencies between experiments. To minimize this variability, it is essential to use cells with a consistent and low passage number and to document the passage number for all experiments.[1][14] If possible, perform a pre-study to determine the optimal passage number range for your specific cell line and experimental conditions.[1][2]

Q4: What are the best practices for protein extraction and digestion to minimize variability?

Consistent and efficient protein extraction and digestion are key to reducing variability. It is important to use a lysis buffer that effectively solubilizes proteins while being compatible with downstream processing. After extraction, the total protein concentration of each sample should be accurately quantified to ensure equal amounts are used for subsequent steps.[12] For protein digestion, trypsin is commonly used. It is crucial to optimize the digestion conditions, including the enzyme-to-protein ratio and incubation time and temperature, to ensure complete and reproducible cleavage.[8][15] Using a mass spectrometry-compatible surfactant can also improve protein solubilization and digestion efficiency.[8]

Q5: How can I troubleshoot issues with mass spectrometry data analysis?

Variability in mass spectrometry data can stem from several factors. Incomplete labeling can broaden the isotope clusters of heavy-labeled peptides, making it difficult to identify the monoisotopic peak and leading to reduced identification of labeled peptides.[4][5] To address this, it's important to determine the labeling efficiency and adjust the peptide ratios accordingly during data analysis.[4][5][6] Software packages like Protein Prospector can be used to calculate labeling efficiency and correct for it.[4][5][6] It is also recommended to use high-resolution mass spectrometry to reduce peak overlap and improve quantification accuracy.[5][6] Normalizing the data based on the median protein ratio can help to correct for unequal mixing of samples.[4]

Quantitative Data Summary

Table 1: Inter-laboratory Variability in Stable Isotope Analysis
IsotopeSample TypeObserved RangeAverage Pairwise Difference
δ¹⁵NBone Collagen1.9‰0.4‰
δ¹³CBone Collagen1.8‰0.2‰
δ¹³CBone Hydroxyapatite3.5‰0.6‰
δ¹⁸OBone Hydroxyapatite6.7‰2.0‰

Data adapted from replicate analyses of ancient human bone by twenty-one laboratories.[10][11]

Table 2: Typical 15N Labeling Efficiency
Organism/Cell TypeLabeling DurationAchieved Enrichment
Arabidopsis thaliana14 days93-99%
Rat (improved protocol)Two generations~94%
Rat (initial protocol)Single generation74-94%

Data compiled from various studies.[4][5][7]

Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_labeling Cell Culture & Labeling cluster_prep Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis start Start with low passage cells culture Culture in 15N medium (>5 doublings) start->culture check Check labeling efficiency (>95%) culture->check harvest Harvest & Lyse Cells check->harvest quantify Quantify Protein harvest->quantify mix Mix labeled & unlabeled samples (1:1) quantify->mix digest Protein Digestion (Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms identify Peptide/Protein Identification lcms->identify quant Quantification & Ratio Calculation identify->quant normalize Data Normalization quant->normalize end Final Results normalize->end

Caption: A generalized workflow for 15N metabolic labeling experiments.

Variability_Sources cluster_culture Cell Culture cluster_labeling Labeling cluster_prep Sample Preparation cluster_ms Mass Spectrometry center Experimental Variability passage High Cell Passage Number center->passage contamination Media Contamination center->contamination growth Inconsistent Growth Conditions center->growth incomplete Incomplete 15N Incorporation center->incomplete impurity Isotope Impurity center->impurity extraction Inefficient Protein Extraction center->extraction digestion Inconsistent Digestion center->digestion loss Sample Loss center->loss instrument Instrument Fluctuation center->instrument data Data Analysis Errors center->data

Caption: Common sources of experimental variability in 15N labeling.

Detailed Experimental Protocols

Protocol 1: 15N Labeling in E. coli

This protocol is adapted for expressing 15N-labeled proteins in E. coli.

Materials:

  • M9 minimal medium components

  • ¹⁵NH₄Cl as the sole nitrogen source

  • Glucose (or other carbon source)

  • Trace elements solution

  • MgSO₄, CaCl₂, Thiamine, Biotin

  • Appropriate antibiotics

  • E. coli expression strain transformed with the plasmid of interest

Procedure:

  • Prepare M9 Minimal Medium: Prepare 10x M9 salts solution (60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl per liter).

  • Prepare Starter Culture: Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C.

  • Adaptation Culture (Optional but Recommended): Inoculate 50 mL of M9 minimal medium containing unlabeled NH₄Cl with the overnight culture and grow until the OD₆₀₀ reaches 0.6-0.8. This step helps the cells adapt to the minimal medium.[16]

  • Main Culture: Inoculate 1 L of M9 minimal medium containing 1 g/L ¹⁵NH₄Cl with the adaptation culture. Also add 20 ml of 20% glucose, 1 ml of 1M MgSO4, 0.3 ml of 1M CaCl2, 1 ml of 1 mg/ml biotin, 1 ml of 1 mg/ml thiamin, and the appropriate antibiotic.[17]

  • Growth and Induction: Grow the culture at the appropriate temperature (e.g., 37°C) with shaking until the OD₆₀₀ reaches 0.8-1.0.[17] Induce protein expression with IPTG (or other appropriate inducer) and continue to culture for the desired time (e.g., 2-12 hours).[17]

  • Harvest Cells: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -20°C or processed immediately.[16][17]

Protocol 2: 15N Labeling in Mammalian Cells (SILAC-based)

This protocol describes a general procedure for metabolic labeling of mammalian cells.

Materials:

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-lysine and L-arginine

  • "Heavy" amino acids: ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine

  • "Light" amino acids: L-lysine and L-arginine

  • Dialyzed fetal bovine serum (dFBS)

  • Mammalian cell line of interest

Procedure:

  • Cell Adaptation: Culture the cells in the "heavy" SILAC medium for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[12] Monitor the incorporation efficiency by mass spectrometry.

  • Experimental Culture: Once adapted, seed the "heavy" labeled cells for your experimental condition and "light" labeled cells for your control condition.

  • Treatment: Apply the experimental treatment to the "heavy" labeled cells while maintaining the "light" labeled cells as a control.

  • Harvesting and Mixing: Harvest the "light" and "heavy" cell populations separately. Count the cells from each population and mix them in a 1:1 ratio based on cell count.[12]

  • Lysis: Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the combined lysate.

Protocol 3: In-Solution Tryptic Digestion

This is a standard protocol for digesting protein samples for mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., ammonium bicarbonate)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Reduction: Add DTT to the protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.[12]

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: Add trypsin to the sample at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w). Incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or other solid-phase extraction method before LC-MS/MS analysis.[12]

References

Technical Support Center: Acetamide-15N Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetamide-15N and encountering toxicity in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and is its toxicity different from standard Acetamide?

This compound is a stable isotope-labeled form of acetamide, where the nitrogen atom is the 15N isotope instead of the more common 14N. For biological studies, the toxicity of this compound is expected to be biochemically and toxicologically equivalent to that of unlabeled acetamide. The isotopic label does not typically alter the chemical reactivity or biological interactions of the molecule in a way that would significantly impact its toxicity profile.

Q2: What are the known toxic effects of acetamide in cell lines?

Acetamide is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), primarily based on studies showing it can induce liver tumors in rats at high doses.[1][2] In vitro studies using related compounds like thioacetamide, a well-established hepatotoxicant, have shown that it can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in a dose- and time-dependent manner.[3][4][5] At lower concentrations and earlier time points, apoptosis is more prevalent, while higher concentrations and longer exposure times tend to lead to necrosis.[4][5] Some chloro-N-acetamide derivatives have also been shown to induce ferroptosis, a form of iron-dependent cell death.[6]

Q3: Which cell lines are particularly sensitive to acetamide-induced toxicity?

Hepatocyte-derived cell lines, such as HepG2, and primary hepatocytes are often used to study acetamide and thioacetamide toxicity due to the liver being a primary target organ.[7][8][9] However, various cancer cell lines have also been tested with different acetamide derivatives, showing a range of sensitivities.[2][10][11][12][13][14][15]

Q4: What are the typical concentrations of acetamide that induce toxicity in vitro?

The cytotoxic concentrations of acetamide and its derivatives can vary widely depending on the specific compound, the cell line used, and the duration of exposure. For the related compound thioacetamide, effects on cell viability in primary human hepatocytes have been observed in the millimolar (mM) range.[7][8] For various other acetamide derivatives, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to range from micromolar (µM) to millimolar (mM) in different cancer cell lines.[2][10][11][12][13][14][15]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of unexpected cell death at low concentrations of this compound. - Cell line is highly sensitive. - Error in concentration calculation or dilution. - Contamination of cell culture or this compound stock.- Perform a dose-response experiment with a wider range of concentrations. - Double-check all calculations and ensure proper mixing of stock solutions. - Test for mycoplasma and other contaminants. Use fresh, sterile reagents.
Inconsistent results between experiments. - Variation in cell density at the time of treatment. - Inconsistent incubation times. - Variability in reagent preparation.- Ensure consistent cell seeding density and allow cells to adhere and stabilize before treatment. - Standardize all incubation periods. - Prepare fresh reagents for each experiment and use calibrated pipettes.
Difficulty distinguishing between apoptosis and necrosis. - Both cell death pathways may be occurring simultaneously. - The assay used is not specific enough.- Use a combination of assays, such as Annexin V/PI staining with flow cytometry, to differentiate between early apoptotic, late apoptotic, and necrotic cells. - Perform a time-course experiment to observe the progression of cell death.
No observable toxicity even at high concentrations. - The cell line is resistant to acetamide. - The compound is not properly dissolved. - The duration of the experiment is too short.- Consider using a different, more sensitive cell line. - Ensure the this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Run a vehicle control. - Extend the treatment duration (e.g., 48 or 72 hours).

Data Presentation

Table 1: Cytotoxicity of Thioacetamide in Pooled Primary Human Hepatocytes

Exposure TimeConcentrationEffect on Cell ViabilityReference
4 hours0.049 - 36 mMMinor reduction[7][8]
24 hours0.049 - 36 mMDose-dependent decline[7][8]
24 hours1.33 mM (low dose)Minimal cell injury[7][8][9]
24 hours12 mM (high dose)Detectable cell injury[7][8][9]

Table 2: IC50 Values of Various Acetamide Derivatives in Different Cancer Cell Lines

Compound TypeCell LineIC50 ValueReference
Piperidinyl-based benzoxazole acetamide derivative (5i)VEGFR-2 (enzyme assay)2.210 µM[2]
Piperidinyl-based benzoxazole acetamide derivative (5i)c-Met (enzyme assay)1.514 µM[2]
N-(2-hydroxyphenyl) acetamide (NA-2)MCF-7 (breast cancer)1.65 mM (after 48h)[12]
Phenoxyacetamide derivative (Compound I)HepG2 (liver cancer)1.43 µM[14][15]
Phenoxyacetamide derivative (Compound II)HepG2 (liver cancer)6.52 µM[14][15]
Oleoyl hybrid of a natural antioxidant (Compound 1)HTB-26 (breast cancer)10-50 µM[10]
Oleoyl hybrid of a natural antioxidant (Compound 2)HTB-26 (breast cancer)10-50 µM[10]
Palladium(II) N-acetamide complex (1a)A549 (lung cancer)logIC50 = -4.602 mM[11]
Palladium(II) N-acetamide complex (1a)A2780 (ovarian cancer)logIC50 = -4.757 mM[11]
Platinum(II) N-acetamide complex (2a)A549 (lung cancer)logIC50 = -4.876 mM[11]

Note: The IC50 values presented are for various derivatives of acetamide and may not be directly representative of this compound.

Experimental Protocols

Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the fresh medium containing different concentrations of the compound. Include a vehicle control.[17]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17][18]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Assessment of Apoptosis and Necrosis using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration (e.g., 48 hours).[18]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis prep_cells Seed Cells in Plates treat_cells Treat Cells with this compound prep_cells->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate viability_assay Cell Viability Assay (MTT) incubate->viability_assay apoptosis_assay Apoptosis/Necrosis Assay (Annexin V/PI) incubate->apoptosis_assay plate_reader Measure Absorbance viability_assay->plate_reader flow_cytometry Analyze by Flow Cytometry apoptosis_assay->flow_cytometry calc_ic50 Calculate IC50 plate_reader->calc_ic50 quantify_apoptosis Quantify Cell Death flow_cytometry->quantify_apoptosis

Fig 1. General experimental workflow for assessing this compound toxicity.

signaling_pathway cluster_apoptosis Apoptotic Pathway cluster_ferroptosis Ferroptotic Pathway acetamide This compound stress Cellular Stress / Oxidative Stress acetamide->stress apoptosis Apoptosis stress->apoptosis ferroptosis Ferroptosis stress->ferroptosis necrosis Necrosis stress->necrosis caspases Caspase Activation apoptosis->caspases lipid_perox Lipid Peroxidation ferroptosis->lipid_perox cell_death Cell Death necrosis->cell_death bax Bax Upregulation bax->caspases bcl2 Bcl-2 Downregulation bcl2->caspases caspases->cell_death gpx4 GPX4 Inactivation gpx4->lipid_perox lipid_perox->cell_death

Fig 2. Potential signaling pathways in this compound-induced cell death.

References

Technical Support Center: Purification of Acetamide-¹⁵N Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of Acetamide-¹⁵N labeled proteins from complex mixtures.

Troubleshooting Guide

This section addresses common problems encountered during the purification of ¹⁵N labeled proteins.

Question: Why is the yield of my ¹⁵N labeled protein low?

Answer: Low protein yield is a frequent issue with several potential causes. A systematic approach to troubleshooting is recommended.

  • Expression Levels: Initial protein expression may be insufficient. Verify the expression levels by running a small fraction of your crude lysate on an SDS-PAGE gel and performing a Western blot with an antibody targeting your affinity tag. Optimizing expression conditions, such as induction time, temperature, and inducer concentration, can significantly improve yield.

  • Cell Lysis: Incomplete cell lysis will result in a significant portion of the protein not being released. Ensure your lysis method (e.g., sonication, French press) is efficient and the lysis buffer is appropriate for your protein. Adding enzymes like lysozyme and DNase can improve lysis efficiency.

  • Protein Solubility: The expressed protein may be forming insoluble aggregates or inclusion bodies. This can be addressed by optimizing expression conditions to favor soluble protein, such as lowering the induction temperature. Alternatively, purification under denaturing conditions using agents like urea or guanidine hydrochloride may be necessary to solubilize the protein, followed by a refolding step.

  • Affinity Tag Accessibility: The affinity tag on your protein might be inaccessible, leading to poor binding to the purification resin. Consider re-engineering your construct to move the tag to the other terminus or adding a longer linker between the tag and the protein.

  • Column Binding and Elution: The binding capacity of your chromatography resin might be insufficient for the amount of protein in your lysate. Ensure you are using an adequate amount of resin. Elution conditions may also be suboptimal. If the elution buffer is too mild, the protein will not be efficiently released from the resin. Conversely, harsh elution conditions can lead to co-elution of contaminants. Optimization of the elution buffer composition (e.g., imidazole concentration for His-tagged proteins, pH, salt concentration) is crucial.

Question: My purified ¹⁵N labeled protein sample is not pure. What are the common contaminants and how can I remove them?

Answer: Contamination in purified protein samples is a common problem that can arise from several sources.

  • Host Cell Proteins (HCPs): These are the most common contaminants. If a single purification step is insufficient, additional chromatography steps are necessary. A typical purification workflow involves an initial affinity chromatography step, followed by ion-exchange chromatography and finally size-exclusion chromatography for polishing.

  • Nucleic Acids: DNA and RNA from the host cells can co-purify with your protein, leading to high viscosity of the lysate and interference with chromatographic steps. Treatment of the cell lysate with DNase and RNase is an effective way to remove nucleic acid contamination.

  • Lipids and Polysaccharides: These contaminants can interfere with chromatography by clogging columns and causing non-specific interactions. Acetone precipitation of the protein can be used to remove lipids.

  • Unlabeled or Incompletely Labeled Protein: If the switch to ¹⁵N-labeled media is not efficient, you may have a mixture of labeled and unlabeled protein. Ensure that the pre-culture grown in rich media is thoroughly washed and transferred to the minimal media containing ¹⁵N ammonium salt to minimize the carryover of ¹⁴N. Mass spectrometry is the definitive method to check for the completeness of labeling.

Question: How can I confirm that my protein is successfully labeled with ¹⁵N?

Answer: Mass spectrometry is the gold standard for verifying isotopic labeling.

  • Mass Shift Analysis: A fully ¹⁵N labeled protein will have a higher molecular weight than its unlabeled counterpart. The expected mass shift can be calculated based on the number of nitrogen atoms in the protein's amino acid sequence. Analysis by techniques like MALDI-TOF or ESI-MS will reveal this mass increase.

  • Peptide Mass Fingerprinting: For more detailed analysis, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The mass spectra of the ¹⁵N-labeled peptides will show a characteristic isotopic distribution shifted to higher masses compared to the unlabeled peptides. This method can also be used to determine the percentage of ¹⁵N incorporation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of purifying Acetamide-¹⁵N labeled proteins?

A1: Acetamide-¹⁵N labeled proteins are primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy for determining the three-dimensional structure and dynamics of proteins. The ¹⁵N isotope is NMR-active and provides a signal that allows for the specific observation of the protein backbone and side chains. They are also used as internal standards in quantitative mass spectrometry-based proteomics for accurate protein quantification.

Q2: What is a typical workflow for the purification of a ¹⁵N labeled protein?

A2: A standard workflow includes:

  • Expression: Overexpression of the target protein in a bacterial host (commonly E. coli) grown in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.

  • Cell Lysis: Disruption of the cells to release the protein.

  • Clarification: Removal of cell debris by centrifugation.

  • Affinity Chromatography: The initial capture and purification step based on a specific tag (e.g., His-tag, GST-tag) on the protein.

  • Ion-Exchange Chromatography: Further purification based on the protein's net charge at a specific pH.

  • Size-Exclusion Chromatography (Gel Filtration): A final polishing step to separate the protein based on its size and to remove any remaining aggregates or smaller contaminants.

  • Purity and Labeling Verification: Assessment of purity by SDS-PAGE and confirmation of ¹⁵N incorporation by mass spectrometry.

Q3: What are the critical parameters to control during the expression of ¹⁵N labeled proteins?

A3: Key parameters include:

  • Media Composition: Use a minimal medium with ¹⁵NH₄Cl as the only nitrogen source to ensure high isotopic enrichment. The presence of any ¹⁴N-containing compounds will lead to incomplete labeling.

  • Induction Conditions: The timing of induction (typically at an OD₆₀₀ of 0.6-0.8), the concentration of the inducer (e.g., IPTG), and the post-induction temperature and duration all affect the expression level and solubility of the protein.

  • Cell Density: While traditional protocols induce at lower cell densities, some methods allow for high-density growth to increase protein yield per volume of culture.

Q4: Can I use the same purification protocol for a ¹⁵N labeled protein as for its unlabeled counterpart?

A4: In most cases, yes. The isotopic labeling does not significantly alter the biochemical properties of the protein, such as its size, charge, or affinity for a specific ligand. Therefore, a purification protocol optimized for the unlabeled protein will generally be effective for the ¹⁵N labeled version. However, it is always good practice to monitor the purification process closely, for instance by analyzing fractions from each step by SDS-PAGE.

Experimental Protocols

Protocol 1: Expression of ¹⁵N Labeled Protein in E. coli
  • Pre-culture Preparation: Inoculate a single colony of E. coli transformed with the expression plasmid into 5-10 mL of rich medium (e.g., LB) with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Inoculation of Minimal Media: The next day, pellet the cells from the pre-culture by centrifugation, wash the pellet with M9 salts solution (without a nitrogen source) to remove any residual rich media, and resuspend the cells in a small volume of M9 salts. Use this to inoculate 1 L of M9 minimal medium containing 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source and the appropriate antibiotic.

  • Cell Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding the appropriate inducer (e.g., 0.1-1 mM IPTG).

  • Expression: Continue to grow the culture under optimized conditions (e.g., 18-25°C for 16-24 hours) to enhance protein solubility.

  • Harvesting: Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 2: Affinity Chromatography (His-tagged protein example)
  • Resin Equilibration: Equilibrate the Ni-NTA resin with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Sample Loading: Load the clarified cell lysate onto the column.

  • Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with 3-5 column volumes of elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.

Protocol 3: Ion-Exchange Chromatography (Anion-Exchange example)
  • Buffer Exchange: Exchange the buffer of the protein sample from the affinity step into the ion-exchange binding buffer (e.g., 20 mM Tris-HCl, pH 8.5) using dialysis or a desalting column. The binding buffer should have a low salt concentration.

  • Column Equilibration: Equilibrate the anion-exchange column (e.g., DEAE or Q-sepharose) with 5-10 column volumes of binding buffer.

  • Sample Loading: Load the protein sample onto the column.

  • Washing: Wash the column with 5-10 column volumes of binding buffer to remove any unbound proteins.

  • Elution: Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer). Collect fractions and analyze by SDS-PAGE to identify the fractions containing the protein of interest.

Protocol 4: Size-Exclusion Chromatography
  • Column Equilibration: Equilibrate the size-exclusion column with at least 2 column volumes of the final storage buffer (e.g., PBS or a buffer suitable for downstream applications).

  • Sample Concentration: Concentrate the protein sample from the previous step to a small volume (typically <5% of the column volume).

  • Sample Injection: Inject the concentrated protein sample onto the column.

  • Elution: Elute the protein with the equilibration buffer at a constant flow rate. The protein will elute at a volume corresponding to its molecular weight. Collect fractions and analyze by SDS-PAGE.

Technical Support Center: Overcoming Poor Yield of ¹⁵N Labeled Protein with Acetamide-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ¹⁵N labeled protein expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor protein yields when using ¹⁵N-Acetamide as a nitrogen source.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the expression of ¹⁵N labeled proteins in Escherichia coli using ¹⁵N-acetamide as the primary nitrogen source.

Q1: My E. coli culture is showing poor or no growth in minimal media with ¹⁵N-acetamide as the sole nitrogen source. What could be the problem?

A1: The primary challenge is that common laboratory strains of E. coli, such as K-12 and its derivatives like BL21, may not possess an efficient, endogenous acetamidase enzyme. This enzyme is crucial for hydrolyzing acetamide into acetate and ammonia, the latter of which is the readily usable nitrogen source for amino acid synthesis. While some bacteria are known to utilize acetamide effectively, this capability is not guaranteed in standard protein expression strains of E. coli.

Troubleshooting Steps:

  • Confirm Acetamide Utilization: Before proceeding with protein expression, it is critical to determine if your specific E. coli strain can utilize acetamide as a sole nitrogen source. This can be tested by plating the cells on M9 minimal medium agar plates containing acetamide as the only nitrogen source and observing for colony formation over several days.

  • Strain Selection: If your current strain fails to grow, consider using a different E. coli strain known for broader substrate utilization or one that has been specifically engineered to express an acetamidase.

  • Media Supplementation: As a workaround, you can supplement the minimal media with a small, limiting amount of a standard ¹⁵N source like ¹⁵NH₄Cl to support initial growth, in addition to the ¹⁵N-acetamide. This might allow for the expression of any low-level or cryptic amidase activity.

  • pH Monitoring: The hydrolysis of acetamide produces ammonia, which can increase the pH of the culture medium. Monitor the pH and buffer the medium appropriately to maintain optimal growth conditions (typically pH 6.8-7.4).

Q2: I observe some growth, but the final cell density (OD₆₀₀) is significantly lower compared to cultures grown with ¹⁵NH₄Cl. Why is this happening?

A2: Slow or inefficient hydrolysis of acetamide can lead to nitrogen limitation, resulting in a reduced growth rate and lower final cell density. The metabolic cost of producing the necessary enzymes to break down acetamide, if any, could also divert resources from biomass production. Furthermore, the accumulation of acetate, a byproduct of acetamide hydrolysis, can inhibit cell growth at high concentrations.

Troubleshooting Steps:

  • Optimize Acetamide Concentration: Titrate the concentration of ¹⁵N-acetamide in your media. While a sufficient amount is needed to supply nitrogen, excessively high concentrations might lead to toxic levels of acetate.

  • Optimize Growth Conditions: Ensure other media components (carbon source, salts, trace metals) are not limiting. Proper aeration is also crucial for achieving high cell densities.

  • Adaptation Phase: Adapt your E. coli cells to the acetamide-containing minimal medium by performing a series of pre-cultures with gradually increasing concentrations of acetamide. This may help select for cells with better acetamide utilization capabilities.

Q3: The protein expression level is very low, even though the cells grew to a reasonable density. What are the potential causes?

A3: Low protein expression in this context can be linked to several factors:

  • Nitrogen Incorporation Inefficiency: Even if the cells can grow on acetamide, the rate of nitrogen assimilation into the amino acid pool might be suboptimal for the high demands of recombinant protein synthesis.

  • Metabolic Burden: The stress of metabolizing a non-preferred nitrogen source can impact the cellular machinery responsible for transcription and translation of your target protein.

  • Suboptimal Induction Conditions: Standard induction protocols optimized for rich or standard minimal media may not be suitable when using acetamide.

Troubleshooting Steps:

  • Optimize Induction Parameters: Experiment with different induction times (OD₆₀₀) and inducer concentrations (e.g., IPTG). A lower induction temperature (e.g., 18-25°C) for a longer duration may improve protein folding and yield.

  • Co-expression of an Acetamidase: If feasible, a more robust solution is to co-express a plasmid carrying a known acetamidase gene from another organism. This would ensure a steady supply of ¹⁵NH₃ from the ¹⁵N-acetamide in the medium.

  • Use of Richer Minimal Media: Consider using a more enriched minimal medium formulation, such as those supplemented with amino acids (except for those you wish to specifically label), to reduce the metabolic burden on the cells. However, this will result in reduced isotopic enrichment.

Experimental Protocols

Protocol 1: Testing E. coli Growth on Acetamide as a Sole Nitrogen Source

This protocol is designed to determine if a given E. coli strain can utilize acetamide for growth.

  • Prepare M9 Minimal Media Agar Plates:

    • Prepare standard M9 minimal media agar.

    • In place of ammonium chloride (NH₄Cl), add acetamide to a final concentration of 2 g/L.

    • Ensure a suitable carbon source (e.g., 0.4% glucose) is included.

    • Pour the plates and allow them to solidify.

  • Prepare Control Plates:

    • Prepare one set of M9 plates with 1 g/L NH₄Cl as the nitrogen source (positive control).

    • Prepare one set of M9 plates with no nitrogen source (negative control).

  • Inoculation:

    • Streak the E. coli strain to be tested on all three types of plates.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Analysis:

    • Observe for colony growth. Growth on the acetamide and positive control plates, but not on the negative control plate, indicates the strain can utilize acetamide. The rate and size of colony formation will provide an initial indication of the efficiency of utilization.

Data Presentation

Table 1: Hypothetical Comparison of Protein Yields with Different ¹⁵N Sources

¹⁵N SourceE. coli StrainCell Density (OD₆₀₀) at HarvestPurified Protein Yield (mg/L)¹⁵N Incorporation Efficiency (%)
¹⁵NH₄ClBL21(DE3)4.515.2>98%
¹⁵N-AcetamideBL21(DE3)1.83.1~95%
¹⁵N-AcetamideBL21(DE3) + Acetamidase Plasmid4.214.5>98%

This table presents hypothetical data for illustrative purposes, as quantitative comparisons for acetamide are not widely available in published literature.

Visualizations

Metabolic Pathway of ¹⁵N-Acetamide Utilization

acetamide_pathway Acetamide Acetamide-¹⁵N Acetamidase Acetamidase Acetamide->Acetamidase Hydrolysis Ammonia Ammonia-¹⁵N (¹⁵NH₃) Acetamidase->Ammonia Acetate Acetate Acetamidase->Acetate Glutamate Glutamate Ammonia->Glutamate Glutamate Dehydrogenase/ Glutamine Synthetase AminoAcids ¹⁵N-Amino Acids Glutamate->AminoAcids Transamination Protein ¹⁵N-Labeled Protein AminoAcids->Protein Translation troubleshooting_workflow Start Poor Protein Yield with ¹⁵N-Acetamide CheckGrowth Check for Growth on Acetamide Minimal Media Start->CheckGrowth NoGrowth No or Very Poor Growth CheckGrowth->NoGrowth No GoodGrowth Acceptable Growth, Low Protein Yield CheckGrowth->GoodGrowth Yes ActionNoGrowth Confirm Strain's Ability to Utilize Acetamide - Test on Acetamide Plates - Consider Acetamidase Co-expression NoGrowth->ActionNoGrowth ActionGoodGrowth Optimize Expression Conditions - Vary Induction Time/Temperature - Optimize Acetamide Concentration GoodGrowth->ActionGoodGrowth Result Improved Protein Yield ActionNoGrowth->Result ActionGoodGrowth->Result

Validation & Comparative

A Researcher's Guide to Validating Protein Labeling Efficiency by Mass Spectrometry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into quantitative proteomics, the precise and efficient labeling of proteins is a cornerstone of experimental success. Mass spectrometry (MS) stands as the definitive tool for validating this labeling, offering unparalleled accuracy in determining the incorporation of stable isotopes. This guide provides a comprehensive comparison of metabolic labeling using a generic ¹⁵N source against the widely adopted Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique, supported by experimental data and detailed protocols. While the specific use of Acetamide-¹⁵N as a general protein labeling reagent is not documented in readily available scientific literature, the principles of validation discussed herein are broadly applicable to any ¹⁵N-based metabolic labeling strategy.

Performance Comparison of ¹⁵N Metabolic Labeling vs. SILAC

The choice between a general ¹⁵N metabolic labeling approach and SILAC depends on the experimental system, desired precision, and budget. Both methods are powerful tools for quantitative proteomics, with distinct advantages and disadvantages.

Feature¹⁵N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
Principle All nitrogen atoms in newly synthesized proteins are replaced with the heavy ¹⁵N isotope by providing a ¹⁵N-labeled nitrogen source in the growth medium.Specific amino acids (typically arginine and lysine) are provided in a heavy isotope-labeled form (e.g., ¹³C₆-¹⁵N₂-Lysine, ¹³C₆-¹⁵N₄-Arginine) in the cell culture medium.
Typical Labeling Efficiency Can range from 93-99%, contingent on the organism, the ¹⁵N source, and the duration of labeling.[1][2]Generally achieves >95% incorporation after 5-6 cell doublings.
Advantages - Applicable to a wide range of organisms, including bacteria, yeast, plants, and animals.[3][4][5][6] - Can be more cost-effective for labeling entire organisms.- Defined mass shift for labeled peptides simplifies data analysis. - High labeling efficiency is consistently achievable in cell culture. - Multiplexing capabilities are available with different isotope-labeled amino acids.
Disadvantages - Incomplete labeling can complicate data analysis and potentially affect accuracy.[2][7] - The variable mass shift between light and heavy peptides, dependent on the number of nitrogen atoms, makes data analysis more complex.[2]- Primarily limited to cell culture systems. - The cost of labeled amino acids can be high. - Potential for amino acid conversion and metabolic scrambling can introduce errors.[8]
Mass Spectrometry Data Analysis Requires specialized software (e.g., Census, Protein Prospector) that can calculate the variable mass shifts for each peptide and determine labeling efficiency.[1]Standard quantitative proteomics software can be used to identify and quantify light and heavy peptide pairs based on a fixed mass difference.

Experimental Protocols

Accurate validation of protein labeling efficiency is critically dependent on a meticulously executed experimental workflow. Below are detailed protocols for a typical ¹⁵N metabolic labeling experiment and a SILAC experiment.

Protocol 1: ¹⁵N Metabolic Labeling in Cell Culture
  • Media Preparation: Prepare two versions of your cell culture medium.

    • "Light" Medium: Standard medium containing the natural abundance of nitrogen (¹⁴N).

    • "Heavy" Medium: Medium where the primary nitrogen source (e.g., ammonium chloride, potassium nitrate) is replaced with its ¹⁵N-labeled counterpart (e.g., ¹⁵NH₄Cl, K¹⁵NO₃).[9] Ensure the purity of the ¹⁵N-labeled compound is high (>99%).[2]

  • Cell Culture and Labeling:

    • Culture one population of cells in the "Light" medium.

    • Culture a second population of cells in the "Heavy" medium. To ensure high incorporation of the ¹⁵N isotope, cells should be cultured for a sufficient number of doublings (typically at least 5-6) to dilute out the pre-existing ¹⁴N-containing proteins.[9]

  • Protein Extraction and Quantification:

    • Harvest cells from both "light" and "heavy" cultures separately.

    • Lyse the cells using a suitable lysis buffer and determine the protein concentration for each lysate.

  • Sample Mixing and Preparation for MS:

    • Mix equal amounts of protein from the "light" and "heavy" samples.[9]

    • Perform in-solution or in-gel digestion of the protein mixture using a protease such as trypsin.

    • Desalt the resulting peptide mixture using a C18 column.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Acquire data in a data-dependent acquisition (DDA) mode, collecting both MS1 survey scans and MS2 fragmentation scans. It is recommended to acquire both at high resolution to improve accuracy.[10]

  • Data Analysis to Determine Labeling Efficiency:

    • Use specialized software to identify both ¹⁴N and ¹⁵N-labeled peptides.

    • The software will calculate the labeling efficiency by comparing the experimentally observed isotopic distribution of known peptides to their theoretical distributions at various levels of ¹⁵N enrichment.[9][11]

    • The software then calculates the ratio of the integrated peak areas of the heavy to light peptides to determine relative protein abundance, correcting for the determined labeling efficiency.[1]

Protocol 2: SILAC Labeling in Mammalian Cells
  • Media Preparation: Prepare two types of SILAC media.

    • "Light" Medium: SILAC-specific medium (e.g., DMEM) lacking L-lysine and L-arginine, supplemented with normal ("light") L-lysine and L-arginine.

    • "Heavy" Medium: The same base medium supplemented with heavy isotope-labeled L-lysine (e.g., ¹³C₆, ¹⁵N₂-L-lysine) and L-arginine (e.g., ¹³C₆, ¹⁵N₄-L-arginine).

  • Cell Culture and Labeling:

    • Culture one population of cells in the "Light" medium and another in the "Heavy" medium for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.

  • Protein Extraction, Quantification, and Mixing:

    • Follow the same procedures for protein extraction and quantification as in the ¹⁵N metabolic labeling protocol.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Sample Preparation and MS Analysis:

    • Proceed with protein digestion, peptide desalting, and LC-MS/MS analysis as described in the ¹⁵N protocol.

  • Data Analysis:

    • Use standard quantitative proteomics software to identify and quantify peptide pairs. The software will search for pairs of peptides with a specific mass difference corresponding to the heavy isotope-labeled amino acids.

    • The ratio of the intensities of the heavy and light peptide peaks provides the relative quantification of the corresponding protein.

Visualizing Workflows and Pathways

Diagrams are invaluable for understanding complex experimental processes and biological pathways.

cluster_light Light Sample Preparation cluster_heavy Heavy Sample Preparation light_cells Cell Culture (14N Medium) light_lysis Cell Lysis & Protein Extraction light_cells->light_lysis light_quant Protein Quantification light_lysis->light_quant mix Mix Light and Heavy Samples (1:1 Ratio) light_quant->mix heavy_cells Cell Culture (15N Medium) heavy_lysis Cell Lysis & Protein Extraction heavy_cells->heavy_lysis heavy_quant Protein Quantification heavy_lysis->heavy_quant heavy_quant->mix digest Protein Digestion (e.g., Trypsin) mix->digest desalt Peptide Desalting (C18) digest->desalt ms LC-MS/MS Analysis desalt->ms data Data Analysis (Labeling Efficiency & Quantification) ms->data

Caption: Experimental workflow for ¹⁵N metabolic labeling.

EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Simplified EGF receptor signaling pathway.

References

A Comparative Guide to Acetamide-15N and 13C-Labeled Compounds for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical pathways that underpin cellular function. The choice of an appropriate tracer is paramount for the success of any metabolic study. This guide provides an objective comparison between the use of Acetamide-15N and the more commonly employed 13C-labeled compounds for metabolic tracing. We will delve into their respective applications, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their experimental designs.

While 13C-labeled compounds are the gold standard for tracking the flow of carbon through metabolic networks, 15N-labeled tracers offer a unique window into the equally critical pathways of nitrogen metabolism.[1][2][3] This guide will explore the established utility of 13C tracers and present the potential applications of this compound as a tool to investigate the metabolic fate of nitrogen.

At a Glance: Key Differences

FeatureThis compound13C-Labeled Compounds (e.g., 13C-Glucose, 13C-Glutamine)
Isotope ¹⁵N¹³C
Primary Atom Traced NitrogenCarbon
Primary Metabolic Focus Nitrogen metabolism (e.g., amino acid and nucleotide biosynthesis, urea cycle)Carbon metabolism (e.g., glycolysis, pentose phosphate pathway, TCA cycle, fatty acid synthesis)[4][5][6]
Common Tracers Less common; potential use as a simple nitrogen source.[U-¹³C]-Glucose, [U-¹³C]-Glutamine, [1,2-¹³C]-Glucose, etc.[4][5][6][7]
Established Applications Primarily in proteomics for protein turnover studies and tracing nitrogen flux in ecological and agricultural research.[1][2][3][8][9][10] Limited specific data for this compound in cellular metabolic tracing.Extensive use in cancer metabolism, immunology, neurobiology, and drug development to quantify metabolic fluxes.[4][5][6]
Analytical Techniques Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][3][8][9]Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5][6]

13C-Labeled Compounds: The Workhorse of Carbon Metabolism Tracing

13C-labeled compounds, such as uniformly labeled glucose ([U-¹³C]-glucose) and glutamine ([U-¹³C]-glutamine), are extensively used to map the intricate pathways of central carbon metabolism.[4][5][6][7] By replacing ¹²C with the stable isotope ¹³C, researchers can track the journey of carbon atoms as they are incorporated into various downstream metabolites.

Key Applications of 13C-Labeled Tracers:
  • Glycolysis and Pentose Phosphate Pathway (PPP): [1,2-¹³C]-glucose is a powerful tool to distinguish between these two interconnected pathways by analyzing the labeling patterns of lactate and ribose.

  • Tricarboxylic Acid (TCA) Cycle: [U-¹³C]-glucose and [U-¹³C]-glutamine are used to assess the contributions of glucose and glutamine to the TCA cycle, a central hub of cellular metabolism.[4][5][7]

  • Fatty Acid Synthesis: The incorporation of ¹³C from glucose or glutamine into fatty acids provides a measure of de novo lipogenesis.

  • Metabolic Flux Analysis (MFA): 13C-MFA is a computational method that uses the mass isotopomer distribution of labeled metabolites to calculate the absolute rates of metabolic reactions.

Experimental Workflow for 13C Metabolic Tracing

The following diagram illustrates a typical workflow for a cell culture-based metabolic tracing experiment using a 13C-labeled tracer.

experimental_workflow_13C Experimental Workflow for 13C Metabolic Tracing cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture Cell Culture prepare_media Prepare 13C-Labeling Medium labeling Isotopic Labeling prepare_media->labeling quenching Metabolism Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/GC-MS Analysis extraction->lcms data_processing Data Processing & MID Analysis lcms->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis

Caption: A typical experimental workflow for 13C metabolic tracing studies.

Signaling Pathways Traced by 13C-Labeled Compounds

The diagram below illustrates how [U-¹³C]-glucose is metabolized through glycolysis and the TCA cycle, leading to the labeling of various downstream metabolites.

glycolysis_tca_13C Tracing Carbon from [U-13C]-Glucose glucose [U-13C]-Glucose g6p Glucose-6-P glucose->g6p f6p Fructose-6-P g6p->f6p fbp Fructose-1,6-BP f6p->fbp dhap DHAP fbp->dhap g3p Glyceraldehyde-3-P fbp->g3p dhap->g3p pep PEP g3p->pep pyruvate Pyruvate pep->pyruvate lactate Lactate pyruvate->lactate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa citrate Citrate acetyl_coa->citrate isocitrate Isocitrate citrate->isocitrate akg alpha-Ketoglutarate isocitrate->akg succinyl_coa Succinyl-CoA akg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate oaa Oxaloacetate malate->oaa oaa->citrate

Caption: Metabolism of [U-13C]-Glucose through glycolysis and the TCA cycle.

This compound: A Potential Tracer for Nitrogen Metabolism

While 13C-labeled compounds are invaluable for tracking carbon, they provide limited information about the flow of other essential elements like nitrogen. 15N-labeled compounds are the tools of choice for studying nitrogen metabolism, which is crucial for the synthesis of amino acids, nucleotides, and other nitrogenous compounds.[1][2][3][8][9][10]

Acetamide (CH₃CONH₂) is a simple amide. When labeled with ¹⁵N, this compound can theoretically serve as a tracer to investigate the pathways of nitrogen assimilation and utilization. Although not a commonly used tracer in cellular metabolism studies, its simplicity offers a potential way to introduce a single ¹⁵N atom into the cellular nitrogen pool.

Potential Applications of this compound:
  • Ammonia Metabolism: Acetamide can be hydrolyzed by amidases to produce acetate and ammonia.[11] If this compound is used, the resulting [¹⁵N]-ammonia can be traced as it is incorporated into amino acids like glutamate and glutamine, the primary entry points of nitrogen into cellular metabolism.

  • Amino Acid Synthesis: The incorporation of ¹⁵N from this compound into the amino acid pool can be monitored to study the dynamics of transamination and de novo amino acid synthesis.

  • Nucleotide Biosynthesis: The nitrogen atoms in the rings of purines and pyrimidines are derived from amino acids. Tracing the flow of ¹⁵N from acetamide into these building blocks of DNA and RNA can provide insights into nucleotide metabolism.

Hypothetical Experimental Workflow for this compound Metabolic Tracing

The workflow for a 15N tracing experiment would be analogous to that of a 13C experiment, with the key difference being the tracer used and the downstream metabolites of interest.

experimental_workflow_15N Hypothetical Workflow for this compound Tracing cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture Cell Culture prepare_media Prepare this compound Medium labeling Isotopic Labeling prepare_media->labeling quenching Metabolism Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms data_processing Data Processing & 15N Enrichment Analysis lcms->data_processing pathway_analysis Nitrogen Pathway Analysis data_processing->pathway_analysis

Caption: A hypothetical workflow for metabolic tracing using this compound.

Potential Signaling Pathways Traced by this compound

The diagram below illustrates the potential metabolic fate of the nitrogen atom from this compound following its conversion to [¹⁵N]-ammonia.

nitrogen_metabolism_15N Potential Metabolic Fate of Nitrogen from this compound acetamide This compound ammonia [15N]-Ammonia acetamide->ammonia Amidase glutamate [15N]-Glutamate ammonia->glutamate Glutamate Dehydrogenase urea [15N]-Urea ammonia->urea Urea Cycle glutamine [15N]-Glutamine glutamate->glutamine Glutamine Synthetase other_aa Other [15N]-Amino Acids glutamate->other_aa Transaminases glutamine->other_aa nucleotides [15N]-Nucleotides glutamine->nucleotides

References

A Comparative Guide to 15N Labeling in Bacteria: Acetamide-15N vs. Ammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on stable isotope labeling for metabolic studies, quantitative proteomics, and NMR-based structural biology, the choice of a 15N source is a critical first step. This guide provides a comprehensive comparison of two potential nitrogen sources for 15N labeling in bacteria: the well-established ammonium chloride and the lesser-known acetamide.

This document will objectively compare the performance of these two compounds, drawing upon available experimental data for ammonium chloride and outlining the theoretical potential of acetamide based on its metabolic pathways in bacteria. We will delve into labeling efficiency, metabolic considerations, cost-effectiveness, and provide detailed experimental protocols for the standard use of ammonium chloride.

Performance Overview: A Head-to-Head Comparison

While ammonium chloride is the industry standard with a wealth of supporting data, acetamide presents a potential alternative. The following table summarizes the key comparative points between Acetamide-15N and 15N Ammonium Chloride.

Feature15N Ammonium ChlorideThis compound
Labeling Efficiency High and empirically proven, often exceeding 98% isotopic enrichment.[1][2]Theoretical, dependent on the efficiency of bacterial amidase activity. No direct experimental data is readily available.
Metabolic Integration Directly assimilated into central nitrogen metabolism via glutamate dehydrogenase or glutamine synthetase pathways.Indirectly assimilated. Acetamide is first hydrolyzed by amidase to acetate and ammonia. The released 15N-ammonia is then incorporated into central nitrogen metabolism.[1][3][4]
Bacterial Compatibility Broadly compatible with a wide range of bacterial species, including commonly used strains like E. coli.Dependent on the presence and activity of amidase enzymes, which can vary between bacterial species. Some bacteria, like Pseudomonas aeruginosa, are known to utilize acetamide.[3][4][5]
Cost-Effectiveness Generally more cost-effective. For example, 1g of 15NH4Cl (99%) can be purchased for approximately €107.00.[6]Significantly more expensive. For instance, 1g of this compound (98%) is priced at $465.00.[7]
Experimental Data Extensive body of research and well-established protocols available.Lacks direct experimental validation for 15N labeling efficiency in bacteria.

Metabolic Pathways: How Bacteria Utilize these Nitrogen Sources

The efficiency of a 15N source is intrinsically linked to its metabolic pathway. The diagrams below illustrate the assimilation of nitrogen from both ammonium chloride and acetamide in bacteria.

experimental_workflow cluster_ammonium Ammonium Chloride Pathway cluster_acetamide Acetamide Pathway 15NH4Cl 15N Ammonium Chloride 15NH4_plus 15NH4+ 15NH4Cl->15NH4_plus Dissociation Glutamate Glutamate 15NH4_plus->Glutamate Glutamate Dehydrogenase Glutamine Glutamine 15NH4_plus->Glutamine Glutamine Synthetase Biomass 15N-labeled Biomass (Proteins, Nucleic Acids, etc.) Glutamate->Biomass Glutamine->Biomass Acetamide_15N This compound Amidase Amidase Acetamide_15N->Amidase Acetate Acetate Amidase->Acetate 15NH4_plus_from_acetamide 15NH4+ Amidase->15NH4_plus_from_acetamide Glutamate_from_acetamide Glutamate 15NH4_plus_from_acetamide->Glutamate_from_acetamide Glutamate Dehydrogenase Glutamine_from_acetamide Glutamine 15NH4_plus_from_acetamide->Glutamine_from_acetamide Glutamine Synthetase Biomass_from_acetamide 15N-labeled Biomass (Proteins, Nucleic Acids, etc.) Glutamate_from_acetamide->Biomass_from_acetamide Glutamine_from_acetamide->Biomass_from_acetamide experimental_workflow Start Start: E. coli culture with target plasmid Preculture 1. Pre-culture in rich medium (e.g., LB) Start->Preculture Inoculation 2. Inoculate M9 minimal medium containing 1g/L 15NH4Cl as the sole nitrogen source Preculture->Inoculation Growth 3. Grow cells to mid-log phase (OD600 ~0.6-0.8) Inoculation->Growth Induction 4. Induce protein expression (e.g., with IPTG) Growth->Induction Incubation 5. Incubate at a lower temperature (e.g., 18-25°C) for overnight expression Induction->Incubation Harvest 6. Harvest cells by centrifugation Incubation->Harvest Lysis 7. Cell lysis and protein purification Harvest->Lysis Analysis 8. Analysis (e.g., Mass Spectrometry, NMR) Lysis->Analysis End End: 15N-labeled protein Analysis->End

References

A Comparative Guide to Quantitative 15N Enrichment Analysis: Acetamide-15N and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative analysis of 15N enrichment using Acetamide-15N against other common 15N labeling sources. This document outlines the metabolic pathways, experimental protocols, and data analysis workflows, supported by established principles in mass spectrometry-based proteomics.

Introduction to 15N Metabolic Labeling

Stable isotope labeling with nitrogen-15 (15N) is a powerful technique for the quantitative analysis of proteins and other nitrogen-containing biomolecules. By introducing a "heavy" nitrogen source into cell culture or an organism's diet, newly synthesized molecules become isotopically labeled. Mass spectrometry can then distinguish between the "light" (14N) and "heavy" (15N) forms, allowing for accurate relative or absolute quantification. Common 15N sources include salts like 15N-ammonium chloride, and 15N-labeled amino acids. This guide focuses on the use of this compound as a nitrogen source and compares its utility with these established alternatives.

Metabolic Pathway of this compound Incorporation

The assimilation of this compound into cellular biomass is a two-step enzymatic process. First, the enzyme acylamidase (also known as amidase) hydrolyzes this compound to produce acetate and 15N-ammonia. This liberated 15N-ammonia then enters the central nitrogen metabolism of the cell.

The primary route for ammonia assimilation is the Glutamine Synthetase-Glutamate Synthase (GS-GOGAT) pathway. In this pathway, 15N-ammonia is first incorporated into glutamate to form glutamine, catalyzed by glutamine synthetase. Subsequently, glutamate synthase transfers the 15N-amide group from glutamine to α-ketoglutarate, yielding two molecules of 15N-glutamate. This 15N-labeled glutamate is a key precursor for the synthesis of other amino acids and, consequently, all proteins within the cell.

Acetamide_15N This compound Acylamidase Acylamidase Acetamide_15N->Acylamidase Ammonia_15N 15N-Ammonia Acylamidase->Ammonia_15N Hydrolysis Acetate Acetate Acylamidase->Acetate Glutamine_Synthetase Glutamine Synthetase Ammonia_15N->Glutamine_Synthetase Glutamate Glutamate Glutamate->Glutamine_Synthetase Glutamine_15N 15N-Glutamine Glutamine_Synthetase->Glutamine_15N Glutamate_Synthase Glutamate Synthase Glutamine_15N->Glutamate_Synthase alpha_ketoglutarate α-ketoglutarate alpha_ketoglutarate->Glutamate_Synthase Glutamate_15N 15N-Glutamate Glutamate_Synthase->Glutamate_15N Amino_Acids_15N Other 15N-Amino Acids Glutamate_15N->Amino_Acids_15N Transamination Proteins_15N 15N-Labeled Proteins Amino_Acids_15N->Proteins_15N Protein Synthesis

Caption: Metabolic pathway of 15N incorporation from this compound.

Comparison of 15N Labeling Sources

The choice of 15N source can impact labeling efficiency, cost, and experimental design. While direct comparative studies with this compound are not extensively available, a comparison can be made based on their metabolic entry points and general characteristics.

FeatureThis compound15N-Ammonium Chloride15N-Labeled Amino Acids
Metabolic Entry Point Converted to 15N-ammonia, then enters central nitrogen metabolism.Directly provides 15N-ammonia to central nitrogen metabolism.Directly incorporated into proteins; can also be catabolized, releasing 15N-ammonia.
Labeling Scope Labels all newly synthesized nitrogen-containing biomolecules.Labels all newly synthesized nitrogen-containing biomolecules.Primarily labels proteins; extent of labeling in other molecules depends on amino acid metabolism.
Potential for Metabolic Perturbation Introduction of acetate may alter cellular metabolism. The rate of ammonia release is dependent on acylamidase activity.Can alter intracellular pH and is a direct precursor for many pathways.Can bypass amino acid biosynthesis pathways, potentially altering metabolic fluxes.
Cost Potentially lower cost than labeled amino acids.Generally the most cost-effective option for global 15N labeling.Significantly more expensive, especially for a full complement of amino acids.
Control over Labeling Labeling efficiency depends on the activity of a specific enzyme (acylamidase).Direct and generally efficient in organisms that readily utilize ammonia.Provides direct control over which amino acid residues are labeled.
Organism Suitability Suitable for organisms possessing acylamidase activity (e.g., certain bacteria).Broadly applicable to a wide range of microorganisms and in some cases, whole organisms.Widely used in cell culture (e.g., SILAC - Stable Isotope Labeling by Amino Acids in Cell Culture).

Experimental Protocol for Quantitative 15N Enrichment Analysis

The following is a generalized workflow for the quantitative analysis of 15N enrichment from a given 15N source, such as this compound, using mass spectrometry-based proteomics.

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Cell_Culture Cell Culture with 14N & 15N Source Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Sample_Mixing Mix 14N & 15N Samples (1:1) Protein_Quant->Sample_Mixing Protein_Digestion Protein Digestion (e.g., Trypsin) Sample_Mixing->Protein_Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18) Protein_Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS Database_Search Database Search & Peptide Identification LC_MSMS->Database_Search Enrichment_Calc Calculate 15N Enrichment Efficiency Database_Search->Enrichment_Calc Peptide_Quant Extract Ion Chromatograms & Calculate Peptide Ratios (15N/14N) Database_Search->Peptide_Quant Ratio_Adjustment Adjust Ratios for Enrichment Efficiency Enrichment_Calc->Ratio_Adjustment Peptide_Quant->Ratio_Adjustment Protein_Quant_Report Protein Quantification & Statistical Analysis Ratio_Adjustment->Protein_Quant_Report

Caption: General workflow for quantitative 15N enrichment analysis.
Detailed Methodologies

  • Metabolic Labeling: Culture cells in a defined medium where the sole nitrogen source is either the natural abundance version (for the "light" sample) or the 15N-labeled version (for the "heavy" sample, e.g., this compound). Ensure a sufficient number of cell doublings to achieve high levels of 15N incorporation.

  • Sample Preparation:

    • Harvest and lyse the "light" and "heavy" cell populations separately.

    • Quantify the protein concentration in each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" samples.

    • Reduce, alkylate, and digest the protein mixture into peptides using a protease such as trypsin.

    • Desalt the resulting peptide mixture using a solid-phase extraction method (e.g., C18 desalting).

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify peptides from the MS/MS spectra. The search parameters must be configured to account for the variable mass shifts introduced by 15N labeling.

    • Determine the 15N labeling efficiency by comparing the isotopic distribution of identified peptides to theoretical distributions at various enrichment levels.

    • Extract ion chromatograms (XICs) for the "light" and "heavy" isotopic envelopes of each identified peptide.

    • Calculate the ratio of the integrated peak areas of the "heavy" to "light" peptides.

    • Adjust the calculated peptide ratios based on the determined 15N enrichment efficiency to correct for incomplete labeling.

    • Infer protein-level quantification by combining the ratios of its constituent peptides.

Conclusion

The quantitative analysis of 15N enrichment is a robust method for studying proteome dynamics. While this compound offers a potential alternative to more common 15N sources, its utility is dependent on the metabolic capabilities of the organism under study, specifically the presence of an efficient acylamidase. Its primary advantage may lie in specific applications where the controlled release of ammonia is desirable, or as a potentially cost-effective alternative to labeled amino acids. However, researchers should consider the potential metabolic effects of the acetate by-product. In contrast, 15N-ammonium chloride remains a more universally applicable and direct method for global nitrogen labeling, while 15N-labeled amino acids provide the highest degree of control for specific labeling applications, albeit at a higher cost. The choice of 15N source should be guided by the specific biological question, the experimental system, and budgetary considerations. The experimental and data analysis workflows presented here provide a solid framework for achieving accurate and reliable quantitative proteomics data regardless of the chosen 15N precursor.

Navigating the Metabolic Maze: A Comparative Guide to Isotopic Tracers in Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed assessment of Acetamide-15N's potential in metabolic flux analysis compared to established tracers like ¹³C-glucose.

For researchers, scientists, and drug development professionals, deciphering the intricate network of cellular metabolism is paramount to understanding disease and developing effective therapies. Metabolic Flux Analysis (MFA) is a cornerstone technique that quantifies the rates (fluxes) of metabolic reactions, providing a dynamic snapshot of cellular activity. The accuracy of MFA hinges on the use of isotopic tracers, molecules in which specific atoms are replaced with a stable isotope. This guide provides an objective comparison of the established gold-standard ¹³C-labeled tracers with ¹⁵N-labeled tracers, and offers a comprehensive assessment of the theoretical utility of Acetamide-¹⁵N, a novel potential tracer for nitrogen metabolism.

While direct experimental data on the use of Acetamide-¹⁵N for metabolic flux analysis is not yet available in published scientific literature, this guide will provide a framework for its potential application and comparison based on the known metabolism of acetamide and the principles of MFA.

At a Crossroads of Carbon and Nitrogen: Comparing ¹³C and ¹⁵N Tracers

The majority of metabolic flux studies have traditionally relied on ¹³C-labeled substrates, most commonly glucose, to trace the path of carbon through central metabolic pathways. More recently, ¹⁵N-labeled tracers, such as glutamine, have gained prominence for their ability to elucidate the intricacies of nitrogen metabolism, which is crucial for the synthesis of amino acids, nucleotides, and other essential biomolecules.

Feature¹³C-Labeled Tracers (e.g., ¹³C-Glucose)¹⁵N-Labeled Tracers (e.g., ¹⁵N-Glutamine)
Primary Application Tracing carbon flow through central carbon metabolism (Glycolysis, Pentose Phosphate Pathway, TCA Cycle).Tracing nitrogen flow in amino acid and nucleotide biosynthesis and degradation pathways.
Information Gained Provides detailed information on the relative activities of converging pathways in carbon metabolism.Elucidates nitrogen sourcing, assimilation, and the interconnectedness of nitrogen-containing metabolite pools.
Commonly Used Tracers [U-¹³C₆]Glucose, [1,2-¹³C₂]Glucose[α-¹⁵N]Glutamine, [γ-¹⁵N]Glutamine, ¹⁵NH₄Cl
Analytical Techniques Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)GC-MS, LC-MS
Data Complexity Well-established data analysis workflows. The complexity of mass isotopomer distributions can be high.Can be complex, especially when combined with ¹³C-labeling, requiring sophisticated software for deconvolution.
Key Advantage Provides a comprehensive view of the central carbon backbone of metabolism.Offers a direct window into nitrogen metabolism, which is often overlooked in purely carbon-focused studies.
Limitation Provides limited direct information on nitrogen metabolism.Provides limited information on the carbon backbone of metabolites.

The Prospect of Acetamide-¹⁵N: A Theoretical Assessment

Acetamide (CH₃CONH₂) is a simple amide that can be metabolized by some organisms to yield acetate and ammonia. This metabolic fate suggests that Acetamide-¹⁵N could theoretically serve as a tracer for nitrogen metabolism.

Proposed Metabolic Fate of Acetamide-¹⁵N:

Acetamide15N Acetamide-¹⁵N Amidase Amidase Acetamide15N->Amidase Acetate Acetate Amidase->Acetate Ammonia15N ¹⁵N-Ammonia Amidase->Ammonia15N Glutamate Glutamate Ammonia15N->Glutamate Glutamate Dehydrogenase Glutamine Glutamine Ammonia15N->Glutamine Glutamine Synthetase AminoAcids Other ¹⁵N-Amino Acids Glutamate->AminoAcids Glutamine->AminoAcids Nucleotides ¹⁵N-Nucleotides Glutamine->Nucleotides cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase Tracer Isotopic Tracer Selection (e.g., ¹³C-Glucose, ¹⁵N-Tracer) Culture Cell Culture and Labeling Tracer->Culture Extraction Metabolite Extraction Culture->Extraction MS Mass Spectrometry (GC-MS or LC-MS) Extraction->MS MID Mass Isotopomer Distribution Measurement MS->MID FluxCalc Flux Calculation and Statistical Analysis MID->FluxCalc Model Metabolic Network Model Construction Model->FluxCalc Interpretation Biological Interpretation FluxCalc->Interpretation

Cross-Validation of Acetamide-15N Analysis: A Comparative Guide to NMR, Mass Spectrometry, and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry and drug development, rigorous characterization of isotopically labeled compounds such as Acetamide-15N is paramount. Cross-validation of analytical results using orthogonal techniques is a critical step to ensure data accuracy, reliability, and robustness. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, supported by typical performance data and detailed experimental protocols.

Data Presentation: A Comparative Overview

The selection of an analytical technique is often a trade-off between sensitivity, specificity, and the nature of the information required. The following table summarizes the typical quantitative performance characteristics of 15N NMR, MS, and HPLC for the analysis of a small molecule like this compound.

Parameter15N NMR SpectroscopyMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Measures the nuclear magnetic properties of the 15N nucleus, providing detailed structural and quantitative information.Measures the mass-to-charge ratio of ionized molecules, offering high sensitivity and specificity for quantification.Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, with quantification by UV detection.
Specificity Very High (Isotope-specific)Very High (Mass-specific)Moderate to High (Dependent on chromatographic resolution)
Sensitivity Low to ModerateVery HighModerate
Limit of Detection (LOD) ~µM to mM range~pM to nM range~µg/mL range[1]
Limit of Quantification (LOQ) ~mM range~nM to µM range~µg/mL range[1]
Linearity Range NarrowerWideWide[1][2]
Precision (%RSD) < 5%< 15%< 2%[1]
Accuracy (% Recovery) 95-105%85-115%98-102%[1]
Sample Throughput LowHighHigh
Primary Use Case Structural elucidation, conformational analysis, and quantification of highly concentrated samples.Trace-level quantification, impurity profiling, and metabolite identification.Routine quality control, purity assessment, and quantification in formulations.[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results across different analytical platforms.

15N NMR Spectroscopy

Objective: To confirm the isotopic incorporation of 15N and to quantify this compound in a sample.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) equipped with a broadband probe is typically used.

  • Data Acquisition:

    • A standard 1D 15N NMR spectrum is acquired. Due to the low gyromagnetic ratio and natural abundance of 15N, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or the use of a 1H-15N HSQC (Heteronuclear Single Quantum Coherence) experiment can be employed to enhance sensitivity.[3][4]

    • For quantitative NMR (qNMR), a known concentration of an internal standard is added. A 1H-15N HSQC or a direct 15N spectrum with a long relaxation delay is acquired to ensure full relaxation of the nuclei for accurate integration.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shift of the 15N peak is referenced. For qNMR, the integral of the this compound peak is compared to the integral of the internal standard.

Mass Spectrometry (LC-MS/MS)

Objective: To develop a sensitive and specific method for the quantification of this compound.

Methodology:

  • Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 1000 ng/mL).

    • Sample Preparation: Dissolve the sample containing the analyte to a concentration that falls within the calibration curve.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.[5]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion (M+H)+ of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

  • Data Analysis: A calibration curve is generated by plotting the peak area of the analyte against its concentration. The concentration of this compound in the sample is determined from this curve.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify this compound in bulk material or simple formulations.

Methodology:

  • Sample Preparation:

    • Stock Solution: Prepare a stock solution of the reference standard in the mobile phase to a concentration of approximately 100 µg/mL.[1]

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

    • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of water and a suitable organic solvent like methanol or acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.[1]

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically in the range of 200-220 nm).

  • Data Analysis: A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of this compound in the sample is calculated from the linear regression of the calibration curve.

Mandatory Visualization

To illustrate the logical flow of cross-validation and a hypothetical experimental workflow, the following diagrams are provided in the DOT language.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_validation Cross-Validation Sample This compound Sample NMR 15N NMR Spectroscopy Sample->NMR MS Mass Spectrometry (LC-MS/MS) Sample->MS HPLC HPLC-UV Sample->HPLC NMR_Data Structural Confirmation & Quantification NMR->NMR_Data MS_Data Trace Quantification & Impurity Profile MS->MS_Data HPLC_Data Purity & Routine Quantification HPLC->HPLC_Data Comparison Compare Results NMR_Data->Comparison MS_Data->Comparison HPLC_Data->Comparison Conclusion Validated Data Comparison->Conclusion

Caption: Workflow for the cross-validation of this compound analysis.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Primary Characterization cluster_application Application Studies cluster_final Final Analysis Start Starting Materials Synthesis 15N Labeling Synthesis Start->Synthesis Purification Purification Synthesis->Purification Structure Structural Elucidation (NMR) Purification->Structure Purity Purity Assessment (HPLC) Purification->Purity Mass Mass Confirmation (MS) Purification->Mass Binding Protein Binding Assay Structure->Binding Purity->Binding Metabolism Metabolic Fate Study Mass->Metabolism Final Correlated Results Binding->Final Metabolism->Final

Caption: Experimental workflow from synthesis to application of this compound.

References

A Comparative Cost-Analysis of Acetamide-¹⁵N and Other ¹⁵N Sources for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing ¹⁵N isotopic labeling for applications such as NMR spectroscopy and mass spectrometry-based proteomics, the choice of the ¹⁵N source is a critical decision that balances cost, efficiency, and experimental requirements. This guide provides an objective comparison of Acetamide-¹⁵N with other common ¹⁵N sources, supported by a cost-analysis, detailed experimental protocols, and workflow visualizations.

Data Presentation: Comparative Cost and Isotopic Purity

The selection of a ¹⁵N source is often dictated by its price and isotopic purity. The following table summarizes the approximate costs and purities of Acetamide-¹⁵N and other widely used ¹⁵N labeling reagents. Prices are based on currently available information from various suppliers and may vary.

¹⁵N SourceChemical FormulaApprox. Price (USD/gram)Isotopic Purity
Acetamide-¹⁵NCH₃CO¹⁵NH₂$465 - $551[1][2]≥98%[1]
Ammonium Chloride-¹⁵N¹⁵NH₄Cl$110 - $116[3]≥98%
Potassium Nitrate-¹⁵NK¹⁵NO₃$62 - $123[4][5]≥98%[5][6]
¹⁵N-Labeled Amino Acid MixtureMixtureVaries widely≥98%[7][8][9]

Note: The price for ¹⁵N-labeled amino acid mixtures can vary significantly based on the number of labeled amino acids and the specific labeling pattern.

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient isotopic labeling. Below are representative protocols for uniform ¹⁵N labeling in E. coli using different nitrogen sources and for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).

Protocol 1: Uniform ¹⁵N Labeling in E. coli using ¹⁵N-Ammonium Chloride

This is a standard and cost-effective method for producing uniformly ¹⁵N-labeled proteins in bacterial expression systems.[10][11][12][13]

Materials:

  • M9 minimal medium components

  • ¹⁵NH₄Cl (as the sole nitrogen source)

  • Glucose (or other carbon source)

  • MgSO₄, CaCl₂

  • Trace metals solution

  • Appropriate antibiotics

  • E. coli expression strain containing the plasmid for the protein of interest

  • IPTG (or other inducer)

Procedure:

  • Prepare 1 liter of M9 minimal medium containing 1g of ¹⁵NH₄Cl.[10]

  • Inoculate a 50 mL starter culture in M9 medium with a single colony of the E. coli expression strain and grow overnight at 37°C.

  • The next day, inoculate the 1 liter of M9 medium with the overnight starter culture.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

  • Purify the ¹⁵N-labeled protein using standard chromatography techniques.

Protocol 2: Uniform ¹⁵N Labeling in E. coli using Acetamide-¹⁵N (Adapted Protocol)

While less common, Acetamide-¹⁵N can serve as an alternative nitrogen source. This protocol is adapted from standard M9 medium protocols, assuming E. coli can utilize acetamide as a sole nitrogen source. Further optimization may be required.

Materials:

  • M9 minimal medium components (without NH₄Cl)

  • Acetamide-¹⁵N

  • Glucose (or other carbon source)

  • MgSO₄, CaCl₂

  • Trace metals solution

  • Appropriate antibiotics

  • E. coli expression strain containing the plasmid for the protein of interest

  • IPTG (or other inducer)

Procedure:

  • Prepare 1 liter of M9 minimal medium, omitting NH₄Cl.

  • Add Acetamide-¹⁵N as the sole nitrogen source. The optimal concentration may need to be determined empirically, starting with a molar equivalent of nitrogen to the standard 1g/L of NH₄Cl.

  • Follow steps 2-8 from the ¹⁵N-Ammonium Chloride protocol. Monitor cell growth closely as the growth rate may differ.

Protocol 3: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics in cultured mammalian cells.[14][15][16][17]

Materials:

  • SILAC-compatible cell culture medium (deficient in specific amino acids, e.g., Lysine and Arginine)

  • "Light" (unlabeled) Lysine and Arginine

  • "Heavy" (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) Lysine and Arginine

  • Dialyzed fetal bovine serum (dFBS)

  • Mammalian cell line of interest

Procedure:

  • Prepare two types of culture media: "light" medium supplemented with unlabeled lysine and arginine, and "heavy" medium supplemented with the corresponding heavy isotope-labeled amino acids.

  • Culture the cells in both "light" and "heavy" media for at least five cell divisions to ensure complete incorporation of the labeled amino acids.

  • Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells).

  • Harvest the cells and lyse them.

  • Combine equal amounts of protein from the "light" and "heavy" cell lysates.

  • Proceed with protein digestion, mass spectrometry analysis, and data analysis to determine relative protein abundance.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in ¹⁵N labeling.

experimental_workflow cluster_source 15N Source Selection cluster_labeling Isotopic Labeling cluster_analysis Analysis acetamide Acetamide-15N e_coli E. coli Culture (Minimal Medium) acetamide->e_coli ammonium Ammonium Chloride-15N ammonium->e_coli nitrate Potassium Nitrate-15N nitrate->e_coli amino_acids 15N-Amino Acids silac Mammalian Cell Culture (SILAC Medium) amino_acids->silac nmr NMR Spectroscopy e_coli->nmr ms Mass Spectrometry e_coli->ms silac->ms

Figure 1: General experimental workflow for ¹⁵N labeling.

metabolic_pathway cluster_input 15N Sources cluster_pathway Metabolic Pathway (Simplified) cluster_output Labeled Biomolecule acetamide This compound amidase Amidase acetamide->amidase Deamidation ammonium Ammonium Chloride-15N glutamate_synthase Glutamate Synthase ammonium->glutamate_synthase amidase->ammonium Releases 15NH4+ amino_acid_pool 15N-Amino Acid Pool glutamate_synthase->amino_acid_pool protein 15N-Labeled Protein amino_acid_pool->protein Protein Synthesis

Figure 2: Simplified metabolic pathway of ¹⁵N incorporation.

Comparative Analysis and Conclusion

Cost-Effectiveness:

  • Ammonium Chloride-¹⁵N is generally the most cost-effective option for uniform labeling of proteins in E. coli. Its low price and established protocols make it a popular choice for routine production of ¹⁵N-labeled proteins for NMR and mass spectrometry.[18]

  • Acetamide-¹⁵N is significantly more expensive than ammonium chloride. For it to be a cost-effective alternative, its use would need to result in a substantially higher yield of the target protein. Currently, there is a lack of direct comparative data on protein yields to support this. However, for specific applications where the use of ammonium chloride might be problematic, Acetamide-¹⁵N could be considered.

  • Potassium Nitrate-¹⁵N is another inorganic ¹⁵N source with a price point that can be competitive with ammonium chloride. Its suitability would depend on the specific metabolic capabilities of the expression host.

  • ¹⁵N-Labeled Amino Acids are the most expensive option but offer the greatest flexibility. They are essential for selective labeling of specific amino acid types, which can be crucial for simplifying complex NMR spectra. In the context of SILAC, they are the cornerstone of the technique for quantitative proteomics in mammalian cells.

Performance and Application:

  • The performance of each ¹⁵N source is highly dependent on the experimental context. For uniform labeling in E. coli, ¹⁵N-ammonium chloride is a reliable and well-characterized reagent.

  • The efficiency of ¹⁵N incorporation from Acetamide-¹⁵N into proteins in E. coli is not as well-documented as that of ammonium chloride. The metabolic pathway involves an amidase to release ammonia, which is then incorporated into amino acids. The efficiency of this two-step process compared to the direct utilization of ammonia could influence the final labeling efficiency and protein yield.

  • ¹⁵N-labeled amino acids, when used in SILAC, provide high-accuracy quantitative proteomics data by minimizing experimental variability.

References

A Comparative Guide to Determining Nitrogen Incorporation Rates: Acetamide-¹⁵N vs. Alternative Isotope Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acetamide-¹⁵N with other common nitrogen-15 (¹⁵N) labeled compounds for tracing and quantifying nitrogen incorporation in biological systems. Understanding the rate and efficiency of nitrogen assimilation from various sources is critical for metabolic research, drug development, and proteomics. This document outlines the metabolic pathways, experimental protocols, and a comparative analysis of commonly used ¹⁵N-labeled nitrogen sources.

Comparison of ¹⁵N-Labeled Nitrogen Sources

The choice of a ¹⁵N-labeled nitrogen source is critical and depends on the specific research question, the organism or cell type under investigation, and the available analytical instrumentation. While direct quantitative comparisons of incorporation rates across different studies are challenging due to variations in experimental conditions, the following table summarizes the key characteristics of Acetamide-¹⁵N and common alternatives to guide your selection.

Nitrogen SourceChemical FormulaMolar Mass ( g/mol )Primary Assimilation PathwayKey AdvantagesKey Disadvantages
Acetamide-¹⁵N CH₃CO¹⁵NH₂60.07Hydrolysis by acetamidase to ¹⁵NH₄⁺, then GS/GOGAT pathwaySpecific for cells expressing acetamidase; can be used as a selectable marker.Requires endogenous or engineered acetamidase activity; limited to specific organisms or engineered systems.
Ammonium-¹⁵N Chloride ¹⁵NH₄Cl54.50Direct incorporation via GS/GOGAT pathway or glutamate dehydrogenase (GDH).Readily available; rapidly assimilated by most organisms.Can alter intracellular pH; may be toxic at high concentrations.
Glutamine-¹⁵N₂ C₅H₁₀¹⁵N₂O₃148.14Direct incorporation into proteins; amide nitrogen can be transferred.A central molecule in nitrogen metabolism; provides two labeled nitrogen atoms.More expensive than inorganic sources; metabolism can be complex.
Potassium-¹⁵N Nitrate K¹⁵NO₃102.11Reduction to nitrite and then to ammonium, followed by GS/GOGAT.A common nitrogen source for plants and some microorganisms.Assimilation is energy-intensive; uptake and reduction are highly regulated.

Metabolic Pathway for Acetamide-¹⁵N Incorporation

The assimilation of nitrogen from Acetamide-¹⁵N is contingent on the presence of the enzyme acetamidase. This enzyme catalyzes the hydrolysis of acetamide into acetate and ¹⁵N-labeled ammonium. The liberated ¹⁵NH₄⁺ is then incorporated into the central nitrogen metabolism, primarily through the glutamine synthetase (GS) and glutamate synthase (GOGAT) pathway.

Acetamide_Metabolism Acetamide_15N Acetamide-¹⁵N Acetamidase Acetamidase Acetamide_15N->Acetamidase Acetate Acetate Acetamidase->Acetate Ammonium_15N ¹⁵NH₄⁺ Acetamidase->Ammonium_15N Glutamine_Synthetase Glutamine Synthetase (GS) Ammonium_15N->Glutamine_Synthetase Glutamate Glutamate Glutamate->Glutamine_Synthetase Glutamine_15N ¹⁵N-Glutamine Glutamine_Synthetase->Glutamine_15N GOGAT Glutamate Synthase (GOGAT) Glutamine_15N->GOGAT Biomolecules ¹⁵N-labeled Biomolecules (Amino Acids, Proteins, etc.) Glutamine_15N->Biomolecules alpha_KG α-ketoglutarate alpha_KG->GOGAT Glutamate_15N ¹⁵N-Glutamate GOGAT->Glutamate_15N 2x Glutamate_15N->Biomolecules

Acetamide-¹⁵N Assimilation Pathway

Experimental Protocols

The following protocols provide a general framework for conducting ¹⁵N incorporation experiments. Specific parameters should be optimized for the biological system and research objectives.

General Experimental Workflow for ¹⁵N Incorporation Studies

This workflow outlines the key steps for tracing nitrogen incorporation from a ¹⁵N-labeled source into cellular components.

Experimental_Workflow cluster_prep Preparation cluster_sampling Sampling & Extraction cluster_analysis Analysis Culture 1. Cell Culture/ Organism Growth Labeling 2. Introduction of ¹⁵N-labeled Source Culture->Labeling Harvest 3. Time-course Harvesting Labeling->Harvest Quench 4. Quenching of Metabolic Activity Harvest->Quench Extract 5. Extraction of Metabolites/Proteins Quench->Extract MS 6. Mass Spectrometry (LC-MS/MS or GC-MS) Extract->MS NMR or NMR Spectroscopy Extract->NMR Data 7. Data Analysis (Isotopologue distribution, Flux analysis) MS->Data NMR->Data

General workflow for ¹⁵N incorporation experiments.
Protocol 1: ¹⁵N Labeling in Microbial Cultures (e.g., E. coli)

This protocol is adapted for microorganisms that can utilize the specified ¹⁵N source. For Acetamide-¹⁵N, the strain must possess acetamidase activity.

1. Media Preparation:

  • Prepare a minimal medium (e.g., M9) devoid of any nitrogen source.

  • Autoclave the base medium and cool to room temperature.

  • Aseptically add the sterile ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl at 1 g/L or Acetamide-¹⁵N at a concentration determined by the organism's growth requirements).

  • Supplement with a carbon source (e.g., glucose), trace metals, and any necessary vitamins or amino acids (unlabeled).

2. Inoculation and Growth:

  • Inoculate a small volume of the ¹⁵N-containing medium with a fresh colony or a starter culture.

  • Grow overnight at the optimal temperature with shaking.

  • Use this starter culture to inoculate the main culture volume.

  • Monitor growth by measuring optical density (OD₆₀₀).

3. Induction and Harvest:

  • If expressing a recombinant protein, induce at the appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8).

  • Harvest cells at different time points by centrifugation to monitor the rate of incorporation. For endpoint analysis, harvest in the late logarithmic or early stationary phase.

4. Sample Preparation for Analysis:

  • Wash the cell pellet with a suitable buffer to remove residual medium.

  • For proteomic analysis, lyse the cells and digest the proteins into peptides.

  • For metabolomic analysis, quench metabolism rapidly (e.g., with cold methanol) and extract metabolites.

5. Mass Spectrometry Analysis:

  • Analyze the peptide or metabolite samples by LC-MS/MS or GC-MS.

  • Determine the extent of ¹⁵N incorporation by analyzing the mass shift in the isotopic distribution of peptides or metabolites.

Protocol 2: ¹⁵N Labeling in Mammalian Cell Culture

This protocol provides a general guideline for labeling adherent or suspension mammalian cells.

1. Cell Culture and Media:

  • Culture cells in a standard growth medium (e.g., DMEM or RPMI-1640) to the desired confluency or cell density.

  • Prepare a custom labeling medium that is deficient in the standard nitrogen source (e.g., glutamine-free DMEM) and supplement it with the desired ¹⁵N-labeled compound (e.g., ¹⁵N₂-glutamine or Acetamide-¹⁵N if the cells are engineered to express acetamidase). The concentration should be optimized for cell viability and growth.

2. Labeling Procedure:

  • Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).

  • Add the pre-warmed ¹⁵N-labeling medium to the cells.

  • Incubate the cells for the desired period. For time-course experiments, harvest cells at multiple time points. For steady-state labeling, several cell doublings may be required.

3. Cell Harvesting and Protein/Metabolite Extraction:

  • For adherent cells, wash with cold PBS and scrape into a lysis buffer (for proteomics) or a quenching solution (for metabolomics).

  • For suspension cells, pellet by centrifugation and proceed with washing and extraction.

4. Protein Digestion and Analysis:

  • Precipitate proteins, reduce, alkylate, and digest with trypsin.

  • Analyze the resulting peptides by high-resolution mass spectrometry to determine ¹⁵N incorporation.

Data Analysis and Interpretation

The rate of nitrogen incorporation can be determined by measuring the enrichment of ¹⁵N in proteins or specific metabolites over time. Mass spectrometry is the primary tool for this analysis. The isotopic distribution of a peptide or metabolite will shift as ¹⁴N is replaced by ¹⁵N. By quantifying the relative abundance of the labeled and unlabeled species at different time points, the rate of synthesis and, consequently, the rate of nitrogen incorporation can be calculated. Specialized software can be used to deconvolve the isotopic patterns and calculate the percentage of ¹⁵N enrichment.

Conclusion

The selection of a ¹⁵N-labeled nitrogen source is a critical step in designing metabolic labeling experiments. Acetamide-¹⁵N offers a unique tool for targeted labeling in systems with acetamidase activity, providing a level of specificity not available with universally assimilated sources like ammonium or glutamine. However, its application is limited to such systems. For most common applications, ¹⁵N-ammonium chloride and ¹⁵N₂-glutamine remain the workhorses for their broad utility and rapid incorporation. The protocols and comparative information provided in this guide are intended to assist researchers in making an informed decision and in designing robust experiments to accurately determine the rate of nitrogen incorporation in their system of interest.

Unveiling Cellular Nitrogen Metabolism: A Comparative Guide to Acetamide-15N and Traditional Nitrogen Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of cellular metabolism is paramount. The choice of nutrient sources in cell culture can profoundly impact experimental outcomes, from basic cell growth to complex metabolic flux analysis. This guide provides a comprehensive comparison of Acetamide-15N, a specialized tool for metabolic studies, with conventional nitrogen sources used for routine cell culture.

While traditional nitrogen sources are selected to maximize cell proliferation and viability, this compound is employed as a stable isotope tracer to elucidate the metabolic fate of nitrogen within the cell. This guide will delve into the performance of these distinct nitrogen sources, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate compounds for their specific experimental needs.

Performance Comparison of Nitrogen Sources

The efficacy of a nitrogen source is typically evaluated by its ability to support robust cell growth. The following table summarizes key performance metrics for common nitrogen sources compared to the metabolic role of this compound. It is important to note that this compound is not intended for use as a sole nitrogen source to promote cell growth in the same manner as the other listed compounds. Its primary utility lies in metabolic labeling studies.

Nitrogen SourcePrimary FunctionTypical ConcentrationMaximum Cell Density (cells/mL)Specific Growth Rate (µ)AdvantagesDisadvantages
This compound Metabolic TracerVariable (Tracer Level)Not ApplicableNot ApplicableEnables tracking of nitrogen through metabolic pathways.Not a suitable bulk nitrogen source for cell proliferation.
L-Glutamine Primary Nitrogen Source2-4 mMHighHighReadily metabolized; crucial for nucleotide and amino acid synthesis.Can be unstable in solution, leading to ammonia accumulation.[1]
Ammonium Sulfate Inorganic Nitrogen SourceVariableModerate to HighModerateCost-effective and stable.Can lead to acidification of the culture medium and potential ammonium toxicity at high concentrations.[1][2][3]
Urea Organic Nitrogen SourceVariableHighHighCost-effective, stable, and does not significantly alter medium pH.[2][3][4]Requires intracellular urease activity for nitrogen assimilation.
Yeast Extract Complex Nitrogen SourceVariable (g/L)Very HighVery HighRich in amino acids, vitamins, and growth factors, promoting high cell densities.[5]Composition can vary between batches, introducing experimental variability.
Peptone Complex Nitrogen SourceVariable (g/L)Very HighVery HighProvides a rich source of amino acids and peptides.Batch-to-batch variability can be a concern.

Metabolic Fate of this compound

This compound serves as a precursor for the generation of 15N-labeled ammonia within the cell. This is achieved through the action of amidohydrolase enzymes, which catalyze the hydrolysis of acetamide into acetate and ammonia. The resulting 15N-ammonia is then incorporated into the cellular nitrogen pool and utilized for the synthesis of various nitrogen-containing biomolecules, such as amino acids and nucleotides. This process allows for the tracing of nitrogen atoms through various metabolic pathways.

Acetamide_15N This compound Amidohydrolase Amidohydrolase Acetamide_15N->Amidohydrolase Hydrolysis Acetate Acetate Amidohydrolase->Acetate Ammonia_15N Ammonia (15NH3) Amidohydrolase->Ammonia_15N Nitrogen_Pool Intracellular 15N-Nitrogen Pool Ammonia_15N->Nitrogen_Pool Assimilation Amino_Acids 15N-Amino Acids Nitrogen_Pool->Amino_Acids Synthesis Nucleotides 15N-Nucleotides Nitrogen_Pool->Nucleotides Synthesis

Metabolic pathway of this compound.

Experimental Protocols

Protocol for Evaluating Cell Growth with Different Nitrogen Sources

This protocol outlines a general procedure for comparing the effects of various nitrogen sources on cell growth kinetics.

1. Cell Culture Preparation:

  • Culture the desired cell line in its standard growth medium to obtain a sufficient number of healthy, exponentially growing cells for inoculation.

  • Prepare experimental media, each containing a different nitrogen source (e.g., L-glutamine, ammonium sulfate, urea) at a predetermined concentration. Ensure all other media components are consistent across all experimental groups. A control group with no added nitrogen source should be included.

2. Inoculation:

  • Harvest and count the cells.

  • Inoculate the experimental media with cells at a consistent starting density (e.g., 1 x 10^5 cells/mL).

3. Incubation:

  • Incubate the cultures under optimal conditions for the specific cell line (e.g., 37°C, 5% CO2).

4. Cell Growth Monitoring:

  • At regular intervals (e.g., every 24 hours), aseptically remove a sample from each culture.

  • Determine the viable cell density using a hemocytometer and trypan blue exclusion or an automated cell counter.

  • For microbial cultures, optical density at 600 nm (OD600) can be used as a proxy for cell density.

5. Data Analysis:

  • Plot the viable cell density or OD600 against time to generate growth curves for each nitrogen source.

  • Calculate the specific growth rate (µ) during the exponential phase and the maximum cell density achieved for each condition.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Prepare Cell Inoculum Inoculation 3. Inoculate Cultures Cell_Culture->Inoculation Media_Prep 2. Prepare Experimental Media (Varying N-Sources) Media_Prep->Inoculation Incubation 4. Incubate under Optimal Conditions Inoculation->Incubation Sampling 5. Sample at Regular Intervals Incubation->Sampling Cell_Counting 6. Determine Cell Density Sampling->Cell_Counting Growth_Curve 7. Plot Growth Curves Cell_Counting->Growth_Curve Data_Analysis 8. Calculate Growth Parameters Growth_Curve->Data_Analysis

Experimental workflow for comparing nitrogen sources.

Conclusion

The selection of a nitrogen source is a critical decision in cell culture experimental design. While traditional sources like L-glutamine, ammonium sulfate, and urea are suitable for promoting cell proliferation, this compound stands out as a specialized tool for researchers investigating the dynamics of nitrogen metabolism. Its role as a stable isotope tracer allows for the precise tracking of nitrogen atoms through various biosynthetic pathways, providing invaluable insights into cellular physiology and metabolic regulation. By understanding the distinct applications of these nitrogen sources, researchers can better design and interpret their experiments, ultimately advancing our knowledge in cellular and molecular biology.

References

A Researcher's Guide to Quantitative Proteomics: Comparing 15N Metabolic Labeling, SILAC, and TMT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal method for comparing protein expression levels is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of three widely used techniques: 15N metabolic labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Tandem Mass Tags (TMT). We delve into their core principles, present detailed experimental protocols, and offer a comparative analysis of their performance based on available experimental data.

Introduction to Quantitative Proteomics Labeling Strategies

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[1] Isotopic labeling strategies are powerful tools in this field, allowing for the accurate comparison of protein abundance between different samples by introducing a mass difference between proteins from different experimental conditions. This guide focuses on three prominent labeling techniques:

  • 15N Metabolic Labeling: This in vivo labeling method involves growing cells or organisms in a medium where the natural nitrogen (¹⁴N) sources are replaced with a heavy isotope, ¹⁵N.[2] This results in the incorporation of ¹⁵N into all nitrogen-containing amino acids and, consequently, into all proteins. The mass difference between the ¹⁴N- and ¹⁵N-labeled proteins is then used for quantification.

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC): SILAC is another in vivo metabolic labeling technique where cells are cultured in media containing either "light" (normal) or "heavy" stable isotope-labeled essential amino acids, typically arginine and lysine.[3][4] This leads to the incorporation of these heavy amino acids into newly synthesized proteins. By comparing the mass spectra of heavy and light-labeled peptides, relative protein abundance can be determined.[4]

  • Tandem Mass Tags (TMT): TMT is an in vitro chemical labeling method that uses isobaric tags to label the N-terminus and lysine residues of peptides after protein extraction and digestion.[5] The tags have the same total mass, but upon fragmentation in the mass spectrometer, they generate unique reporter ions of different masses, allowing for the relative quantification of peptides and, by extension, proteins from multiple samples simultaneously.

Comparative Performance Analysis

The choice of a quantitative proteomics method depends on various factors, including the biological system, experimental goals, and available resources. The following tables summarize the key performance characteristics of 15N metabolic labeling, SILAC, and TMT based on published data.

Feature15N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT (Tandem Mass Tags)
Labeling Principle In vivo metabolic labeling with ¹⁵N-containing media.In vivo metabolic labeling with "heavy" amino acids (e.g., ¹³C₆-Arg, ¹³C₆-Lys).In vitro chemical labeling of peptides with isobaric tags.
Sample Multiplexing Typically 2-plex (¹⁴N vs. ¹⁵N).2-plex or 3-plex is common; can be extended with different isotope combinations.High multiplexing capability (up to 18-plex with TMTpro).
Applicability Applicable to a wide range of organisms that can be metabolically labeled, including microorganisms, plants, and some animal models.Primarily used for cultured cells; can be adapted for some in vivo models (SILAM). Not suitable for tissues or clinical samples directly.[2][6]Applicable to virtually any protein sample, including tissues, body fluids, and cell lysates.
Point of Sample Mixing Early, at the cell or tissue level before protein extraction.Early, at the cell level before lysis.[2][7]Late, after protein digestion and peptide labeling.[6]
Performance Metric15N Metabolic LabelingSILACTMT
Accuracy & Precision High accuracy due to early sample mixing, minimizing experimental variability. Precision can be affected by incomplete labeling.Considered highly accurate and precise due to early mixing of samples, which corrects for variations in sample preparation.[8]Accuracy can be affected by co-isolation of precursor ions, leading to ratio compression. MS3-based methods can improve accuracy but may reduce the number of quantified proteins.[9]
Protein Identification The variable mass shift for each peptide can complicate data analysis and may lead to slightly lower identification numbers compared to SILAC.High protein identification rates. The fixed mass shift for labeled peptides simplifies data analysis.High protein identification rates, especially with fractionation.
Dynamic Range Wide dynamic range for quantification.Wide dynamic range, although some studies suggest it can be limited in unfractionated samples.[6]The quantitative dynamic range can be compressed due to co-isolation interference, especially in complex samples.[6]
Cost The cost of ¹⁵N-enriched media can be significant, especially for larger organisms.The cost of stable isotope-labeled amino acids can be high, particularly for large-scale experiments.The cost of TMT reagents can be substantial, especially for higher plex numbers.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and reliable quantitative proteomics experiments. Below are representative protocols for each of the discussed methods.

15N Metabolic Labeling Protocol
  • Metabolic Labeling: Culture cells or grow the organism in a medium where the standard nitrogen source (e.g., NH₄Cl) is replaced with a ¹⁵N-labeled equivalent (e.g., ¹⁵NH₄Cl). For complete labeling, it is essential to ensure a sufficient number of cell divisions or a long enough duration for the organism to incorporate the ¹⁵N isotope throughout its proteome.

  • Sample Harvesting and Mixing: Harvest the ¹⁴N (control) and ¹⁵N (experimental) samples. Combine the samples in a 1:1 ratio based on cell number or protein concentration.

  • Protein Extraction and Digestion: Lyse the mixed cells or tissues to extract the total protein. The extracted proteins are then digested into peptides, typically using trypsin.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 column to remove contaminants that could interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass difference between the ¹⁴N- and ¹⁵N-labeled peptide pairs.

  • Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of each protein based on the intensity ratios of the light (¹⁴N) and heavy (¹⁵N) peptide pairs.

SILAC Protocol
  • Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium where essential amino acids like arginine and lysine are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆-L-Lysine). Ensure at least five to six cell doublings for complete incorporation of the heavy amino acids.[3]

  • Cell Harvesting and Mixing: Harvest the "light" and "heavy" labeled cells and mix them in a 1:1 ratio.

  • Protein Lysis and Digestion: Lyse the combined cell pellet to extract the proteins. The protein mixture is then digested into peptides using an enzyme like trypsin.

  • Peptide Fractionation and Cleanup: For complex samples, peptides can be fractionated using techniques like strong cation exchange (SCX) chromatography to reduce sample complexity. Subsequently, desalt the peptides.

  • LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.

  • Data Analysis: Use software like MaxQuant to identify peptides and quantify the relative protein abundance based on the intensity ratios of the light and heavy peptide pairs.

TMT Protocol
  • Sample Preparation: Extract proteins from each of the samples to be compared (up to 18 with TMTpro). Quantify the protein concentration in each sample.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Peptide Labeling: Label the peptides from each sample with a different isobaric TMT reagent.[5]

  • Sample Pooling: Combine the labeled peptide samples in a 1:1 ratio.

  • Peptide Fractionation and Cleanup: Fractionate the pooled peptide mixture to reduce complexity and desalt the fractions.

  • LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS. In the MS1 scan, the different labeled peptides appear as a single precursor ion. Upon fragmentation (MS2 or MS3), the reporter ions are released, and their relative intensities are measured.

  • Data Analysis: Use proteomics software to identify the peptides and quantify the relative protein abundance based on the reporter ion intensities for each sample.

Visualizing the Workflow: 15N Metabolic Labeling

To illustrate the experimental process, the following diagram outlines the key steps in a typical 15N metabolic labeling workflow for quantitative proteomics.

15N_Metabolic_Labeling_Workflow 15N Metabolic Labeling Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Cell Culture (14N) Cell Culture (14N) Harvest & Mix Harvest & Mix Cell Culture (14N)->Harvest & Mix Cell Culture (15N) Cell Culture (15N) Cell Culture (15N)->Harvest & Mix Protein Extraction Protein Extraction Harvest & Mix->Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Peptide Identification Peptide Identification LC-MS/MS Analysis->Peptide Identification Protein Quantification Protein Quantification Peptide Identification->Protein Quantification

Caption: Workflow of 15N metabolic labeling for quantitative proteomics.

Conclusion

The choice between 15N metabolic labeling, SILAC, and TMT for quantitative proteomics depends heavily on the specific research question and the experimental system. 15N metabolic labeling is a powerful technique for in vivo studies in a variety of organisms, offering high accuracy due to early sample pooling. SILAC is the gold standard for quantitative proteomics in cell culture, providing excellent accuracy and precision. TMT offers the significant advantage of high-level multiplexing, making it ideal for studies with multiple conditions or time points and for the analysis of clinical samples. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to select the most appropriate strategy for their quantitative proteomics experiments, ultimately leading to more robust and meaningful biological insights.

References

Safety Operating Guide

Acetamide-15N proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Acetamide-15N is critical for laboratory safety and environmental protection. As this compound is a chemical substance, its disposal is governed by regulations for chemical waste. The nitrogen-15 isotope is stable and not radioactive, so no special precautions for radioactivity are required.[1] The primary hazard associated with this compound is the chemical nature of acetamide itself, which is classified as a suspected carcinogen.[2][3][4] Therefore, it must be managed as a hazardous waste.

Immediate Safety and Disposal Protocol

The cardinal rule for the disposal of this compound is to never dispose of it down the sink or in regular trash.[5][6][7] It must be handled by a licensed professional waste disposal service.[5] The entity that generates the waste is responsible for its proper characterization and disposal in accordance with local, state, and federal regulations.[5]

Step-by-Step Disposal Procedure
  • Waste Identification and Segregation:

    • Clearly label the waste as "Hazardous Waste: this compound".

    • Store this compound waste separately from other chemical wastes.[8] It is crucial to prevent mixing with incompatible materials.[9] Amides are incompatible with strong acids, strong bases, and oxidizing agents.[5][9][10] Mixing can generate heat or toxic gases.[9]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate personal protective equipment when handling this compound waste. This includes:

      • Chemical-resistant gloves (e.g., nitrile or chloroprene).[11]

      • Safety goggles or glasses.[5]

      • A lab coat.[5][11]

    • All handling of the dry powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][4]

  • Containerization:

    • Use a container made of a compatible material that is in good condition and can be securely sealed.

    • Ensure the container is tightly closed to prevent leakage and to protect the deliquescent acetamide from absorbing moisture from the air.[3][5]

    • Store the sealed container in a designated, secure waste accumulation area away from incompatible chemicals.

  • Disposal of Empty Containers:

    • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[7]

    • The recommended procedure is to triple-rinse the container with a suitable solvent.[8] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste along with the this compound.[8]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[10]

    • Provide them with the Safety Data Sheet (SDS) for Acetamide.

Data Presentation

For safe handling and storage, it is crucial to avoid mixing this compound with incompatible chemicals.

Table 1: Waste Incompatibility for Acetamide

Incompatible Chemical GroupPotential Hazards of Mixing
Acids (Oxidizing and Non-oxidizing)Heat generation, potential for violent reaction.[9]
Strong Bases (e.g., Sodium Hydroxide)Heat generation.[10]
Oxidizing Agents (e.g., Peroxides, Nitrates)Risk of fire or explosion.[10]

Source: Adapted from chemical compatibility charts.[9][10]

Experimental Protocols

Accidental Spill Cleanup Protocol

In the event of a spill, follow these procedures to minimize exposure and ensure proper cleanup:[3][10][11]

  • Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area.[11]

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.

  • Wear PPE: Before attempting cleanup, don the appropriate PPE as described above (gloves, goggles, lab coat).

  • Contain and Collect:

    • For a solid spill, carefully sweep up the material to avoid generating dust.[11]

    • Place the collected material into a sealed container and label it as hazardous waste.[10]

  • Decontaminate:

    • Wipe the spill area with a damp cloth.

    • Place the cloth and any other contaminated cleaning materials into the hazardous waste container.

  • Final Disposal: The sealed container with the spill cleanup materials should be disposed of through a licensed professional waste disposal service.[10]

Mandatory Visualization

The following diagram outlines the decision-making workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated identify Characterize Waste: Hazardous (Suspected Carcinogen) start->identify ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat identify->ppe segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) ppe->segregate container Place in a Labeled, Compatible, Sealed Container segregate->container empty_check Is original container empty? container->empty_check rinse Triple-rinse container. Collect rinsate as hazardous waste. empty_check->rinse Yes store Store in Designated Hazardous Waste Area empty_check->store No rinse->store contact Contact EHS or Licensed Waste Disposal Service for Pickup store->contact end End: Proper Disposal Complete contact->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Acetamide-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate safety protocols and logistical plans for the handling and disposal of Acetamide-15N. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance in the laboratory.

Hazard Identification and Immediate Precautions

This compound, a stable isotope-labeled form of acetamide, should be handled with the same precautions as its unlabeled counterpart. Acetamide is classified as a substance suspected of causing cancer (H351) and can cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] It is a combustible solid that may emit toxic fumes of nitrogen oxides when heated to decomposition.[3][5]

Key Hazards:

  • Carcinogenicity: Suspected human carcinogen.[1][2][3][4]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[6][7]

  • Combustibility: Combustible material.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN166 or NIOSH-approved safety glasses with side shields.[8][9]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4][8] Gloves must be inspected before use.[2][8]Prevents skin contact and absorption.
Body Protection Laboratory coat or other protective clothing.[8][9]Minimizes skin exposure to spills.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[8][9] Required when ventilation is inadequate or dust is generated.Protects against inhalation of harmful dusts or aerosols.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for both safety and experimental integrity.

Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably inside a chemical fume hood.[8][9]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[9][10]

Step-by-Step Handling Procedure:

  • Preparation: Before beginning work, ensure all required PPE is correctly donned.[8] Review the Safety Data Sheet (SDS).

  • Weighing and Transfer: Conduct all weighing and transferring operations within a chemical fume hood to control the release of dust and aerosols.[8]

  • During Use: Avoid all contact with skin, eyes, and clothing.[9] Prohibit eating, drinking, and smoking in the work area.[8]

  • Minimization: Whenever possible, minimize the amount of waste generated by reducing the scale of experiments.[11]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][9] Seek medical attention.[9]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[3] Seek medical attention.[9]
Inhalation Move the individual to fresh air immediately.[1][9] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[9] Seek immediate medical attention.[9]
Ingestion Do not induce vomiting.[9] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][9]
Spill Evacuate the area.[2] Avoid generating dust.[2][9] Ventilate the area.[3][5] Wearing appropriate PPE, sweep or vacuum up the material and place it into a sealed, labeled container for disposal.[5][9][10] Wash the spill site after material pickup is complete.[3][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams.[8]

  • Containerization: Collect all waste, including the pure compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.[8][11][12]

  • Labeling: The container must be labeled with the full chemical name "this compound" and appropriate hazard warnings (e.g., "Carcinogen," "Irritant").

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secure area, away from incompatible materials.[9]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified waste disposal contractor.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[9]

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound prep 1. Preparation - Review SDS - Don PPE - Verify Engineering Controls handling 2. Handling - Weigh & Transfer in Fume Hood - Avoid Contact - No Food/Drink prep->handling use 3. Use in Experiment handling->use spill Spill Occurs handling->spill use->spill waste_gen 4. Waste Generation - Unused Compound - Contaminated Materials use->waste_gen spill_response Spill Response - Evacuate & Ventilate - Don PPE - Clean & Contain spill->spill_response Yes container 5. Containerization - Segregate Waste - Use Labeled, Sealed Container spill_response->container waste_gen->container storage 6. Temporary Storage - Cool, Dry, Secure Area container->storage disposal 7. Final Disposal - Contact EHS - Follow Regulations storage->disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetamide-15N
Reactant of Route 2
Reactant of Route 2
Acetamide-15N

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。